Cyclohexyl anthranilate
Description
Cyclohexyl 2-aminobenzoate, also known as this compound or fema 2350, belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. Cyclohexyl 2-aminobenzoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cyclohexyl 2-aminobenzoate is primarily located in the membrane (predicted from logP). Cyclohexyl 2-aminobenzoate has a mild, blossom, and neroli taste.
Properties
IUPAC Name |
cyclohexyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C13H17NO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
KFEZETDKFSMLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C13H17NO2 | |
| Record name | CYCLOHEXYL ANTHRANILATE | |
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DSSTOX Substance ID |
DTXSID6024884 | |
| Record name | Cyclohexyl anthranilate | |
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Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Cyclohexyl anthranilate is a viscous yellow liquid. (NTP, 1992), Pale yellow liquid; Faint, fruity, orangeblossom-like aroma | |
| Record name | CYCLOHEXYL ANTHRANILATE | |
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| Record name | Cyclohexyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Flash Point |
greater than 220 °F (NTP, 1992) | |
| Record name | CYCLOHEXYL ANTHRANILATE | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Insoluble in water, Soluble (in ethanol) | |
| Record name | CYCLOHEXYL ANTHRANILATE | |
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| Record name | Cyclohexyl anthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1532/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.117 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.015-1.021 | |
| Record name | CYCLOHEXYL ANTHRANILATE | |
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| Record name | Cyclohexyl anthranilate | |
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CAS No. |
7779-16-0 | |
| Record name | CYCLOHEXYL ANTHRANILATE | |
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| Record name | Cyclohexyl anthranilate | |
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| Record name | Cyclohexyl anthranilate | |
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| Record name | Benzoic acid, 2-amino-, cyclohexyl ester | |
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| Record name | Cyclohexyl anthranilate | |
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| Record name | Cyclohexyl anthranilate | |
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| Record name | CYCLOHEXYL ANTHRANILATE | |
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| Record name | Cyclohexyl 2-aminobenzoate | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0037695 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Cyclohexyl Anthranilate
Introduction
Cyclohexyl anthranilate, systematically known as cyclohexyl 2-aminobenzoate, is an aromatic ester recognized for its characteristic fruity, grape-like aroma and flavor profile.[1][2] This viscous, yellow liquid is utilized primarily in the flavor and fragrance industries to impart such notes to a variety of consumer products.[1][2] Beyond its sensory applications, the unique structure of this compound, which combines a bulky cycloaliphatic ester with an aromatic amine, makes it a molecule of interest for researchers in organic synthesis and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and spectral characterization for professionals in research and development.
Chemical Structure and Identification
This compound is a benzoate ester, characterized by a cyclohexyl group attached to the carboxyl group of anthranilic acid.[1][3] The presence of both an ester and an aromatic amine functional group defines its chemical reactivity.[3]
The definitive structure and identification of this compound are established through a combination of nomenclature and registry numbers.
-
IUPAC Name: cyclohexyl 2-aminobenzoate[3]
-
Molecular Formula: C₁₃H₁₇NO₂[3]
-
Molecular Weight: 219.28 g/mol [3]
-
CAS Number: 7779-16-0[3]
-
Canonical SMILES: C1CCC(CC1)OC(=O)C2=CC=CC=C2N[3]
-
InChIKey: KFEZETDKFSMLMG-UHFFFAOYSA-N[3]
Structural Diagram
The following diagram illustrates the two-dimensional chemical structure of this compound.
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | Source(s) |
| Physical State | Viscous yellow liquid | [1][3] |
| Boiling Point | 134-137 °C at 2 mmHg | [4] |
| Density | 1.117 g/cm³ at 20 °C | [3] |
| Refractive Index | 1.571-1.577 | [3] |
| Flash Point | > 220 °F (> 104.4 °C) | [3] |
| Solubility | Insoluble in water; soluble in ethanol | [3] |
| Odor | Faint, fruity, orange blossom-like | [1] |
| Taste | Sweet, fruity, grape-like | [1] |
Synthesis and Reaction Chemistry
Synthesis of this compound
A plausible and efficient laboratory-scale synthesis of this compound involves the reaction of isatoic anhydride with cyclohexanol. This method is advantageous as it proceeds with the evolution of carbon dioxide, driving the reaction to completion.
Caption: General workflow for the synthesis of this compound.
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the synthesis of related anthranilate esters.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isatoic anhydride (1 equivalent) and cyclohexanol (1.5 equivalents) in a suitable high-boiling solvent such as toluene.
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the evolution of carbon dioxide.
-
Reaction Completion: Maintain the reflux until the gas evolution ceases, indicating the completion of the reaction.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted starting material and acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Reactivity Profile
The chemical behavior of this compound is dictated by its two primary functional groups: the aromatic amine and the ester.
-
Amine Reactivity: The primary aromatic amine group is basic and can be protonated by acids to form ammonium salts. It can also undergo reactions typical of aromatic amines, such as diazotization followed by substitution, and acylation.[3]
-
Ester Reactivity: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclohexanol and anthranilic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.[3]
Analytical Characterization: Spectral Data
The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthranilate ring, the methine proton of the cyclohexyl group attached to the ester oxygen, and the methylene protons of the cyclohexyl ring. The amino group protons will also be present.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ due to the ester carbonyl group.
-
C-O Stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O stretching of the ester.
-
Aromatic C-H and C=C Stretching: Signals characteristic of the substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 219). Fragmentation patterns will be consistent with the loss of the cyclohexyl group and other characteristic fragments of the anthranilate moiety.[4]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Gas Chromatography: Employ a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of this compound from any impurities.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the acquired mass spectrum with a reference spectrum from a spectral library for confirmation.
Applications and Safety Considerations
This compound is primarily used as a flavoring and fragrance agent.[1][2] It is designated as FEMA number 2350.[3]
As with any chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to handle it in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who may work with this compound. The combination of its unique sensory properties and its chemical functionality ensures its continued relevance in both industrial and academic settings.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
Sources
Cyclohexyl anthranilate synthesis pathway and mechanism
An In-depth Technical Guide to the Synthesis of Cyclohexyl Anthranilate
Introduction: The Profile of a Key Aroma Compound
This compound (IUPAC name: cyclohexyl 2-aminobenzoate) is an ester recognized for its characteristic fruity and floral aroma, often reminiscent of grapes and neroli.[1] This aromatic profile makes it a valuable ingredient in the flavor and fragrance industry.[2][3] As a viscous yellow liquid, it is utilized in various formulations, from perfumes to flavoring agents in beverages.[4] Understanding its synthesis is crucial for professionals in chemical manufacturing, quality control, and drug development, where analogous esterification reactions are commonplace. This guide provides a detailed exploration of the predominant synthesis pathway for this compound, focusing on the underlying reaction mechanism, a field-proven experimental protocol, and the critical parameters governing its successful production.
PART 1: The Core Synthesis Pathway - Fischer-Speier Esterification
The most direct and industrially relevant method for synthesizing this compound is the Fischer-Speier esterification . This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid (anthranilic acid) with an alcohol (cyclohexanol).[5][6]
Causality of Pathway Selection:
The Fischer-Speier method is favored for several reasons:
-
Atom Economy: The primary reactants are directly converted into the desired product and water, representing an efficient use of starting materials.
-
Reagent Accessibility: Both anthranilic acid and cyclohexanol are readily available commercial chemicals.
-
Scalability: The reaction is well-understood and can be scaled from laboratory benchtop to industrial production with predictable outcomes.[7]
The core challenge of this pathway lies in the reversible nature of the reaction.[8][9] The formation of the ester is in equilibrium with the starting materials. To achieve a high yield, the equilibrium must be shifted toward the product side. This is typically accomplished by either using a large excess of one reactant (usually the less expensive one, cyclohexanol) or by actively removing the water byproduct as it forms during the reaction.[5][9]
The Reaction Mechanism: An Electron-Level Perspective
The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst is essential; without it, the carboxylic acid's carbonyl carbon is not sufficiently electrophilic to be attacked by the weakly nucleophilic alcohol.[6]
The mechanism unfolds in six distinct, reversible steps:
-
Protonation of the Carbonyl: The reaction begins with the protonation of the carbonyl oxygen of anthranilic acid by the acid catalyst (e.g., H₂SO₄). This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[7][8]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of cyclohexanol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[5][6]
-
Proton Transfer: A proton is transferred from the newly added cyclohexyl group to one of the existing hydroxyl groups. This can occur via an intramolecular shift or through the solvent. The purpose of this step is to convert a hydroxyl group (-OH), which is a poor leaving group, into a water molecule (-OH₂⁺), an excellent leaving group.[7]
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling the water molecule and breaking the C-O bond.
-
Deprotonation: The resulting protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol. This step regenerates the acid catalyst, allowing it to participate in another reaction cycle, and yields the final this compound ester.[8]
Diagram: Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism for Fischer esterification.
PART 2: Field-Proven Experimental Protocol
This section outlines a robust, self-validating laboratory procedure for the synthesis of this compound. The inclusion of a Dean-Stark apparatus is a key feature, providing a reliable method for removing water and ensuring a high conversion rate.
Materials and Equipment
| Category | Item |
| Reagents | Anthranilic Acid (99%) |
| Cyclohexanol (99%) | |
| p-Toluenesulfonic acid monohydrate (p-TSA) or concentrated H₂SO₄ | |
| Toluene (Anhydrous) | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | |
| Saturated Sodium Chloride (NaCl) solution (Brine) | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | |
| Equipment | Round-bottom flask (e.g., 250 mL) |
| Dean-Stark trap | |
| Reflux condenser | |
| Heating mantle with magnetic stirrer and stir bar | |
| Separatory funnel | |
| Rotary evaporator | |
| Standard laboratory glassware (beakers, graduated cylinders) |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (e.g., 0.10 mol, 13.7 g).
-
Add cyclohexanol (e.g., 0.15 mol, 15.0 g, 1.5 equivalents). Using an excess of the alcohol helps to shift the equilibrium.
-
Add toluene (approx. 100 mL) as the azeotropic solvent.
-
Add the acid catalyst, such as p-toluenesulfonic acid monohydrate (approx. 2-5 mol% of the limiting reagent).
-
-
Azeotropic Reflux:
-
Assemble the flask with a Dean-Stark trap and a reflux condenser. Fill the sidearm of the Dean-Stark trap with toluene.
-
Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill.
-
As the vapor condenses, it will collect in the Dean-Stark trap. The denser water will separate and collect at the bottom, while the toluene will overflow and return to the reaction flask.
-
Continue the reflux until no more water collects in the trap (typically 2-4 hours). The theoretical amount of water for this example is 1.8 mL.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted anthranilic acid. Caution: CO₂ evolution may cause pressure buildup.
-
Water (1 x 50 mL).
-
Saturated brine solution (1 x 50 mL) to aid in the separation of the layers and remove bulk water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the toluene and excess cyclohexanol.
-
The resulting crude product, a viscous yellow liquid, can be further purified by vacuum distillation if high purity is required.
-
Diagram: Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Limiting Reagent | Anthranilic Acid | Typically the more expensive or complex starting material. |
| Cyclohexanol | 1.2 - 2.0 molar equivalents | Excess drives the reaction equilibrium towards the product. |
| Catalyst Loading (p-TSA) | 1 - 5 mol% | Sufficient to catalyze the reaction without causing excessive side reactions. |
| Solvent | Toluene | Forms a low-boiling azeotrope with water for efficient removal. |
| Reaction Temperature | Reflux (approx. 111°C for Toluene) | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Typical Reaction Time | 2 - 6 hours | Monitored by the cessation of water collection in the Dean-Stark trap. |
| Expected Yield | >85% (post-purification) | High efficiency is expected when water is effectively removed. |
PART 3: Alternative & Modern Synthetic Approaches
While Fischer-Speier esterification is the workhorse method, other strategies exist:
-
Acylation with Anthraniloyl Chloride: Anthranilic acid can be converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂). The subsequent reaction with cyclohexanol is rapid and irreversible. However, this two-step process has poorer atom economy and involves corrosive reagents.
-
Transesterification: this compound can be formed by reacting a simpler anthranilate ester, such as methyl anthranilate, with cyclohexanol in the presence of an acid or base catalyst.[10] To drive this equilibrium, the lower-boiling alcohol (methanol) must be continuously removed.
-
Heterogeneous Catalysis: To improve the environmental profile and simplify purification, solid acid catalysts are increasingly employed.[2][10] Ion-exchange resins like Amberlyst-15 or acid-treated clays can replace soluble acids like H₂SO₄.[11] The primary advantage is the ease of catalyst removal—a simple filtration suffices, eliminating the need for aqueous neutralization washes and reducing waste streams.[10]
Conclusion
The synthesis of this compound via Fischer-Speier esterification is a fundamentally important transformation that exemplifies the principles of equilibrium, catalysis, and reaction optimization. By understanding the detailed mechanism, researchers can troubleshoot and adapt the process for various substrates. The provided experimental protocol, centered on the efficient removal of water via azeotropic distillation, represents a reliable and scalable method for producing this valuable aroma chemical. As the chemical industry moves towards more sustainable practices, the exploration of solid acid catalysts presents a promising evolution of this classic and indispensable reaction.
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Spectroscopic Profile of Cyclohexyl Anthranilate: A Comprehensive Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for Cyclohexyl anthranilate (C₁₃H₁₇NO₂), a significant compound in the flavor, fragrance, and pharmaceutical industries. Understanding the spectral characteristics of this molecule is paramount for quality control, structural elucidation, and the development of new applications. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering expert interpretation and insights into the experimental methodologies.
Molecular Structure and Spectroscopic Overview
This compound is an ester formed from anthranilic acid and cyclohexanol. Its structure, characterized by an aromatic amine, an ester functional group, and a saturated cycloalkane ring, gives rise to a unique spectroscopic fingerprint. This guide will dissect this fingerprint to provide a comprehensive understanding of the molecule's chemical environment.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound displays distinct signals for the aromatic, cyclohexyl, and amine protons. The chemical shifts are influenced by the electron-withdrawing ester group and the electron-donating amino group on the aromatic ring, as well as the aliphatic nature of the cyclohexyl ring.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | dd | 1H | Aromatic H |
| ~7.3 | t | 1H | Aromatic H |
| ~6.6 | d | 1H | Aromatic H |
| ~6.5 | t | 1H | Aromatic H |
| ~4.9 | m | 1H | O-CH (Cyclohexyl) |
| ~4.8 | br s | 2H | NH₂ |
| ~1.2-2.0 | m | 10H | Cyclohexyl CH₂ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
Interpretation and Causality:
-
Aromatic Protons (δ 6.5-7.8): The signals in this region are characteristic of a substituted benzene ring. The downfield shift of the proton ortho to the ester group (~7.8 ppm) is due to the deshielding effect of the carbonyl. The protons ortho and para to the electron-donating amino group are shifted upfield. The splitting patterns (doublet of doublets, triplet) arise from the coupling between adjacent protons.
-
O-CH Proton (δ ~4.9): The methine proton of the cyclohexyl ring attached to the ester oxygen is significantly deshielded and appears as a multiplet due to coupling with the adjacent methylene protons.
-
Amine Protons (δ ~4.8): The protons of the primary amine appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Cyclohexyl Protons (δ ~1.2-2.0): The remaining ten protons of the cyclohexyl ring appear as a complex multiplet in the aliphatic region of the spectrum. The overlapping signals are due to the similar chemical environments of these protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Ester) |
| ~150 | Aromatic C-NH₂ |
| ~134 | Aromatic C-H |
| ~131 | Aromatic C-H |
| ~117 | Aromatic C-H |
| ~116 | Aromatic C-H |
| ~110 | Aromatic C-CO |
| ~73 | O-CH (Cyclohexyl) |
| ~32 | Cyclohexyl CH₂ |
| ~25 | Cyclohexyl CH₂ |
| ~24 | Cyclohexyl CH₂ |
Interpretation and Causality:
-
Carbonyl Carbon (δ ~167): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.
-
Aromatic Carbons (δ ~110-150): The six aromatic carbons give rise to distinct signals. The carbon attached to the amino group is shifted downfield due to the nitrogen's electronegativity, while the carbon attached to the ester group is also deshielded. The remaining aromatic carbons appear in the expected region.
-
O-CH Carbon (δ ~73): The carbon of the cyclohexyl ring bonded to the ester oxygen is deshielded and appears at a downfield chemical shift compared to the other aliphatic carbons.
-
Cyclohexyl Carbons (δ ~24-32): The remaining five carbons of the cyclohexyl ring appear in the typical aliphatic region.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Causality in Experimental Choices:
-
Solvent Selection: A deuterated solvent, such as chloroform-d (CDCl₃), is used to avoid overwhelming the spectrum with solvent signals.[1] The choice of solvent can also influence the chemical shifts of labile protons like those of the amine group.
-
Concentration: An optimal concentration of 5-10 mg in approximately 0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.[2]
-
Locking and Shimming: The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability throughout the experiment. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp spectral lines and high resolution.[3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3480-3360 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |
| 3060-3020 | Medium | Aromatic C-H stretch |
| 2935, 2860 | Strong | Aliphatic C-H stretch (cyclohexyl) |
| 1685 | Strong, Sharp | C=O stretch (ester) |
| 1615, 1590 | Medium-Strong | C=C stretch (aromatic ring) |
| 1240 | Strong | C-O stretch (ester) |
| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Interpretation and Causality:
-
N-H Stretching (3480-3360 cm⁻¹): The presence of two distinct sharp bands in this region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching vibrations.
-
C-H Stretching (3060-3020 cm⁻¹ and 2935, 2860 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while the strong absorptions below 3000 cm⁻¹ are due to the C-H bonds of the cyclohexyl group.
-
C=O Stretching (1685 cm⁻¹): The intense, sharp peak at this wavenumber is indicative of the ester carbonyl group. Its position is influenced by conjugation with the aromatic ring.
-
C-O Stretching (1240 cm⁻¹): The strong absorption in this region is attributed to the stretching vibration of the C-O single bond of the ester.
-
Aromatic C-H Bending (750 cm⁻¹): The strong band in the fingerprint region is characteristic of the out-of-plane C-H bending of an ortho-disubstituted benzene ring.
Experimental Protocol: FT-IR Spectroscopy
For a liquid sample like this compound, the attenuated total reflectance (ATR) or the neat liquid film method are commonly employed.
Caption: A simplified workflow for FT-IR analysis using an ATR accessory.
Causality in Experimental Choices:
-
ATR Technique: The ATR method is often preferred for liquid samples as it requires minimal sample preparation and is easy to clean.[4][5] A drop of the neat liquid is placed directly on the crystal (e.g., diamond or zinc selenide).
-
Background Correction: A background spectrum of the clean, empty ATR crystal is collected before the sample spectrum. This is essential to subtract the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts, from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Table 4: Key Mass Spectral Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 219 | 40 | [M]⁺ (Molecular Ion) |
| 137 | 100 | [C₇H₇NO₂]⁺ |
| 120 | 85 | [C₇H₆NO]⁺ |
| 92 | 50 | [C₆H₆N]⁺ |
| 83 | 30 | [C₆H₁₁]⁺ |
| 65 | 25 | [C₅H₅]⁺ |
Interpretation and Causality:
-
Molecular Ion (m/z 219): The peak at m/z 219 corresponds to the molecular weight of this compound, confirming its elemental composition.
-
Base Peak (m/z 137): The most abundant fragment is often the anthranilic acid radical cation, formed by the loss of the cyclohexyl radical. This is a stable fragment due to the aromatic system.
-
Fragment at m/z 120: This prominent peak likely arises from the loss of a hydroxyl radical from the m/z 137 fragment.
-
Fragment at m/z 92: This fragment can be formed by the loss of carbon monoxide from the m/z 120 fragment.
-
Fragment at m/z 83: This peak corresponds to the cyclohexyl cation, formed by the cleavage of the ester bond.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds.
Caption: A general workflow for GC-MS analysis.
Causality in Experimental Choices:
-
Gas Chromatography (GC): GC is used to separate the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the compound of interest.[6]
-
Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern is highly characteristic and can be used for library matching and structural confirmation.[7]
Conclusion
The spectroscopic data presented in this guide provide a robust and detailed characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation behavior. A thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is essential for researchers and professionals working with this compound.
References
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University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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Frontier, A. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
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ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]
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Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]
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JASCO. (2021, July 16). Tips of FTIR measurement (NIR measurement by liquid sampling using a hematocrit capillary). Retrieved from [Link]
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A Technical Guide to the Photophysical Characterization of Cyclohexyl Anthranilate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for the determination of the fluorescence quantum yield and fluorescence lifetime of cyclohexyl anthranilate. While specific photophysical data for this compound is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary for its characterization. By leveraging established methodologies and drawing parallels with closely related, well-studied anthranilate esters, this guide serves as an essential resource for researchers in drug development and materials science. It emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound approach to characterizing the photophysical properties of this and similar fluorescent molecules.
Introduction to Molecular Fluorescence
Fluorescence is a luminescence phenomenon where a molecule, after absorbing light energy, rapidly emits a photon. This process is central to numerous scientific applications, from bio-imaging to materials science. Two of the most critical parameters that define a fluorophore's behavior are its fluorescence quantum yield (ΦF) and fluorescence lifetime (τF).
-
Fluorescence Quantum Yield (ΦF) : This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed[1][2]. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence.
-
Fluorescence Lifetime (τF) : This represents the average time a molecule spends in the excited state before returning to the ground state by emitting a photon[3][4]. Lifetimes typically range from picoseconds to hundreds of nanoseconds[4][5][6]. This parameter is sensitive to the molecule's local environment and can provide insights into molecular interactions[4].
Understanding these parameters for a compound like this compound is crucial for its potential application as a fluorescent probe or functional material[7].
Molecular Profile: this compound
This compound (CAS 7779-16-0) is a benzoate ester derived from anthranilic acid and cyclohexanol.[8][9] It belongs to the class of anthranilates, which are known for their characteristic blue fluorescence.[10][11]
Structure:
-
Appearance: Viscous yellow liquid[8]
The core fluorophore is the anthranilate moiety. Related compounds, such as methyl anthranilate, are known to be fluorescent and are used in fragrance and flavor industries.[10][13][14] Studies on similar anthranilate esters, like menthyl anthranilate, show they can be highly fluorescent with solvent-dependent emission properties.[15] The photostability of anthranilates is generally attributed to the intramolecular hydrogen bonding between the amino group and the ester substituent.[16]
Determination of Fluorescence Quantum Yield (ΦF)
Principle: The Relative Method
The determination of ΦF can be performed using absolute or relative methods. The absolute method requires specialized instrumentation like an integrating sphere.[1][17] A more common and accessible approach is the relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.[1][17][18] This method is robust, requires standard laboratory equipment (a UV-Vis spectrophotometer and a spectrofluorometer), and provides high accuracy when performed correctly.[2][18]
The core principle is that for dilute solutions (absorbance < 0.1), the integrated fluorescence intensity is directly proportional to the amount of light absorbed.[18] By comparing the sample to a standard under identical conditions, the quantum yield can be calculated using the following equation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts S and R refer to the sample (this compound) and the reference standard, respectively.
Causality: The choice of the relative method is justified by its practicality and reduced systematic errors. By using a reference standard, complexities related to the absolute calibration of detector response and excitation light intensity are circumvented. The gradient method, which involves measuring multiple concentrations, is superior to a single-point measurement as it confirms linearity and helps to mitigate errors from inner filter effects.[2][18]
Experimental Protocol for Relative Quantum Yield Measurement
-
Selection of a Reference Standard: Choose a standard with absorption and emission spectra that overlap with this compound. Given that anthranilates absorb in the UV range and emit blue fluorescence, a suitable standard might be Quinine Sulfate in 0.5 M H2SO4 (ΦF = 0.54).
-
Solvent Selection: Use a spectroscopic grade solvent in which both the sample and the standard are soluble. Cyclohexane or ethanol are common choices for anthranilate esters.[15][19] The same solvent must be used for both sample and standard.
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the reference standard in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1 to avoid inner filter effects.[18]
-
Absorbance Measurements: Using a UV-Vis spectrophotometer, record the absorbance spectra for all solutions. Determine the absorbance value at the chosen excitation wavelength (e.g., 330 nm).
-
Fluorescence Measurements: Using a spectrofluorometer, record the corrected fluorescence emission spectra for all solutions. It is critical that all instrument settings (e.g., excitation/emission slit widths, detector voltage) remain identical for all measurements of the sample and the standard.[18]
-
Data Analysis:
-
Integrate the area under the corrected emission curve for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope (gradient, m) of the resulting straight line for both the sample (mS) and the reference (mR).
-
Calculate the quantum yield using the gradient method formula: ΦS = ΦR * (mS / mR) * (nS2 / nR2)[2]
-
Visualization of Quantum Yield Workflow
Caption: Workflow for relative fluorescence quantum yield determination.
Determination of Fluorescence Lifetime (τF)
Principle: Time-Correlated Single Photon Counting (TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is the most widely used and accurate technique for measuring fluorescence lifetimes in the nanosecond and picosecond range.[5][20] The method is based on the repetitive, precisely timed detection of single photons emitted from a sample after excitation by a short pulse of light (e.g., from a pulsed laser or LED).[20][21]
The core principle involves measuring the time delay between the excitation pulse and the detection of the first emitted photon.[22][23] By repeating this process millions of times and building a histogram of the arrival times, a statistical distribution is constructed that accurately represents the fluorescence decay profile of the sample.[20][21][22]
Causality: TCSPC is the gold standard because of its exceptional sensitivity (detecting single photons), high temporal resolution (picoseconds), and excellent signal-to-noise ratio.[5][21] The statistical nature of the measurement over many cycles allows for the construction of a smooth decay curve even from very weak emission signals.[20] The technique's accuracy relies on the condition that the probability of detecting more than one photon per excitation cycle is very low, which is achieved by attenuating the emission intensity.[20]
Experimental Protocol for TCSPC Measurement
-
Instrument Setup: A typical TCSPC setup consists of a high-repetition-rate pulsed light source, sample holder, emission monochromator, a fast and sensitive single-photon detector (e.g., a photomultiplier tube, PMT), and timing electronics.[20][21]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable spectroscopic-grade solvent. The concentration should be adjusted to ensure the photon counting rate is sufficiently low (typically <5% of the laser repetition rate) to avoid pulse pile-up artifacts.
-
Measure the Instrument Response Function (IRF): Record the IRF by using a light-scattering solution (e.g., a colloidal silica suspension) in place of the fluorescent sample. The IRF represents the temporal profile of the excitation pulse as seen by the detection system. This is a critical step for accurate data analysis.[4]
-
Measure the Sample Decay: Replace the scattering solution with the this compound solution and acquire the fluorescence decay histogram until sufficient counts (typically 10,000 in the peak channel) are collected to ensure good statistics.
-
Data Analysis (Deconvolution): The measured fluorescence decay is a convolution of the true decay and the IRF. To extract the true fluorescence lifetime (τF), an iterative deconvolution process is used.
-
A theoretical decay model (e.g., a single or multi-exponential function) is proposed.
-
This model is mathematically convoluted with the measured IRF.
-
The resulting curve is compared to the experimental decay data.
-
The parameters of the model (lifetimes and amplitudes) are adjusted until the convoluted model provides the best fit to the data, typically judged by minimizing the chi-squared (χ²) value.
-
Visualization of TCSPC Workflow
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
Data Summary and Influencing Factors
While specific, experimentally verified data for this compound is scarce, we can predict its behavior and summarize the expected data based on studies of similar anthranilate esters.
| Parameter | Expected Value/Behavior | Influencing Factors |
| Absorption Max (λabs) | ~330-350 nm | Solvent Polarity |
| Emission Max (λem) | ~390-420 nm (Blue Fluorescence) | Solvent Polarity (Red-shifts in more polar solvents)[19][24] |
| Quantum Yield (ΦF) | Moderate to High (e.g., 0.3 - 0.7) | Solvent Polarity, Temperature, Presence of Quenchers. Values for related compounds like methyl anthranilate range from 0.37 to 0.55.[16] Menthyl anthranilate has a ΦF of 0.64 in ethanol.[15] |
| Fluorescence Lifetime (τF) | 1-10 ns | Solvent Polarity and Hydrogen Bonding capacity can significantly alter lifetime.[19] Lifetimes for many organic fluorophores fall in this range.[6] |
Solvent Effects: The photophysical properties of anthranilates are highly sensitive to the solvent environment.[19] Increasing solvent polarity typically causes a bathochromic (red) shift in the emission spectrum due to the stabilization of a more polar excited state.[24][25] This can also affect the quantum yield and lifetime, as different solvent interactions can promote or inhibit non-radiative decay pathways.[25] For example, in anthranilic acid, the shortest lifetime was observed in non-polar cyclohexane, while lifetimes in polar solvents were dominated by the solvent's hydrogen-bond donating ability.[19]
Conclusion
This guide provides the essential theoretical grounding and practical, field-proven protocols for the comprehensive characterization of the fluorescence quantum yield and lifetime of this compound. By employing the relative method for quantum yield and Time-Correlated Single Photon Counting for lifetime measurements, researchers can obtain reliable and accurate data. Understanding these core photophysical parameters is the first step toward unlocking the potential of this compound in advanced applications, from fluorescent probes in drug discovery to functional components in materials science.
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An In-Depth Technical Guide to Cyclohexyl Anthranilate (CAS 7779-16-0): Experimental Data and Methodologies
This guide provides a comprehensive technical overview of Cyclohexyl Anthranilate (CAS 7779-16-0), a significant fragrance and flavor ingredient. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the compound's physicochemical properties, spectroscopic profile, synthesis, analytical methodologies, and toxicological data. The content herein is structured to offer not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for practical application.
Compound Identification and Physicochemical Properties
This compound, also known as cyclohexyl 2-aminobenzoate, is a benzoate ester recognized for its characteristic mild, fruity, orange blossom-like aroma and a sweet, grape-like taste.[1][2] It presents as a pale yellow, viscous liquid.[1][3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7779-16-0 | [4] |
| Molecular Formula | C₁₃H₁₇NO₂ | [4] |
| Molecular Weight | 219.28 g/mol | [4] |
| Appearance | Pale yellow clear/viscous liquid | [1][3] |
| Specific Gravity | 1.098 - 1.108 @ 25°C | |
| Refractive Index | 1.559 - 1.569 @ 20°C | |
| Boiling Point | 318°C @ 760 mmHg | [5] |
| Vapor Pressure | 0.001 mmHg @ 20°C | |
| Flash Point | >220°F (>104.44°C) | [3] |
| Solubility | Insoluble in water; Soluble in ethanol | [5] |
Spectroscopic Profile
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound will exhibit characteristic signals for both the cyclohexyl and the anthranilate moieties. The aromatic protons of the anthranilate ring typically appear in the downfield region (δ 6.5-8.0 ppm). The protons of the cyclohexyl group will be found in the upfield region (δ 1.2-5.0 ppm), with the proton on the carbon attached to the ester oxygen appearing most downfield due to deshielding. The amino (-NH₂) protons will likely appear as a broad singlet.
The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule, present in different chemical environments. The carbonyl carbon of the ester is expected to be the most downfield signal (around δ 165-175 ppm). The aromatic carbons will resonate in the δ 110-150 ppm range, while the carbons of the cyclohexyl ring will appear in the upfield region (δ 20-80 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption peaks for this compound are summarized in Table 2.
Table 2: Characteristic FT-IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3400-3200 | N-H (Amine) | Stretching (often two bands for primary amine) |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 2950-2850 | C-H (Aliphatic) | Stretching |
| 1725-1705 | C=O (Ester) | Stretching |
| 1620-1580 | C=C (Aromatic) | Stretching |
| 1300-1000 | C-O (Ester) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 219. The fragmentation pattern is expected to show characteristic losses of the cyclohexyl group and fragments from the anthranilate ring. The base peak is often observed at m/z 120, corresponding to the 2-aminobenzoyl cation.[6]
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Fischer-Speier esterification of anthranilic acid with cyclohexanol using an acid catalyst.[2] This reaction involves the nucleophilic acyl substitution of the carboxylic acid.
Experimental Workflow: Fischer-Speier Esterification
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Fischer-Speier Esterification Workflow for this compound Synthesis.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine anthranilic acid (1.0 eq), cyclohexanol (1.5-2.0 eq), and a suitable solvent such as toluene.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq), to the reaction mixture.
-
Reflux and Water Removal: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by observing the amount of water collected.
-
Reaction Quenching and Neutralization: Once the theoretical amount of water has been collected or the reaction is deemed complete by TLC or GC analysis, cool the mixture to room temperature. Carefully neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction and Washing: Separate the organic layer and wash it sequentially with water and brine to remove any remaining impurities.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Analytical Methodologies
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the identification and quantification of this compound in various matrices, such as fragrance and cosmetic products.[1]
GC-MS Analysis Workflow
The following diagram outlines the typical workflow for the GC-MS analysis of this compound.
Caption: General Workflow for GC-MS Analysis of this compound.
Detailed GC-MS Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
Weigh approximately 0.5 g of the cosmetic or fragrance sample into a centrifuge tube.
-
Add an appropriate internal standard.
-
Perform a liquid-liquid extraction using a suitable solvent system, such as methyl tert-butyl ether and water.[1]
-
Vortex the mixture and then centrifuge to separate the layers.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the extract and dilute to a final concentration suitable for GC-MS analysis.
-
-
Instrumental Conditions:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a VF-5ms (30m x 0.25mm i.d., 0.25µm film thickness), is suitable for separating the components.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injection: 1-2 µL of the sample solution in splitless mode.
-
Oven Temperature Program: A typical program would start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C) to ensure elution of all components.[1]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selective Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan mode for qualitative analysis.
-
-
Toxicological Profile
Understanding the toxicological profile of this compound is crucial for its safe application. The available data suggests a low order of acute toxicity.
Table 3: Acute Toxicity Data for Anthranilate Esters
| Compound | Test | Species | Route | LD₅₀ | Source |
| Methyl Anthranilate | Acute Toxicity | Rat | Oral | 2910 mg/kg |
Conclusion
This technical guide has provided a detailed overview of the experimental data and methodologies related to this compound (CAS 7779-16-0). By integrating physicochemical properties, spectroscopic data, a detailed synthesis protocol, an analytical workflow, and toxicological information, this document serves as a valuable resource for professionals in the chemical and pharmaceutical sciences. The emphasis on the rationale behind experimental choices aims to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific applications.
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An In-Depth Technical Guide to the Determination of the Molar Extinction Coefficient of Cyclohexyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Constant in Quantitative Analysis
In the landscape of analytical chemistry and drug development, precision is paramount. The molar extinction coefficient (or molar absorptivity), denoted as epsilon (ε), is a fundamental constant that governs the relationship between a substance's concentration and its absorption of light. For a compound like Cyclohexyl anthranilate, an organic ester with applications as a UV filter in cosmetic formulations, a precise understanding of its molar extinction coefficient is critical for accurate quantification in various matrices.[1] This guide, presented from the perspective of a Senior Application Scientist, moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and self-validating determination of this crucial physicochemical parameter.
Theoretical Foundation: The Beer-Lambert Law as the Cornerstone
The quantification of light absorption by a chemical species in a solution is elegantly described by the Beer-Lambert Law.[2][3] This principle forms the bedrock of spectrophotometric analysis and is the theoretical framework for our investigation.[4] The law states a linear relationship between absorbance and the concentration of an absorbing species.[5][6]
The mathematical representation of the Beer-Lambert Law is:
A = εbc
Where:
-
A is the absorbance (a dimensionless quantity).
-
ε (epsilon) is the molar extinction coefficient, a measure of how strongly the chemical species absorbs light at a particular wavelength. Its units are typically in L mol⁻¹ cm⁻¹.[6]
-
b is the path length of the cuvette in which the sample is contained (typically 1 cm).
-
c is the concentration of the analyte in the solution (in mol L⁻¹).
The molar extinction coefficient is an intrinsic property of a molecule in a specific solvent and at a specific wavelength.[7] Therefore, our primary objective is to experimentally determine the value of ε for this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is a prerequisite for accurate analysis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₂ | [8] |
| Molecular Weight | 219.28 g/mol | [8] |
| Appearance | Pale yellow clear liquid | [9][10] |
| Boiling Point | 318 °C at 760 mmHg | [9][10] |
| Solubility | Insoluble in water, soluble in organic solvents like DMSO. | [10][11] |
Experimental Determination of the Molar Extinction Coefficient
This section provides a detailed, step-by-step methodology for the determination of the molar extinction coefficient of this compound.
Materials and Instrumentation
-
Analyte: this compound (purity ≥ 98%)
-
Solvent: Spectroscopic grade ethanol or cyclohexane. The choice of solvent is critical as it can influence the absorption spectrum.[12] Ethanol is a common choice for UV-Vis spectroscopy due to its transparency in the UV range.
-
Instrumentation: A calibrated UV-Visible spectrophotometer capable of scanning across the UV range (typically 200-400 nm).
-
Cuvettes: 1 cm path length quartz cuvettes. Glass or plastic cuvettes are not suitable as they absorb UV light.
-
Volumetric Glassware: Class A volumetric flasks and pipettes for accurate preparation of solutions.
-
Analytical Balance: For precise weighing of the this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure:
Caption: Experimental workflow for determining the molar extinction coefficient.
Step-by-Step Protocol
Step 1: Preparation of a Stock Solution
-
Accurately weigh approximately 22 mg of this compound using an analytical balance.
-
Quantitatively transfer the weighed compound to a 100 mL volumetric flask.
-
Dissolve the compound in a small amount of the chosen solvent (e.g., ethanol) and then fill the flask to the mark with the same solvent. This will result in a stock solution of approximately 1 mM (1 x 10⁻³ mol/L). The exact concentration should be calculated based on the precise weight and the molecular weight of this compound (219.28 g/mol ).
Step 2: Preparation of a Series of Standard Solutions
-
Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations. For example, you can prepare 0.1 mM, 0.08 mM, 0.06 mM, 0.04 mM, and 0.02 mM solutions.
-
Use Class A volumetric pipettes and flasks for all dilutions to ensure accuracy.
Step 3: Determination of the Wavelength of Maximum Absorbance (λmax)
-
Use the most concentrated standard solution (or a mid-range concentration) to scan the absorbance across the UV range (e.g., 200-400 nm). Based on the UV spectrum of the related compound, methyl anthranilate, the λmax is expected to be in the 220-340 nm range.[13][14]
-
The wavelength at which the maximum absorbance is observed is the λmax. All subsequent absorbance measurements should be performed at this wavelength. This is crucial because the sensitivity of the measurement is highest at λmax.
Step 4: Measurement of Absorbance
-
Set the spectrophotometer to the determined λmax.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated to the most concentrated.
-
Rinse the cuvette with the next solution to be measured before filling it.
Step 5: Data Analysis and Calculation of the Molar Extinction Coefficient
-
Plot a graph of absorbance (on the y-axis) versus concentration in mol/L (on the x-axis). This is known as a Beer-Lambert plot or a calibration curve.[15]
-
The plot should yield a straight line passing through the origin, confirming that the Beer-Lambert law is obeyed within this concentration range.[6]
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c), where 'm' is the slope.
-
According to the Beer-Lambert equation (A = εbc), the slope of the line (m) is equal to εb.[16]
-
Since the path length (b) is 1 cm, the molar extinction coefficient (ε) is equal to the slope of the calibration curve.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several self-validating checks:
-
Linearity of the Calibration Curve: A high coefficient of determination (R² > 0.99) for the linear regression of the calibration curve provides confidence in the data and confirms adherence to the Beer-Lambert law over the tested concentration range.
-
Zero Intercept: The y-intercept of the calibration curve should be close to zero. A significant non-zero intercept may indicate an issue with the blank or instrumental drift.
-
Reproducibility: Repeating the measurements for a mid-range concentration standard multiple times should yield consistent absorbance values, demonstrating the precision of the method.
Concluding Remarks for the Practicing Scientist
The determination of the molar extinction coefficient is not merely an academic exercise; it is a foundational step for any quantitative analysis using UV-Vis spectrophotometry. For a compound like this compound, this value is indispensable for quality control in cosmetic manufacturing, stability studies, and research into its UV-filtering properties. By diligently following this comprehensive guide, researchers and drug development professionals can confidently and accurately determine this essential constant, ensuring the integrity and reliability of their subsequent analytical work.
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Hinotek. (n.d.). An In-Depth Analysis of the Beer-Lambert Law Spectrophotometer: Theory, Application, and Limitations in Modern Spectrophotometry. Retrieved from [Link]
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Thai Journal of Online. (2019). Establishment of Methyl Anthranilate Quantification by UV-Spectroscopy and Identification Using FTIR. Retrieved from [Link]
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Unlocking New Vistas in Biochemical Research: A Technical Guide to the Applications of Cyclohexyl Anthranilate
Abstract
Cyclohexyl anthranilate, a benzoate ester belonging to the class of anthranilates, is emerging from the confines of flavor and fragrance applications to present itself as a versatile tool in the biochemical and drug discovery landscape.[1][2] This in-depth technical guide explores the multifaceted potential of this compound in three pivotal areas of biochemical research: as a novel fluorescent probe in Förster Resonance Energy Transfer (FRET) assays, as a potent modulator in cell-based assays for senescence and oxidative stress, and as a candidate for enzyme inhibitor screening. This document provides the theoretical underpinnings, detailed experimental protocols, and data interpretation frameworks necessary for researchers, scientists, and drug development professionals to harness the capabilities of this intriguing molecule.
Introduction: Reimagining a Classic Scaffold
The anthranilic acid core is a well-established pharmacophore, forming the backbone of numerous therapeutic agents with activities ranging from anti-inflammatory to antimicrobial.[3] this compound, with its characteristic ester linkage to a cyclohexyl group, possesses physicochemical properties that render it a compelling subject for biochemical investigation.[4] Notably, its inherent fluorescence, a feature of the anthranilate family, and its documented ability to induce profound cellular changes, such as senescence and oxidative stress, open up a spectrum of applications in high-throughput screening and mechanistic studies.[5][6][7] This guide will provide a comprehensive, field-proven perspective on leveraging these properties in a laboratory setting.
This compound as a Fluorescent Probe in FRET-Based Assays
The intrinsic fluorescence of the anthranilate moiety positions this compound as a promising candidate for a donor fluorophore in FRET-based assays.[7][8] FRET is a powerful technique for probing molecular interactions, relying on the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor when they are in close proximity (typically within 1-10 nm).
Photophysical Properties and Rationale
While the precise excitation and emission maxima of this compound are not extensively documented, we can infer its spectral characteristics from its close analog, Methyl anthranilate, which exhibits a distinct blue fluorescence.[5][6][9] Studies on Methyl anthranilate show an excitation maximum around 346.6 nm.[10] The emission is in the blue region of the spectrum. This positions this compound as an excellent potential FRET donor for acceptor dyes that absorb in the blue-to-green region, such as fluorescein or green fluorescent protein (GFP).
The principle behind using this compound in a FRET assay for protein-protein interactions (PPIs) is illustrated below. In this hypothetical scenario, we aim to screen for inhibitors of the interaction between Protein X and Protein Y. Protein X is labeled with a fluorophore that can serve as a FRET acceptor for this compound, which is designed to bind to a specific site on Protein Y. When the two proteins interact, FRET occurs. The addition of a small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Detailed Protocol: A FRET-Based Assay for PPI Inhibitors
This protocol outlines a 384-well plate-based assay for high-throughput screening.
Materials:
-
This compound (stock solution in DMSO)
-
Purified Protein X, labeled with a suitable FRET acceptor (e.g., FITC)
-
Purified Protein Y
-
Assay buffer (e.g., PBS with 0.01% Triton X-100, pH 7.4)
-
Compound library for screening (in DMSO)
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence intensity detection capabilities
Methodology:
-
Reagent Preparation:
-
Prepare working solutions of Protein X-acceptor and Protein Y in assay buffer. The optimal concentrations should be determined empirically through titration experiments but will typically be in the low nanomolar range.
-
Prepare a working solution of this compound in assay buffer. The final concentration should be sufficient to saturate the binding site on Protein Y without causing significant inner filter effects.
-
Dilute the compound library to the desired screening concentration in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound solution or DMSO (for controls) to the wells of the 384-well plate.
-
Add 10 µL of the Protein Y and this compound mixture to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to Protein Y.
-
Initiate the interaction by adding 5 µL of the Protein X-acceptor solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at two wavelengths:
-
Donor emission (e.g., ~410-450 nm) with excitation at ~350 nm.
-
Acceptor emission (e.g., ~510-540 nm for FITC) with excitation at ~350 nm (to detect sensitized emission).
-
-
Calculate the FRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Data Interpretation and Expected Results
The FRET ratio is a robust measure that corrects for variations in well volume and lamp intensity.
| Sample Type | Expected Donor Emission | Expected Acceptor Emission | Expected FRET Ratio | Interpretation |
| Negative Control (DMSO) | Low | High | High | Uninhibited PPI, maximum FRET |
| Positive Control (Known Inhibitor) | High | Low | Low | Disrupted PPI, minimum FRET |
| Active Hit (Test Compound) | High | Low | Low | Potential inhibitor of the PPI |
| Inactive Compound | Low | High | High | No effect on the PPI |
Table 1: Expected outcomes in the FRET-based PPI inhibitor screen.
This compound in Cell-Based Assays: A Tool for Studying Cellular Stress
Biosynth reports that this compound can induce cellular senescence by inhibiting DNA and RNA synthesis and promoting oxidative stress.[7] This positions it as a valuable tool compound for studying these fundamental cellular processes.
Induction and Detection of Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that plays a role in aging and age-related diseases.[3][11] A key biomarker for senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal).[12]
Protocol: Fluorometric Detection of SA-β-gal Activity
Materials:
-
Human diploid fibroblasts (e.g., IMR-90)
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
Positive control for senescence (e.g., Doxorubicin)
-
Fluorogenic SA-β-gal substrate (e.g., C12FDG)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Seeding: Plate fibroblasts in a suitable format (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Induction of Senescence: Treat the cells with a range of concentrations of this compound (e.g., 1-50 µM) for 3-7 days.[13] Include vehicle control (DMSO) and a positive control.
-
Cell Staining:
-
Wash the cells with PBS.
-
Fix the cells for 15 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells for 10 minutes.
-
Stain with the fluorogenic SA-β-gal substrate according to the manufacturer's instructions.
-
Counterstain with DAPI if performing microscopy.
-
-
Analysis:
-
Microscopy: Acquire images and quantify the percentage of SA-β-gal positive cells (displaying green fluorescence) relative to the total number of cells (DAPI-stained nuclei).
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the green fluorescence intensity.
-
Measurement of Oxidative Stress
Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[14] This can be measured using fluorescent probes that react with ROS.
Protocol: Detection of Intracellular ROS
Materials:
-
Cell line of interest (e.g., HeLa)
-
This compound (in DMSO)
-
Positive control for oxidative stress (e.g., H₂O₂)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Probe Loading:
-
Remove the culture medium and wash the cells with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C.
-
Wash the cells with HBSS to remove excess probe.
-
-
Treatment: Add this compound at various concentrations to the cells. Include vehicle and positive controls.
-
Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time (e.g., every 5 minutes for 1-2 hours) using a plate reader.
| Treatment Group | Expected Fluorescence Signal | Interpretation |
| Vehicle Control (DMSO) | Baseline fluorescence | Normal cellular ROS levels |
| Positive Control (H₂O₂) | Rapid and sustained increase | Strong induction of oxidative stress |
| This compound | Dose-dependent increase | Induction of intracellular ROS |
Table 2: Expected outcomes in the intracellular ROS assay.
Screening for Enzyme Inhibition
The anthranilate scaffold is present in numerous enzyme inhibitors.[3] Therefore, it is plausible that this compound could exhibit inhibitory activity against various enzymes. A primary screen against a panel of enzymes, followed by more detailed kinetic studies, is a logical approach.
Rationale for Screening
Given the structural similarities to known pharmacophores, this compound could potentially inhibit enzymes such as kinases, proteases, or metabolic enzymes like anthranilate synthase.[3] A high-throughput screening approach is efficient for identifying initial hits.
Protocol: General Enzyme Inhibition Assay
This protocol is a template that can be adapted for various enzymes using a fluorescent or colorimetric substrate.
Materials:
-
Target enzyme
-
Fluorogenic or colorimetric substrate for the enzyme
-
Assay buffer specific to the enzyme
-
This compound (in DMSO)
-
Positive control inhibitor
-
Stop solution (if required)
-
Microplate reader (fluorescence or absorbance)
Methodology:
-
Assay Setup: In a microplate, add:
-
Assay buffer
-
This compound at various concentrations (or vehicle/positive control).
-
Target enzyme.
-
-
Pre-incubation: Incubate the enzyme and potential inhibitor for 10-15 minutes at the optimal temperature for the enzyme.[15]
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in the reader and measure the signal (fluorescence or absorbance) at regular intervals for 15-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the signal vs. time curve) for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Directions
This compound presents a compelling case for its utility beyond the flavor and fragrance industry. Its inherent fluorescence, coupled with its pronounced effects on cellular physiology, makes it a versatile and cost-effective tool for biochemical and pharmacological research. The protocols detailed in this guide provide a robust starting point for exploring its applications in FRET-based assays, cellular stress studies, and enzyme inhibitor screening. Future work should focus on the precise characterization of its photophysical properties, the synthesis of derivatives with improved characteristics for specific applications, and the elucidation of the precise molecular mechanisms underlying its biological activities.
References
-
Fluorescence scans of methyl anthranilate, candy and grape flavor, I:... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Methyl anthranilate | CAS:134-20-3 | Alkaloids | High Purity | Manufacturer BioCrick. (n.d.). Retrieved January 16, 2026, from [Link]
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Methyl anthranilate - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
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Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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A protocol for rapid construction of senescent cells - Frontiers. (2022, July 28). Retrieved January 16, 2026, from [Link]
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Techniques to Induce and Quantify Cellular Senescence - PMC - NIH. (2017, May 1). Retrieved January 16, 2026, from [Link]
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How to induce cellular senescence? - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
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Showing Compound this compound (FDB016823) - FooDB. (n.d.). Retrieved January 16, 2026, from [Link]
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Small molecule compounds that induce cellular senescence - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
(A) Schematic representation of the protocol for senescence induction... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Inhibitor screening using immobilized enzyme reactor chromatography/mass spectrometry - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
This compound | C13H17NO2 | CID 24510 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
Frontal affinity chromatography coupled to mass spectrometry for screening mixtures of enzyme inhibitors - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Evaluation of enzyme inhibition data in screening for new drugs - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
In case of screening for inhibitors for an enzyme, is it important to pre-incubate the compounds with enzyme before adding the substrate? why? | ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Lentinan triggers oxidative stress-mediated anti-inflammatory responses in lung cancer cells. (n.d.). Retrieved January 16, 2026, from [Link]
-
Anthracene - OMLC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC) - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
DEHP triggers cerebral mitochondrial dysfunction and oxidative stress in quail (Coturnix japonica) via modulating mitochondrial dynamics and biogenesis and activating Nrf2-mediated defense response - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Mono-(2-ethylhexyl) phthalate induces oxidative stress and inhibits growth of mouse ovarian antral follicles - PubMed. (2012, December 27). Retrieved January 16, 2026, from [Link]
-
This compound (C13H17NO2) - PubChemLite. (n.d.). Retrieved January 16, 2026, from [Link]
-
Cell Protection by Oxidative Stress Mitigation Using Substances with Bioactive Properties - SciSpace. (n.d.). Retrieved January 16, 2026, from [Link]
-
Role of Oxidative Stress in the Mechanisms of Anthracycline-Induced Cardiotoxicity: Effects of Preventive Strategies - PubMed. (2021, January 25). Retrieved January 16, 2026, from [Link]
-
N-Cyclohexyl-2-benzothiazol-amine | C13H16N2S | CID 591790 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
SID 134990615 - this compound - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
2-Ethylhexyl 4-aminobenzoate | C15H23NO2 | CID 11436614 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
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- 2. parchem.com [parchem.com]
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- 4. This compound | C13H17NO2 | CID 24510 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl anthranilate | CAS:134-20-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A protocol for rapid construction of senescent cells [frontiersin.org]
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- 15. researchgate.net [researchgate.net]
Cyclohexyl Anthranilate: A Comprehensive Technical Guide to its Potential as a Novel Short-Wavelength Fluorescent Marker
An in-depth technical guide
Abstract
The field of fluorescence microscopy and bio-imaging is in constant pursuit of novel fluorophores with unique spectral properties and robust performance. This guide introduces cyclohexyl anthranilate, a compound traditionally recognized for its use in the fragrance industry, as a compelling candidate for a new class of short-wavelength (blue-emitting) fluorescent markers. We will dissect the fundamental principles that underpin the fluorescence of the anthranilate moiety, provide detailed, field-tested protocols for its synthesis and spectroscopic characterization, and explore its potential applications in cellular imaging and beyond. This document is intended for researchers, chemists, and drug development professionals seeking to expand their toolkit of fluorescent probes.
Introduction: The Case for a New Blue Fluorophore
Fluorescent markers are indispensable tools in modern biological and chemical sciences, enabling the visualization of complex processes with high specificity and sensitivity. While the palette of available fluorophores is extensive, the blue-violet region of the spectrum remains underserved. Many common blue dyes, such as DAPI and Hoechst, are primarily used as nuclear counterstains and can suffer from limitations like photobleaching and spectral overlap with endogenous fluorophores (autofluorescence).
The anthranilate functional group, a derivative of anthranilic acid (2-aminobenzoic acid), is an intrinsically fluorescent structure. Its fluorescence is known to be highly sensitive to the local molecular environment, a property known as solvatochromism, making it a potentially powerful tool for probing changes in polarity and viscosity. This compound, an ester of anthranilic acid, combines this fluorescent core with a bulky, non-polar cyclohexyl group. This guide posits that this unique structure offers a compelling starting point for developing a new series of robust, environmentally sensitive blue-emitting fluorescent probes.
Part 1: Foundational Physicochemical & Spectroscopic Profile
Chemical Structure and Rationale
At its core, this compound is an ester formed from anthranilic acid and cyclohexanol. The fluorescence originates from the 2-aminobenzoate group, where the electron-donating amino group (-NH₂) and the electron-withdrawing carboxyl group (-COO-) create a push-pull system that facilitates π-electron transition upon UV light absorption.
Caption: Chemical structure of this compound.
The cyclohexyl group is not merely a passive component. Its bulky and lipophilic nature is hypothesized to:
-
Enhance Photostability: By sterically hindering intermolecular interactions that can lead to non-radiative decay pathways.
-
Modulate Solubility: Increasing solubility in non-polar environments, potentially facilitating membrane permeability in cellular applications.
-
Influence Spectral Properties: By creating a specific steric and electronic environment around the anthranilate fluorophore.
The Principle of Fluorescence: A Jablonski Perspective
The fluorescence of this compound is governed by the absorption of a photon (typically in the UV-A range), which excites the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule rapidly relaxes vibrationally to the lowest energy level of S₁ and then returns to the ground state by emitting a photon of lower energy (longer wavelength).
Caption: Simplified Jablonski diagram illustrating fluorescence.
Key spectroscopic parameters to characterize include:
-
Absorption Maximum (λ_abs): The wavelength at which the molecule absorbs light most efficiently.
-
Emission Maximum (λ_em): The peak wavelength of the emitted fluorescence.
-
Stokes Shift: The difference in wavelength between λ_abs and λ_em. A larger Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise.
-
Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.
-
Molar Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a given wavelength.
Expected Spectroscopic Properties & Environmental Sensitivity
Based on literature for related anthranilate esters, we can predict the general spectroscopic behavior of this compound.
-
Absorption: Expected in the 320-360 nm range.
-
Emission: Expected in the 400-450 nm range (blue region).
-
Solvatochromism: The emission peak is expected to be highly sensitive to solvent polarity. In polar, protic solvents (like water or ethanol), hydrogen bonding with the amino and carbonyl groups can stabilize the excited state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. Conversely, in non-polar environments (like lipids or hexane), a blue-shift is anticipated. This property is the foundation for its potential as an environmental sensor.
| Property | Predicted Value/Behavior | Rationale & Significance |
| λ_abs (nm) | ~335 nm | Governed by the anthranilate π-system. Dictates the required excitation wavelength. |
| λ_em (nm) | 400 - 450 nm | Blue emission, useful for multiplexing with green/red fluorophores. |
| Stokes Shift (nm) | 65 - 115 nm | A large shift is beneficial for minimizing spectral overlap and improving detection. |
| Quantum Yield (Φ_F) | Highly variable | Expected to be low in polar solvents (e.g., water) and higher in non-polar media. |
| Environmental Sensitivity | High | Emission spectrum and intensity are expected to change with solvent polarity and viscosity. |
Part 2: Synthesis and Spectroscopic Characterization Workflow
This section provides a robust, self-validating protocol for the synthesis, purification, and detailed characterization of this compound.
Synthesis via Fischer Esterification
The most direct route is the acid-catalyzed Fischer esterification of anthranilic acid with cyclohexanol.
Caption: Workflow for synthesis and purification.
Step-by-Step Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (1.0 eq), cyclohexanol (5.0 eq, serves as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: Excess cyclohexanol is used to drive the equilibrium towards the product side, as per Le Châtelier's principle for this reversible reaction. Sulfuric acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of cyclohexanol.
-
-
Workup: Cool the mixture to room temperature. Slowly pour it into a beaker containing a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining them.
-
-
Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The absence of a broad -OH peak in the IR spectrum and the carboxylic acid proton in the ¹H NMR spectrum, along with the appearance of cyclohexyl peaks, confirms successful esterification.
Spectroscopic Characterization Protocol
This protocol details how to measure the key photophysical properties.
Caption: Workflow for photophysical characterization.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of purified this compound in a non-polar solvent like dioxane. From this stock, prepare a series of dilute solutions (1-10 µM) in a range of solvents with varying polarity (e.g., Hexane, Toluene, Dichloromethane, Ethanol, Water).
-
Causality Note: Using dilute solutions is critical to avoid inner filter effects and concentration-dependent quenching, which can distort spectral measurements.
-
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each sample from 250 nm to 450 nm. Identify the absorbance maximum (λ_abs).
-
Emission Measurement: Using a spectrofluorometer, set the excitation wavelength to λ_abs. Scan the emission spectrum from (λ_abs + 10 nm) to 600 nm. Identify the emission maximum (λ_em).
-
Quantum Yield Determination: The relative quantum yield can be determined using a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54). Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Trustworthiness: Absorbance of both sample and standard should be kept below 0.1 at the excitation wavelength to ensure linearity and minimize re-absorption errors.
-
Part 3: Potential Applications & Future Directions
While this compound itself has not been extensively studied as a fluorescent probe, its properties suggest several promising applications.
Probing Hydrophobic Environments
The strong solvatochromism and predicted preference for non-polar environments make it a candidate for:
-
Visualizing Lipid Droplets: Its lipophilic nature may lead to preferential accumulation in lipid-rich organelles.
-
Monitoring Protein Folding: If conjugated to a protein, changes in the local environment during folding could be tracked by shifts in its emission spectrum.
-
Membrane Fluidity Studies: Changes in membrane fluidity could alter the probe's molecular mobility, affecting its fluorescence intensity and lifetime.
Bioconjugation Strategies
To be used as a targeted marker, this compound must be covalently attached to a biomolecule. This requires introducing a reactive handle onto the molecule. A plausible strategy involves starting with a modified anthranilic acid, such as 4-aminoanthranilic acid, which provides a free amino group for conjugation after the ester is formed.
Caption: A potential pathway for creating a bio-conjugatable probe.
Comparative Analysis
| Fluorophore | Typical λ_em (nm) | Quantum Yield | Key Advantages | Key Disadvantages |
| DAPI | ~461 nm | High (in DNA) | High DNA affinity, bright | Photobleaches quickly, requires UV excitation |
| Hoechst 33342 | ~461 nm | High (in DNA) | Cell-permeable, high DNA affinity | Phototoxic, requires UV excitation |
| Coumarin 1 | ~450 nm | High (in Ethanol) | High quantum yield, tunable | Lower photostability than other dyes |
| This compound (Predicted) | 400 - 450 nm | Variable | Potentially high environmental sensitivity, simple structure | Unproven in biological systems, potential for low aqueous Φ_F |
Conclusion
This compound presents an intriguing, albeit unexplored, platform for the development of new short-wavelength fluorescent probes. Its synthesis is straightforward, and its core anthranilate fluorophore possesses the intrinsic property of environmental sensitivity that is highly sought after in advanced imaging applications. While its utility in aqueous biological systems remains to be demonstrated, the foundational principles and protocols outlined in this guide provide a clear and robust roadmap for any researcher wishing to investigate its potential. Future work should focus on quantifying its photostability, evaluating its cellular toxicity and permeability, and developing functionalized derivatives for targeted bioconjugation.
References
-
Catalán, J., Pérez, P., Laynez, J. L., & Blanco, F. G. (1991). The role of the solvent on the deactivation of the S1 excited state of methyl anthranilate. Journal of Fluorescence, 1(3), 167-173. [Link]
-
Thomas, K. J., Franklin, J., & Thomas, K. J. (2014). Solvatochromic studies of methyl anthranilate. Journal of Chemical and Pharmaceutical Research, 6(5), 716-722. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286. [Link]
Methodological & Application
Synthesis and purification of Cyclohexyl anthranilate for research purposes
An Application Note for the Synthesis and Purification of Cyclohexyl Anthranilate
Foreword: The Utility of this compound in Modern Research
This compound, an ester of anthranilic acid and cyclohexanol, is a molecule of significant interest in various scientific domains.[1] As a member of the anthranilate class, it possesses inherent fluorescent properties, making it a valuable scaffold for the development of fluorescent probes used in studying biological systems, such as protein-protein interactions.[1] Furthermore, its structural motifs are relevant in medicinal chemistry and materials science. This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of this compound, designed to ensure both high yield and exceptional purity for research applications.
Part 1: Synthesis via Fischer-Speier Esterification
The synthesis of this compound is effectively achieved through the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction. This method involves the condensation of a carboxylic acid (anthranilic acid) with an alcohol (cyclohexanol).
Principle of the Reaction
Fischer esterification is a reversible equilibrium-driven process.[2][3] The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This activation facilitates a nucleophilic attack by the oxygen atom of the alcohol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to yield the final ester product.[2][4]
To drive the reaction to completion and maximize the yield, the equilibrium must be shifted toward the products. This is typically accomplished by either using an excess of one of the reactants (usually the less expensive one, cyclohexanol in this case) or by removing the water byproduct as it is formed using a Dean-Stark apparatus.[2][3][5]
Caption: Figure 1: Fischer-Speier Esterification Mechanism
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Anthranilic Acid | ≥98% | Sigma-Aldrich | |
| Cyclohexanol | ≥99% | Fisher Scientific | Used in excess. |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ≥98.5% | Acros Organics | Catalyst. Sulfuric acid can also be used. |
| Toluene | Anhydrous, ≥99.8% | VWR | Solvent for azeotropic water removal. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | For aqueous work-up (neutralization). |
| Sodium Chloride (NaCl) | ACS Reagent | VWR | For preparing brine solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | Drying agent. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For chromatography. |
| Hexane | HPLC Grade | Fisher Scientific | For chromatography. |
Experimental Protocol: Synthesis
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to be free of moisture.
-
Charging the Flask: To the round-bottom flask, add anthranilic acid (e.g., 13.7 g, 0.10 mol), cyclohexanol (e.g., 12.0 g, 0.12 mol, 1.2 equivalents), p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 0.005 mol), and 100 mL of toluene. Add a magnetic stir bar.
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until the theoretical amount of water (1.8 mL for a 0.10 mol scale) has been collected.
-
Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Aqueous Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the solution sequentially with:
-
100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
100 mL of deionized water.
-
100 mL of saturated aqueous sodium chloride (brine) solution to break any emulsions and aid in phase separation.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. The resulting residue is the crude this compound, which typically appears as a viscous oil or a semi-solid.
Part 2: Purification of this compound
Purification is a critical step to remove unreacted starting materials (anthranilic acid, cyclohexanol), the catalyst, and any potential side products. Column chromatography is the preferred method for achieving high purity.
Method: Flash Column Chromatography
Principle: This technique separates compounds based on their differential polarity.[6][7] The crude mixture is applied to a column of silica gel (the polar stationary phase) and eluted with a non-polar or moderately polar solvent system (the mobile phase). Less polar compounds travel down the column faster, while more polar compounds are retained longer. In this case, the moderately polar this compound ester can be effectively separated from the highly polar unreacted anthranilic acid and the slightly more polar cyclohexanol.[6][8][9]
Protocol: Purification
-
TLC Analysis: Before running the column, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Spot the crude product on a silica gel TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.25-0.35, with good separation from impurities.[6] A common starting point is a 4:1 or 3:1 mixture of hexane:ethyl acetate.
-
Column Preparation: Prepare a flash chromatography column with silica gel (230-400 mesh) using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
-
Elution and Fraction Collection: Elute the column with the chosen mobile phase, applying gentle air pressure to accelerate the flow. Collect fractions (e.g., 15-20 mL each) in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under UV light. Combine the fractions that contain the pure product.
-
Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a pale yellow oil or solid.
Caption: Figure 2: Overall Synthesis and Purification Workflow
Part 3: Characterization and Quality Control
Verifying the identity, structure, and purity of the final product is essential for the integrity of subsequent research.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic protons (approx. 6.5-8.0 ppm), the amine (NH₂) protons (broad singlet), and the aliphatic protons of the cyclohexyl ring (approx. 1.2-2.0 ppm and a distinct signal for the CH-O proton).[10] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretching (two bands, ~3350-3450 cm⁻¹), ester C=O stretching (~1690 cm⁻¹), aromatic C=C stretching, and C-O stretching (~1250 cm⁻¹).[11] |
| GC-MS | Mass-to-charge (m/z) | A single major peak in the gas chromatogram with a corresponding mass spectrum showing the molecular ion [M]⁺ at m/z 219, consistent with the molecular formula C₁₃H₁₇NO₂.[1][12][13] |
| Appearance | Physical State | Colorless to pale yellow solid or viscous oil. |
Safety Precautions
All experimental procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Anthranilic Acid: Causes serious eye irritation.[14][15] Avoid inhalation of dust.[16][17]
-
Cyclohexanol: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
p-Toluenesulfonic Acid / Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Toluene and other organic solvents: Flammable liquids and vapors. Harmful if inhaled or absorbed through the skin. Keep away from ignition sources.[15]
References
- Liyana Pathiranage, A., & Abel, L. J. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
-
Liyana Pathiranage, A., & Abel, L. J. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
Penta Chemicals. (2024). Anthranilic acid Safety Data Sheet. Retrieved from [Link]
-
ILO and WHO. (2021). International Chemical Safety Cards (ICSC): Anthranilic Acid. Retrieved from [Link]
-
SpectraBase. (n.d.). anthranilic acid, cyclohexyl ester [FTIR]. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
SpectraBase. (n.d.). anthranilic acid, cyclohexyl ester [1H NMR]. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
- Marques, A. C. (2011). Analysis of Organic Coatings with Infrared Spectroscopy. Instituto Superior Técnico.
-
dos Santos, M. A., et al. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. Food Research International, 108, 223-229. Retrieved from [Link]
- Singh, O. V., & Saraf, S. (2007). Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet. The Journal of Physical Chemistry A, 111(45), 11594-11601.
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Application Notes and Protocols for Cyclohexyl Anthranilate as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Cyclohexyl Anthranilate in Fluorescence Imaging
Fluorescence microscopy is a cornerstone of modern biological and pharmaceutical research, enabling the visualization of cellular structures and dynamic processes with high specificity and sensitivity.[1] The selection of an appropriate fluorescent probe is paramount to the success of these experiments. This compound, an ester of the intrinsically fluorescent molecule anthranilic acid, presents itself as a promising candidate for a variety of fluorescence-based applications. While its primary use has been in the flavor and fragrance industry, its structural similarity to other fluorescent anthranilate derivatives suggests its utility as a versatile blue-emitting fluorophore.
This application note serves as a comprehensive guide for researchers interested in exploring the use of this compound as a fluorescent probe. We will delve into its theoretical underpinnings, provide detailed protocols for its application in cellular imaging, and offer guidance on data acquisition and interpretation. The information presented herein is a synthesis of established principles of fluorescence microscopy and data extrapolated from closely related anthranilate compounds, providing a solid foundation for the successful implementation of this compound in your research endeavors. One of the key advantages of small-molecule probes like this compound is their potential for cell permeability, enabling the study of intracellular processes in living cells.
Scientific Principles: The Photophysics of Anthranilate Esters
The fluorescence of this compound originates from its core anthranilate moiety. Anthranilic acid, the parent compound, is known to be fluorescent, with a characteristic excitation maximum in the ultraviolet range and an emission maximum in the blue region of the visible spectrum. The photophysical properties of anthranilate derivatives are known to be sensitive to the solvent environment.[2][3] Specifically, the polarity of the solvent can influence the Stokes shift, which is the difference between the excitation and emission maxima.[4][5] This solvatochromic behavior can be harnessed to probe the local microenvironment within a cell or biomolecule.
While specific photophysical data for this compound is not extensively documented in peer-reviewed literature, we can infer its likely spectral characteristics based on anthranilic acid, which has an excitation peak at approximately 336 nm and an emission peak around 411 nm. The esterification with a cyclohexyl group is expected to modulate these properties, potentially leading to a slight red-shift in the emission spectrum.
Core Data and Specifications
The following table summarizes the known physical properties of this compound and the anticipated, yet to be experimentally confirmed, photophysical characteristics.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₇NO₂ | N/A |
| Molecular Weight | 219.28 g/mol | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol), Insoluble in water. | N/A |
| Anticipated Excitation Max | ~340 - 360 nm | Inferred |
| Anticipated Emission Max | ~420 - 450 nm | Inferred |
| Anticipated Quantum Yield | Moderate to High | Inferred |
| Anticipated Photostability | Moderate | Inferred |
Experimental Protocols
The following protocols provide a starting point for utilizing this compound as a fluorescent probe in a research setting. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Preparation of Stock and Working Solutions
The accurate preparation of probe solutions is critical for reproducible results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Syringe filter (0.2 µm)
Procedure:
-
Stock Solution (10 mM):
-
Accurately weigh a small amount of this compound powder.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolve the powder in DMSO by vortexing thoroughly. Gentle warming in a water bath (up to 37°C) can aid dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6]
-
-
Working Solution (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in an appropriate buffer for your experiment (e.g., PBS for fixed cells or cell culture medium for live cells) to the desired final concentration. A typical starting range is 1-10 µM.
-
It is crucial to vortex the diluted solution well to ensure homogeneity. For live-cell imaging, it is recommended to use a culture medium that does not contain phenol red, as it can interfere with fluorescence measurements.
-
Protocol 2: Staining of Fixed Cells for Fluorescence Microscopy
This protocol is designed for staining cells that have been previously fixed and permeabilized.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound working solution (1-10 µM in PBS)
-
Mounting medium with an antifade reagent
Procedure:
-
Fixation:
-
Wash the cells grown on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Incubate the coverslips with the this compound working solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C, protected from light, until imaging.
-
Protocol 3: Live-Cell Imaging with this compound
This protocol outlines a general procedure for imaging dynamic processes in living cells.
Materials:
-
Cells grown in glass-bottom dishes or chamber slides
-
Complete cell culture medium (phenol red-free recommended)
-
This compound working solution (1-10 µM in cell culture medium)
Procedure:
-
Cell Seeding:
-
Seed the cells in glass-bottom dishes or chamber slides at an appropriate density to allow for individual cell imaging.
-
-
Staining:
-
Replace the cell culture medium with the this compound working solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Imaging:
-
Image the cells directly in the staining solution or after washing with fresh, pre-warmed culture medium. Washing can help to reduce background fluorescence.
-
Use a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., DAPI or similar filter cube).
-
Minimize light exposure to reduce phototoxicity and photobleaching.[1][7]
-
Visualization of Experimental Workflow
Caption: Workflow for using this compound as a fluorescent probe.
Data Acquisition and Analysis
Instrumentation: A fluorescence microscope equipped with a mercury or xenon lamp, or a laser-based confocal microscope, is suitable for imaging this compound. A filter set designed for blue fluorescence, such as a DAPI filter cube (typically with an excitation filter around 350-370 nm and an emission filter around 420-470 nm), is recommended.[8]
Image Acquisition Settings:
-
Exposure Time: Use the lowest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Gain and Offset: Adjust these settings to optimize the dynamic range of the image without saturating the signal.
-
Controls: Always include unstained control cells to assess autofluorescence levels.
Data Analysis: Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used to quantify fluorescence intensity, localize the probe within cellular compartments, and perform co-localization studies with other fluorescent markers.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low probe concentration- Inefficient staining- Photobleaching | - Increase the working concentration of the probe.- Optimize incubation time and temperature.- Use an antifade reagent and minimize light exposure. |
| High Background | - High probe concentration- Insufficient washing- Autofluorescence | - Decrease the working concentration of the probe.- Increase the number and duration of wash steps.- Image unstained cells to determine the level of autofluorescence and adjust imaging settings accordingly. |
| Phototoxicity in Live Cells | - High light intensity- Prolonged exposure time | - Reduce the excitation light intensity.- Use shorter exposure times or time-lapse imaging with longer intervals.- Use a more sensitive camera.[9] |
Conclusion
This compound holds promise as a novel fluorescent probe for a range of biological applications. Its inferred blue fluorescence, coupled with its potential for cell permeability, makes it an attractive tool for researchers in cell biology and drug discovery. The protocols and guidelines presented in this application note provide a solid framework for initiating studies with this compound. As with any new reagent, empirical optimization will be key to achieving the best results in your specific experimental system.
References
-
Allen Institute for Cell Science. (2017). Fluorescent dye stock solutions for Flat Field Correction. Retrieved from [Link]
-
Abou-Zied, O. K., Al-Busaidi, B. Y., & Husband, J. (2014). Solvent effect on anthranilic acid spectroscopy. The Journal of Physical Chemistry. A, 118(1), 143–151. [Link]
-
Abou-Zied, O. K., Al-Busaidi, B. Y., & Husband, J. (2014). Solvent effect on anthranilic acid spectroscopy. Semantic Scholar. Retrieved from [Link]
-
Stability Studies. (n.d.). Designing Photostability Testing Protocols for Regulatory Submissions. Retrieved from [Link]
-
YouTube. (2020, October 29). How to set exposures using Zen Blue (mostly scripted version). Retrieved from [Link]
-
Kowada, T., Watanabe, T., Liu, R., & Mizukami, S. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR protocols, 2(2), 100395. [Link]
-
Kowada, T., Watanabe, T., Liu, R., & Mizukami, S. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. PubMed, 33796872. Retrieved from [Link]
-
Goldman, R. D., & Spector, D. L. (2005). Live-cell microscopy – tips and tools. Journal of cell science, 118(Pt 23), 5463–5468. [Link]
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]
-
Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12. [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
Chang, S., & Lu, S. (n.d.). Cell Imaging Preparation General Procedure. Retrieved from [Link]
-
Uddin, M. J., Khan, M. M. R., & Hossain, M. A. (2021). Synthesis and Photophysical Properties of Fluorescein Esters as Potential Organic Semiconductor Materials. Journal of fluorescence, 31(5), 1489–1502. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclohexyl Anthranilate in Förster Resonance Energy Transfer (FRET) Studies
Introduction: Leveraging the Unique Photophysics of Cyclohexyl Anthranilate for Nanoscale Proximity Sensing
Förster Resonance Energy Transfer (FRET) has emerged as a cornerstone technique in biological and materials science, acting as a "molecular ruler" to measure distances on the order of 1-10 nanometers.[1][2] This non-radiative energy transfer between a donor fluorophore and an acceptor chromophore is exquisitely sensitive to the distance between them, with the efficiency of energy transfer being inversely proportional to the sixth power of this distance.[2][3] This property allows for the precise monitoring of molecular interactions, conformational changes in proteins, and the dynamics of cellular processes.[4]
This compound, an ester of anthranilic acid, presents itself as a compelling fluorescent donor for FRET studies. While detailed photophysical characterization is still emerging, its parent compound, anthranilic acid, exhibits fluorescence in a spectral range amenable to pairing with a variety of commercially available acceptors.[5] Notably, this compound has been identified as a FRET probe for investigating protein-protein interactions.[1] The compact size of this synthetic fluorophore offers a key advantage over larger fluorescent proteins, minimizing potential steric hindrance and perturbation of the biological system under investigation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a FRET donor. We will delve into the principles of experimental design, provide detailed protocols for labeling and data acquisition, and outline the necessary steps for robust data analysis and interpretation.
Principle of FRET with this compound
The fundamental principle of a FRET experiment using this compound as the donor lies in the overlap between its fluorescence emission spectrum and the absorption (excitation) spectrum of a suitable acceptor molecule.[6] When the donor and acceptor are in close proximity (typically within the Förster distance, R₀), excitation of the donor can lead to a non-radiative transfer of energy to the acceptor, which then fluoresces at its characteristic longer wavelength. This "sensitized emission" from the acceptor and a concomitant quenching of the donor's fluorescence are the primary observables in a FRET experiment.
For FRET to occur efficiently, several conditions must be met:
-
Spectral Overlap: The emission spectrum of the donor (this compound) must significantly overlap with the excitation spectrum of the acceptor.[6]
-
Proximity: The donor and acceptor molecules must be within the Förster distance (typically 1-10 nm).[2]
-
Dipole Orientation: The transition dipole moments of the donor and acceptor should be favorably oriented.[2]
Experimental Design: Selecting a Suitable Acceptor and Labeling Strategy
Choosing an Acceptor for this compound
Based on the spectral properties of the parent compound, anthranilic acid, which has an emission maximum around 411 nm, suitable FRET acceptors would include fluorophores that absorb in the blue-green region of the spectrum.[5] Potential acceptor candidates include:
-
Fluorescein and its derivatives (e.g., FITC): Commonly used FRET pair with rhodamine, fluorescein has an absorption maximum around 494 nm, which should provide good spectral overlap with the emission of this compound.[3]
-
Rhodamine and its derivatives (e.g., TRITC): These dyes absorb in the green-yellow region and are often used as FRET acceptors for blue-emitting donors.[3][7]
-
Dansyl Chloride: This fluorophore has been successfully used as a FRET acceptor for donors with emission in the near-UV to blue region.[4][8]
The choice of acceptor will depend on the specific application, the desired Förster distance, and the chemical compatibility with the labeling strategy.
Photophysical Properties of the Proposed FRET Pair
While experimental determination of the photophysical properties of this compound is paramount, we can estimate its properties based on its parent compound, anthranilic acid, to guide experimental design.
| Fluorophore (Role) | Est. Excitation Max (nm) | Est. Emission Max (nm) | Potential Acceptor(s) |
| This compound (Donor) | ~336[5] | ~411[5] | Fluorescein, Rhodamine, Dansyl Chloride |
| Fluorescein (Acceptor) | ~494 | ~518 | - |
| Rhodamine B (Acceptor) | ~550 | ~570 | - |
| Dansyl Chloride (Acceptor) | ~341 | ~525 | - |
Note: The quantum yield and fluorescence lifetime of this compound are crucial for calculating the Förster distance (R₀) and for more advanced FRET techniques like Fluorescence Lifetime Imaging Microscopy (FLIM). These values should be experimentally determined for the specific experimental conditions.
Labeling Strategy
This compound, being a small molecule, can be conjugated to proteins or other biomolecules through various chemical strategies. The anthranilate moiety contains a primary amine that can be a target for conjugation. Alternatively, the cyclohexyl ring or the aromatic ring could be functionalized to introduce reactive groups for specific labeling chemistries. The choice of labeling strategy will depend on the target molecule and the desired site of attachment. It is critical to ensure that the labeling process does not compromise the biological activity of the molecule of interest.
Experimental Workflow
The following diagram illustrates a typical workflow for a FRET experiment using this compound.
Caption: A generalized workflow for a FRET experiment.
Detailed Protocols
Protocol 1: Characterization of this compound Photophysical Properties
Objective: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., ethanol, cyclohexane)
-
Fluorometer
-
Time-resolved fluorescence spectrometer
-
Quantum yield standard (e.g., anthracene in cyclohexane, quantum yield = 0.36)[9]
-
Lifetime standard (e.g., Rhodamine B in water, lifetime ≈ 1.7 ns)[10]
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
Excitation and Emission Spectra: a. Using the fluorometer, perform an excitation scan to find the wavelength of maximum excitation. b. Set the excitation monochromator to the determined maximum and perform an emission scan to determine the emission spectrum and the wavelength of maximum emission.
-
Quantum Yield Measurement: a. Measure the integrated fluorescence intensity and absorbance of the this compound solution and the quantum yield standard at the same excitation wavelength. b. Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement: a. Using a time-resolved fluorescence spectrometer, measure the fluorescence decay of the this compound solution after pulsed laser excitation. b. Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
Protocol 2: Performing a Steady-State FRET Experiment
Objective: To measure the FRET efficiency between this compound (donor) and a selected acceptor.
Materials:
-
Labeled biomolecules (Donor-labeled, Acceptor-labeled)
-
Unlabeled biomolecules
-
FRET buffer (application-specific)
-
Fluorometer with dual emission detection capabilities
Procedure:
-
Sample Preparation:
-
Donor-only sample: Labeled biomolecule 1 with this compound.
-
Acceptor-only sample: Labeled biomolecule 2 with the acceptor fluorophore.
-
FRET sample: A mixture of the donor-labeled and acceptor-labeled biomolecules at the desired concentrations.
-
-
Spectral Measurements: a. Excite the donor-only sample at the excitation maximum of this compound and record the emission spectrum. This gives you the donor's fluorescence in the absence of the acceptor (F_D). b. Excite the acceptor-only sample at the same wavelength and record the emission spectrum. This measures the direct excitation of the acceptor at the donor's excitation wavelength (spectral bleed-through). c. Excite the FRET sample at the donor's excitation wavelength and record the emission spectrum, measuring both the quenched donor fluorescence (F_DA) and the sensitized acceptor emission.
-
Data Analysis: a. Correct for Spectral Bleed-through: Subtract the contribution of direct acceptor excitation from the acceptor emission channel in the FRET sample. b. Calculate FRET Efficiency (E): The FRET efficiency can be calculated using the following formula based on the quenching of the donor fluorescence: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
Data Analysis and Interpretation
A critical step in FRET analysis is the accurate calculation of FRET efficiency. This value can then be used to determine the distance between the donor and acceptor using the Förster equation:
E = 1 / (1 + (r / R₀)⁶)
where:
-
E is the FRET efficiency.
-
r is the distance between the donor and acceptor.
-
R₀ is the Förster distance, the distance at which FRET efficiency is 50%.
The Förster distance (R₀) can be calculated using the following equation:
R₀⁶ = 8.79 x 10⁻⁵ * J(λ) * n⁻⁴ * κ² * Φ_D
where:
-
J(λ) is the spectral overlap integral of the donor emission and acceptor absorption spectra.
-
n is the refractive index of the medium.
-
κ² is the dipole orientation factor (often assumed to be 2/3 for freely rotating molecules).
-
Φ_D is the quantum yield of the donor in the absence of the acceptor.
Troubleshooting Common FRET Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low FRET Signal | - Donor-acceptor distance is greater than 10 nm.- Poor spectral overlap.- Incorrect dipole orientation.- Inefficient labeling. | - Redesign the labeling sites to bring the fluorophores closer.- Choose a different FRET pair with better spectral overlap.- Consider that the molecules may not be interacting as hypothesized.- Verify labeling efficiency through other methods (e.g., mass spectrometry). |
| High Background Signal | - Autofluorescence from the sample or buffer.- Direct excitation of the acceptor (spectral bleed-through).- Unbound fluorophores. | - Use a buffer with low autofluorescence.- Perform proper spectral bleed-through correction.- Ensure thorough purification of labeled biomolecules to remove free dye. |
| Photobleaching | - High excitation light intensity.- Prolonged exposure to excitation light. | - Reduce the excitation intensity.- Minimize the exposure time.- Use an anti-fading agent in the buffer. |
Conclusion and Future Perspectives
This compound holds promise as a versatile and compact fluorescent donor for FRET-based investigations. Its small size and synthetic nature offer advantages in minimizing perturbations to biological systems. This application note provides a foundational framework for utilizing this compound in FRET studies. Further detailed characterization of its photophysical properties will undoubtedly expand its application in diverse areas of research, from fundamental cell biology to high-throughput drug screening. The protocols and guidelines presented herein should empower researchers to design, execute, and interpret FRET experiments with confidence, paving the way for new discoveries at the nanoscale.
References
- Chen, X., & Wang, L. (2021). Chemical Regulation of Fluorescence Lifetime. Frontiers in Chemistry, 9, 749611.
-
ResearchGate. (n.d.). FRET spectra of peptides labeled at N termini with either dansyl chloride or dabsyl chloride. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB016823). Retrieved from [Link]
- MDPI. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 30(2), 334.
-
Oregon Medical Laser Center. (n.d.). Anthracene. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (n.d.). Supporting information Technical note: Identification of chemical composition and source of fluorescent components in atmospheri. Retrieved from [Link]
-
Wikipedia. (n.d.). Förster resonance energy transfer. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of dansyl fluorophore: R = Cl (dansyl chloride) or R = NHCH 2 COOH (dansylglycine). Retrieved from [Link]
-
Molecules and Code. (n.d.). Materials for Fluorescence Resonance Energy Transfer Analysis: Beyond Traditional Donor–Acceptor Combinations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging. Retrieved from [Link]
-
MDPI. (n.d.). Fluorescence Lifetime Phasor Analysis and Raman Spectroscopy of Pigmented Organic Binders and Coatings in Artworks. Retrieved from [Link]
-
ResearchGate. (n.d.). FRET signal: (A) donor and acceptor individual thin films, (B).... Retrieved from [Link]
-
ResearchGate. (n.d.). Normalised absorption (A) and emission (E) spectra of Fluorescein (Fl) and Rhodamine B (RhB), and the calculated overlap function. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, May 3). Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging. Retrieved from [Link]
-
Evident Scientific. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Microscopy. Retrieved from [Link]
- PubMed. (2018, October 18).
- PubMed. (2006, September 1). Measurement of FRET efficiency and ratio of donor to acceptor concentration in living cells. Biophysical Journal, 91(5), L39-L41.
-
PubMed. (n.d.). Fluorescence resonance energy transfer between donor-acceptor pair on two oligonucleotides hybridized adjacently to DNA template. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorescence Lifetime Measurements and Biological Imaging. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Representative Förster (or fluorescence) resonance energy transfer.... Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 7779-16-0. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of dansyl chloride for preparing fluorescent probe.
-
National Institutes of Health. (n.d.). A Near-Infrared Fluorescent Probe Based on a FRET Rhodamine Donor Linked to a Cyanine Acceptor for Sensitive Detection of Intracellular pH Alternations. Retrieved from [Link]
-
PubMed. (n.d.). Metal ion induced FRET OFF-ON in tren/dansyl-appended rhodamine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Luminescent Alkylaluminium Anthranilates Reaching Unity Quantum Yield in the Condensed Phase. Retrieved from [Link]
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Application Notes and Protocols for Protein Labeling with Cyclohexyl Anthranilate in Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating Protein Interactions with Cyclohexyl Anthranilate
The intricate dance of protein-protein interactions (PPIs) governs nearly every cellular process, making the study of these interactions a cornerstone of biological research and drug discovery.[1][2] Unraveling the complexities of PPI networks requires robust tools to visualize and quantify these dynamic events in real-time. Fluorescent labeling of proteins has emerged as a powerful strategy, enabling researchers to track protein localization, conformational changes, and binding events with high sensitivity.[3][]
This application note introduces this compound, a fluorescent small molecule, as a novel probe for labeling proteins to investigate their interactions. This compound's intrinsic fluorescence makes it a promising candidate for various fluorescence-based assays, including Förster Resonance Energy Transfer (FRET), a technique that can measure molecular proximity on the nanometer scale.[5][6] This guide provides a comprehensive overview of the principles, protocols, and applications of using this compound for protein labeling and interaction studies, empowering researchers to shed new light on the molecular mechanisms that drive cellular function.
Principle of the Method: Covalent Labeling via EDC/NHS Chemistry
This compound is a benzoate ester characterized by a cyclohexyl group and a primary amine on the anthranilate moiety.[3][7] Its chemical structure provides a handle for covalent attachment to proteins. This protocol utilizes a well-established and versatile method: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to couple the primary amine of this compound to the carboxyl groups of a target protein.[1][8][9]
The labeling reaction proceeds in two steps:
-
Activation of Protein Carboxyl Groups: EDC reacts with the carboxyl groups on the protein (present on aspartic acid and glutamic acid residues, as well as the C-terminus) to form a highly reactive O-acylisourea intermediate.[7][10]
-
Formation of a Stable Amide Bond: This intermediate can then react with the primary amine of this compound, forming a stable amide bond and covalently linking the fluorescent probe to the protein. The addition of NHS stabilizes the reactive intermediate by converting it to an amine-reactive NHS ester, which increases the efficiency of the labeling reaction.[1][11]
Materials and Reagents
| Reagent/Material | Supplier | Comments |
| Protein of Interest | - | Purified to >90% homogeneity. |
| This compound | e.g., Biosynth[5] | - |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | e.g., Thermo Fisher Scientific | Store desiccated at 4°C. |
| NHS (N-hydroxysuccinimide) | e.g., Thermo Fisher Scientific | Store desiccated at room temperature. |
| Dimethyl sulfoxide (DMSO), anhydrous | e.g., Sigma-Aldrich | For dissolving this compound. |
| MES Buffer (2-(N-morpholino)ethanesulfonic acid) | e.g., Sigma-Aldrich | Activation buffer. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | - | Reaction and storage buffer. |
| Size-Exclusion Chromatography Column (e.g., Sephadex G-25) | e.g., Cytiva | For purification of the labeled protein. |
| UV-Vis Spectrophotometer | - | For determining the degree of labeling. |
| Mass Spectrometer | - | For confirming labeling and identifying modification sites. |
Experimental Protocols
Protein Preparation
-
Ensure the protein of interest is purified and free of any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA).
-
Exchange the protein into an amine-free buffer, such as 0.1 M MES, pH 4.5-5, for the activation step, or directly into PBS, pH 7.4, for a one-step reaction. The protein concentration should ideally be between 1-10 mg/mL.
Preparation of Reagent Stock Solutions
-
This compound (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. As this compound is poorly soluble in water, a DMSO stock is necessary.[5]
-
EDC (100 mM): Immediately before use, dissolve EDC in ice-cold, amine-free water or MES buffer. EDC is moisture-sensitive and hydrolyzes quickly.
-
NHS (100 mM): Immediately before use, dissolve NHS in ice-cold, amine-free water or MES buffer.
Protein Labeling with this compound
This protocol is for a typical labeling reaction of 1 mg of a 50 kDa protein. Adjust volumes and concentrations accordingly for other proteins and scales.
-
To 1 mg of your protein in 500 µL of 0.1 M MES buffer, pH 4.5-5, add a 10 to 20-fold molar excess of this compound from the 10 mM stock solution. Mix gently.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the protein's carboxyl groups (a 10-50 fold molar excess of EDC/NHS over the protein is a good starting point if the number of carboxyl groups is unknown). Add the EDC first, followed immediately by the NHS.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation.
-
To quench the reaction, add hydroxylamine to a final concentration of 10 mM and incubate for 5 minutes. This will hydrolyze any unreacted NHS esters.
Purification of the Labeled Protein
-
Remove the unreacted this compound and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a pre-packed G-25 desalting column) equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions. The labeled protein can often be visually identified by its fluorescence.
-
Pool the fractions containing the labeled protein and determine the protein concentration (e.g., using a BCA assay).
Characterization of the Labeled Protein
A. Degree of Labeling (DOL) Calculation
The DOL, or the average number of dye molecules per protein, can be estimated using UV-Vis spectrophotometry.
-
Measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of this compound (λmax, which needs to be experimentally determined, but is expected to be in the UV range).
-
Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
Where:
-
Amax is the absorbance at the λmax of this compound.
-
CF is the correction factor (A280 of the free dye / Amax of the free dye).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL:
DOL = Amax / (εdye × Protein Concentration (M))
Where:
-
εdye is the molar extinction coefficient of this compound at its λmax.
-
| Parameter | Description | Typical Value |
| Protein Concentration | Concentration of the labeled protein. | 1-5 mg/mL |
| Degree of Labeling (DOL) | Moles of dye per mole of protein. | 1-3 for most applications. |
| Purity | Percentage of labeled protein. | >95% after purification. |
B. Mass Spectrometry Analysis
To confirm covalent labeling and identify the specific amino acid residues that have been modified, the labeled protein can be analyzed by mass spectrometry.[12][13][14][15] This involves digesting the protein into peptides (e.g., with trypsin) and analyzing the resulting fragments by LC-MS/MS. Peptides labeled with this compound will show a characteristic mass shift.
Application in Interaction Studies
FRET-Based Interaction Assay
This compound can serve as a FRET donor or acceptor when paired with a suitable fluorescent partner.[6][16] The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, making it an excellent tool for detecting direct protein-protein interactions.[2][17][18]
Protocol Outline:
-
Immobilize the this compound-labeled "bait" protein onto an affinity resin (e.g., if the bait protein has a His-tag, use Ni-NTA resin).
-
Incubate the immobilized bait protein with a cell lysate containing the putative "prey" protein(s).
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the bait protein along with any interacting prey proteins.
-
Analyze the eluted fractions by SDS-PAGE, followed by Western blotting with an antibody against the prey protein, or by mass spectrometry to identify unknown interactors.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for studying biomolecular interactions in real-time. [19][20][21][22]While SPR does not require labeling for detection, a fluorescently labeled protein can be useful in correlative studies or for specific experimental setups. For instance, the labeled protein can be used as the analyte in solution, and its binding to an immobilized ligand can be monitored. The fluorescence can be used to confirm the presence and integrity of the labeled protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Degree of Labeling | - Inactive EDC/NHS. - Suboptimal pH. - Presence of amine-containing buffers. - Insufficient molar excess of the label. | - Use fresh EDC/NHS. - Ensure the reaction pH is optimal (4.5-5 for activation, 7.4 for one-step). - Perform buffer exchange to an amine-free buffer. - Increase the molar ratio of this compound to protein. |
| Protein Precipitation | - High concentration of DMSO. - Protein instability under reaction conditions. | - Keep the DMSO concentration below 10% (v/v). - Optimize buffer conditions (e.g., add stabilizing agents like glycerol). |
| High Background in Assays | - Incomplete removal of unreacted label. - Non-specific binding of the labeled protein. | - Ensure thorough purification of the labeled protein. - Include appropriate blocking agents (e.g., BSA) in your assays. |
| No FRET Signal | - Donor and acceptor are too far apart (>10 nm). - Incorrect orientation of the fluorophores. - The proteins do not interact. | - Re-evaluate the labeling sites. - Consider labeling at different sites on the proteins. - Confirm the interaction with an orthogonal method like a pull-down assay. |
References
-
ResearchGate. (n.d.). Mechanism for protein immobilization via EDC/NHS coupling. Retrieved from [Link]
-
Fluidic Sciences. (2024). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Retrieved from [Link]
-
protocols.io. (2022). NHS-ester-protein-labeling. Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]
-
Bio-protocol. (2020). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fluorescent labeling and modification of proteins. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fluorescent proteins for FRET microscopy: monitoring protein interactions in living cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission. Retrieved from [Link]
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ACS Publications. (n.d.). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Retrieved from [Link]
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The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
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Portland Press. (2020). A beginner's guide to mass spectrometry–based proteomics. Retrieved from [Link]
-
Addgene. (n.d.). Fluorescent Proteins: FRET. Retrieved from [Link]
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JoVE. (2021). Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. Retrieved from [Link]
-
Berthold Technologies. (n.d.). Methods to study Protein-Protein Interactions. Retrieved from [Link]
-
Sandiego. (n.d.). His Tag Pulldown Co-Precipitation Interaction Assay Protocol. Retrieved from [Link]
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Evident Scientific. (n.d.). Fluorescence Resonance Energy Transfer (FRET) Microscopy. Retrieved from [Link]
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PubChem. (n.d.). Methyl Anthranilate. Retrieved from [Link]
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Wikipedia. (n.d.). Protein mass spectrometry. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]
-
ACS Measurement Science Au. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]
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Frontiers. (n.d.). Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. Retrieved from [Link]
-
Alpha Lifetech. (n.d.). Understanding Pull-Down Protocol: Key FAQs for Users. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Retrieved from [Link]
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Nikon's MicroscopyU. (n.d.). Basics of FRET Microscopy. Retrieved from [Link]
-
ACS Omega. (2016). Quantification of Small Molecule–Protein Interactions using FRET between Tryptophan and the Pacific Blue Fluorophore. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). A Guide to Fluorescent Protein FRET Pairs. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
Bioclone. (n.d.). Explore the World of Proteomics with Pull-Down Assay!. Retrieved from [Link]
-
News-Medical.Net. (2019). Mass Spectrometry Analysis of Heavy-Labeled Proteins. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Protection Reactions. Retrieved from [Link]
-
DNA Learning Center. (n.d.). Purification of Green Fluorescent Protein. Retrieved from [Link]
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ResearchGate. (2021). Using qd-fret based method to investigate protein-protein INTERACTIONS. Retrieved from [Link]
-
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
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Experimental setup for measuring fluorescence of Cyclohexyl anthranilate
An Application Note and Protocol for the Fluorometric Analysis of Cyclohexyl Anthranilate
Abstract
This compound, an ester of anthranilic acid, belongs to a class of aromatic compounds known for their fluorescent properties and utility in various scientific domains, including as fluorescent probes in biological systems.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for accurately measuring the fluorescence characteristics of this compound. We delve into the foundational principles of fluorescence, detail the critical aspects of instrument setup and calibration, and provide step-by-step protocols for determining excitation and emission spectra and relative fluorescence quantum yield. The causality behind experimental choices, particularly solvent selection, is explained to highlight the environmental sensitivity of anthranilate fluorescence.[3][4][5][6]
Part 1: Foundational Principles of Fluorescence
Fluorescence spectroscopy is a highly sensitive analytical technique that measures the emission of light from a molecule after it has absorbed a photon.[7][8] The process, visualized by a Jablonski diagram, involves the excitation of a molecule from its ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂). The excited molecule rapidly loses some energy non-radiatively through vibrational relaxation to the lowest vibrational level of the S₁ state. From this state, it can return to the ground state (S₀) by emitting a photon. This emitted light is the fluorescence. Because energy is lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, an effect known as the Stokes shift.
Caption: Jablonski diagram illustrating molecular excitation and emission.
Part 2: Photophysical Characteristics of Anthranilate Esters
Anthranilate esters, including this compound and the well-studied Methyl anthranilate, exhibit a characteristic blue-violet fluorescence.[9][10] Their fluorescence is particularly sensitive to the local environment, making them valuable as molecular probes.
Solvent Effects (Solvatochromism): The polarity and hydrogen-bonding capability of the solvent can significantly influence the fluorescence spectra of anthranilates.[3][4][6] In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. Studies on the parent compound, anthranilic acid, show a distinct correlation between the Stokes shift and solvent polarity, underscoring the importance of solvent choice in experimental design.[4][5] The shortest fluorescence lifetimes are often observed in non-polar, aprotic solvents like cyclohexane, attributed to intramolecular processes.[4][5] Therefore, a systematic investigation across a range of solvents is recommended to fully characterize the fluorophore.
Part 3: Experimental Setup and Calibration
A reliable experimental setup is paramount for acquiring accurate and reproducible fluorescence data. This involves a properly configured spectrofluorometer and rigorous calibration procedures.
Instrumentation
A standard spectrofluorometer consists of a light source, an excitation monochromator, a sample holder, an emission monochromator, and a detector.[7][8][11] The emission detector is typically placed at a 90° angle to the excitation beam to minimize interference from transmitted light and scattering.[12]
Caption: Schematic of a standard spectrofluorometer setup.
Reagents and Materials
| Material | Specification | Purpose |
| This compound | >98% Purity | The analyte of interest. |
| Solvents | Spectroscopic Grade | To dissolve the analyte and study solvatochromic effects. |
| (e.g., Cyclohexane, Dichloromethane, Acetonitrile, Ethanol) | ||
| Quantum Yield Standard | e.g., Anthracene in Cyclohexane (Φf = 0.27) | Reference compound for quantum yield calculation.[13] |
| Cuvettes | 1 cm path length, quartz | Sample holder; quartz is required for UV transparency. |
| Volumetric Flasks/Pipettes | Class A | For accurate preparation of stock and diluted solutions. |
Instrument Calibration
Calibration ensures the accuracy of wavelength and intensity measurements.[14][15]
-
Wavelength Accuracy: The monochromators should be calibrated using a source with known emission lines, such as the internal xenon lamp, or by measuring the Raman band of distilled water.[16][17] For an excitation wavelength of 350 nm, the water Raman peak should appear at approximately 397 nm.[17]
-
Intensity Correction: The measured emission spectrum should be corrected for the wavelength-dependent efficiency of the instrument's optics and detector. This typically involves using certified emission standards or built-in instrument correction factors.
Part 4: Detailed Measurement Protocols
The following protocols provide a systematic workflow for characterizing the fluorescence of this compound.
Caption: Experimental workflow for fluorescence characterization.
Protocol 4.1: Sample Preparation
-
Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., spectroscopic grade ethanol).
-
Working Solutions: From the stock solution, prepare a series of dilutions in the desired solvent(s).
-
Causality: The absorbance of the working solution at the excitation wavelength must be kept low (ideally < 0.1) to avoid inner-filter effects, where emitted fluorescence is reabsorbed by other analyte molecules in the solution.
-
Protocol 4.2: Determination of Excitation and Emission Spectra
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize (typically 20-30 minutes). Set the excitation and emission slit widths (e.g., 5 nm).[12]
-
Blank Subtraction: Record the spectrum of a cuvette containing only the pure solvent. This blank spectrum will be subtracted from the sample spectrum to remove solvent-related signals like Raman scattering.
-
Find Emission Maximum (λ_em): Based on related compounds like anthranilic acid (emission ~411 nm), set the emission monochromator to 410 nm.[18] Scan the excitation monochromator over a range (e.g., 250-400 nm) to find the wavelength of maximum excitation (λ_ex).
-
Find Excitation Maximum (λ_ex): Set the excitation monochromator to the λ_ex found in the previous step. Scan the emission monochromator (e.g., 350-600 nm) to determine the wavelength of maximum fluorescence emission (λ_em).
-
Record Corrected Spectrum: Using the optimal λ_ex and ensuring the instrument's emission correction is enabled, record the full emission spectrum.
-
Repeat for Different Solvents: Repeat steps 2-5 for each solvent to observe and quantify any solvatochromic shifts.
Protocol 4.3: Measurement of Relative Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative quantum yield can be determined by comparing the sample's fluorescence to a standard with a known quantum yield.[13] Anthracene in cyclohexane is a suitable standard for this region.
-
Prepare Standard: Prepare a solution of the quantum yield standard (e.g., Anthracene) in the same solvent as the sample, if possible. If not, the refractive index of the solvents must be accounted for. Ensure its absorbance at the excitation wavelength is also < 0.1.
-
Measure Spectra: For both the this compound sample and the standard:
-
Measure the absorbance at the chosen excitation wavelength (λ_ex) using a UV-Vis spectrophotometer.
-
Measure the corrected fluorescence emission spectrum using that same λ_ex.
-
-
Integrate Intensity: Calculate the integrated area under the corrected emission spectrum for both the sample and the standard.
-
Calculate Quantum Yield: Use the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts s and r refer to the sample and the reference standard, respectively.
-
Part 5: Data Analysis and Interpretation
| Parameter | How to Determine | Expected Results & Interpretation |
| Excitation Max (λ_ex) | Peak of the excitation spectrum. | Expected in the UV range, likely ~330-360 nm based on related compounds.[18] |
| Emission Max (λ_em) | Peak of the emission spectrum. | Expected in the blue-violet range (~400-450 nm). A red-shift in polar solvents is anticipated.[3][4] |
| Stokes Shift | Δλ = λ_em - λ_ex | A larger Stokes shift indicates a greater energy loss and structural relaxation in the excited state. |
| Quantum Yield (Φf) | Calculation using the comparative method. | Provides a measure of the efficiency of the fluorescence process. Values can range from near 0 to 1.0. |
Part 6: Conclusion
This application note provides a robust framework for the accurate and reliable measurement of the fluorescence properties of this compound. By following the detailed protocols for instrument calibration, sample preparation, and spectral acquisition, researchers can obtain high-quality data on its excitation and emission characteristics, as well as its quantum yield. Understanding the significant influence of the solvent environment is critical for interpreting the data and for designing future experiments where this compound may be employed as a fluorescent probe in complex chemical or biological systems.
References
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Beechem, J. M., & Gratton, E. (n.d.). Fluorescence Spectroscopy Data Analysis Environment: A Second Generation Global Analysis Program. SPIE Digital Library. Retrieved from [Link]
-
Valeur, B., & Berberan-Santos, M. N. (2011). Data Analysis Methods in Time-Resolved Fluorescence Spectroscopy: A Tutorial Review. Retrieved from [Link]
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Abou-Zied, O. K., Al-Busaidi, B. Y., & Husband, J. (2014). Solvent effect on anthranilic acid spectroscopy. The Journal of Physical Chemistry A, 118(1), 134-142. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 1.11: Fluorescence Spectroscopy. Retrieved from [Link]
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Abou-Zied, O. K., Al-Busaidi, B. Y., & Husband, J. (2014). Solvent effect on anthranilic acid spectroscopy. PubMed. Retrieved from [Link]
-
Abou-Zied, O. K., Al-Busaidi, B. Y., & Husband, J. (2014). Solvent effect on anthranilic acid spectroscopy. Semantic Scholar. Retrieved from [Link]
-
Abou-Zied, O. K., Al-Busaidi, B. Y., & Husband, J. (2014). Solvent effect on anthranilic acid spectroscopy. ACS Publications. Retrieved from [Link]
-
Proctor, C. W., & Roesler, C. S. (2010). Review of fluorescent standards for calibration of in situ fluorometers: Recommendations applied in coastal and ocean observing programs. Optica Publishing Group. Retrieved from [Link]
-
Isaacs, I., et al. (2014). Fluorescent probes for insect ryanodine receptors: candidate anthranilic diamides. PubMed. Retrieved from [Link]
-
Turner Designs Help Center. (n.d.). Calibration of the AquaFluor Handheld Fluorometer. Retrieved from [Link]
-
NASA SeaBASS. (n.d.). Fluorometer Calibration. Retrieved from [Link]
-
NIST. (n.d.). Standard Guide to Fluorescence Instrument Calibration and Correction. Retrieved from [Link]
-
Eureka Water Probes. (n.d.). Calibrating the Manta's Turner Fluorometers. Retrieved from [Link]
-
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-
Politecnico di Torino. (n.d.). Fluorescence Spectroscopy empowered by Data-Driven algorithms. Retrieved from [Link]
-
Held, P. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Sample Preparation for Fluorescence Microscopy. Retrieved from [Link]
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Kasprzycki, P. (2024). Fluorescence spectroscopy and microscopy data analysis in LabVIEW. Warsaw-4-PhD. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence scans of methyl anthranilate, candy and grape flavor. Retrieved from [Link]
-
CIBA. (n.d.). Analytical technique: Fluorescence Spectroscopy. Retrieved from [Link]
-
Iraqi Journal of Applied Physics Letters. (2025). Effect of Solvent on Fluorescence Spectrum of Anthracene. Retrieved from [Link]
-
ZEISS. (2020). Sample Preparation for Fluorescence Microscopes. Retrieved from [Link]
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Turner Designs Help Center. (n.d.). Introduction to Fluorescence Measurements. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). An Introduction to Fluorescence Spectroscopy. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB016823). Retrieved from [Link]
-
PubMed. (2000). Determination of methyl anthranilate in food samples by coupling stopped-flow mixing technique and time-resolved luminescence detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Luminescent Alkylaluminium Anthranilates Reaching Unity Quantum Yield in the Condensed Phase. Retrieved from [Link]
-
PubMed. (1979). Fluorescence in Candies Caused by Methyl Anthranilate, a Flavoring Agent. Retrieved from [Link]
-
PubMed. (n.d.). Study of a corn (Zea mays L.) mutant (blue fluorescent-1) which accumulates anthranilic acid and its beta-glucoside. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemRxiv. (n.d.). Luminescent Alkylaluminium Anthranilates Reaching Unity Quantum Yield in the Condensed Phase. Retrieved from [Link]
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PubMed. (2007). Rapid preparation of fluorescent 9-anthrylmethyl esters for fatty acid analysis of small amount of triacylglycerols. Retrieved from [Link]
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OMLC. (n.d.). Anthracene. Retrieved from [Link]
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High-performance liquid chromatography (HPLC) method for Cyclohexyl anthranilate
An Application Note and Protocol for the Quantification of Cyclohexyl Anthranilate using High-Performance Liquid Chromatography (HPLC)
Abstract
This document provides a comprehensive guide to a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is utilized as a fragrance and flavor agent, and its accurate quantification is essential for quality control in raw materials and finished products such as cosmetics and personal care items.[1] The methodology herein is founded on Reversed-Phase HPLC (RP-HPLC) with UV detection, a technique chosen for its wide applicability and suitability for analyzing moderately non-polar aromatic compounds.[2] We will detail the causal logic behind chromatographic parameter selection, provide step-by-step protocols for execution, and outline system suitability and validation principles to ensure trustworthy and reproducible results.
Scientific Principle and Method Rationale
The selection of an analytical method is predicated on the physicochemical properties of the analyte. This compound (C₁₃H₁₇NO₂) is an ester with a molecular weight of approximately 219.28 g/mol .[3][4] Its structure, comprising a cyclohexyl ring and an aromatic anthranilate moiety, renders it hydrophobic and practically insoluble in water, while being soluble in organic solvents.[4][5] This pronounced non-polar character makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical modality.
In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[6][7] this compound, being non-polar, will have a strong affinity for the hydrophobic stationary phase. Elution is achieved by running a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[2] By modulating the proportion of the organic solvent, we can control the retention time of the analyte on the column, allowing for its effective separation from other matrix components.
The anthranilate portion of the molecule contains a chromophore that absorbs ultraviolet (UV) light. Structurally similar compounds, such as methyl anthranilate and menthyl anthranilate, exhibit strong absorbance maxima around 220 nm, 248 nm, and 336 nm.[8][9] This allows for sensitive and specific detection using a standard UV or Photodiode Array (PDA) detector.
Logical Framework for Method Development
The diagram below illustrates the decision-making process for establishing the initial chromatographic conditions based on the analyte's properties.
Caption: Logical workflow for HPLC method parameter selection.
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Vortex mixer.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane).
Chemicals and Reagents
-
This compound reference standard (Purity ≥98%).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm).
-
Formic acid (≥98%).
Chromatographic Column
-
Recommended Column: A C18 stationary phase is the primary recommendation due to its high hydrophobicity, which is ideal for retaining a non-polar compound like this compound.[10]
-
Example: Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Luna C18(2), or equivalent.
-
-
Alternative Column: A C8 or Phenyl phase can be used if retention is too strong on a C18 column or to achieve different selectivity.[10][11]
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the analysis. These parameters should be considered a starting point for method development and optimization.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Gradient Elution (for method development) or Isocratic |
| Gradient Program | Time (min) |
| Isocratic Program | 75% Acetonitrile / 25% (0.1% Formic Acid in Water). Adjust based on gradient scouting run. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV Absorbance at 248 nm (for sensitivity) and 336 nm (for specificity). A PDA detector scanning from 200-400 nm is recommended.[8][9] |
| Run Time | 15 minutes |
Preparation of Solutions
Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix well.
-
Mobile Phase B: Use HPLC-grade Acetonitrile directly.
-
Degas both mobile phases for at least 15 minutes in an ultrasonic bath or using an online degasser before use.
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored under refrigeration.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with acetonitrile.
Sample Preparation
The goal is to dissolve the sample in a solvent that is miscible with the mobile phase and to remove any particulate matter.[10]
-
For Raw Materials or Simple Mixtures: Accurately weigh a known amount of the sample into a volumetric flask and dilute with acetonitrile to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).
-
For Complex Matrices (e.g., Creams, Lotions): A sample extraction may be necessary. This could involve a liquid-liquid extraction (LLE) with a solvent like hexane, followed by evaporation and reconstitution in acetonitrile, or a solid-phase extraction (SPE) protocol designed to isolate non-polar compounds.
-
Final Step for all Samples: After preparation, filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column and instrument.[10][12]
Experimental Protocol and Workflow
The following diagram outlines the complete analytical workflow from sample receipt to data reporting.
Caption: Step-by-step analytical workflow diagram.
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the results, system suitability must be confirmed before each analytical run, and the method should be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[13]
System Suitability Testing (SST)
Inject a mid-level standard solution (e.g., 25 µg/mL) five or six times. The calculated parameters must meet the acceptance criteria before proceeding with sample analysis.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Ensures peak symmetry, indicating good column and mobile phase performance. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | %RSD of peak area and retention time ≤ 2.0% | Demonstrates the precision of the HPLC system during the run. |
Method Validation Principles
A full validation should assess the following parameters:
-
Specificity: The ability to detect the analyte unambiguously in the presence of matrix components, demonstrated by analyzing blank and spiked matrix samples.
-
Linearity: Assessed by a calibration curve over a range of concentrations (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by recovery studies on spiked matrix samples at multiple concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries are typically expected to be within 98-102%.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day), with an acceptance criterion of %RSD ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Data Interpretation and Troubleshooting
Expected Results: Under the proposed conditions, this compound should elute as a sharp, symmetrical peak, well-resolved from any solvent front or matrix interferences. The retention time will depend on the exact column and system but can be expected within the gradient run.
Quantification: The concentration of this compound in the prepared sample solution is determined by plotting a calibration curve of peak area versus concentration for the working standards. The concentration of the unknown sample is then calculated from its peak area using the linear regression equation derived from the calibration curve.
Common Troubleshooting Scenarios
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Small Peak | Incorrect injection; Sample degradation; Low sample concentration. | Verify autosampler operation; Prepare fresh sample/standard; Check sample preparation calculations. |
| Broad or Tailing Peaks | Column contamination/degradation; Mismatch between sample solvent and mobile phase; Secondary interactions. | Flush or replace column; Dissolve sample in initial mobile phase composition; Ensure mobile phase pH is acidic to protonate the amine group. |
| Split Peaks | Clogged frit or column inlet; Sample solvent effect. | Reverse flush column (follow manufacturer's guide); Reduce injection volume or dissolve sample in a weaker solvent. |
| Drifting Retention Time | Inconsistent mobile phase composition; Column temperature fluctuation; Column aging. | Prepare fresh mobile phase; Ensure column oven is stable; Equilibrate column for a longer period; Replace column if necessary. |
| High Backpressure | Particulate buildup in column or system; Buffer precipitation. | Filter all samples and mobile phases; Flush system with a strong solvent (e.g., isopropanol); Ensure buffer is soluble in the mobile phase. |
Conclusion
The Reversed-Phase HPLC method detailed in this application note provides a specific, reliable, and robust approach for the quantitative determination of this compound. The use of a C18 column with a water/acetonitrile mobile phase and UV detection is a field-proven strategy for this class of compound. By adhering to the outlined protocols for sample preparation, system suitability, and data analysis, researchers and quality control professionals can achieve accurate and reproducible results for product quality assessment and formulation analysis.
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ResearchGate. (2025). (PDF) Methyl anthranilate in Citrus honey. Analytical method and suitability as a chemical marker. Retrieved from [Link]
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ResearchGate. (2025). The Photophysical Properties of Menthyl Anthranilate: A UV-A Sunscreen¶ | Request PDF. Retrieved from [Link]
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OUCI. (n.d.). Green sample preparation techniques for trace analysis of organic species in cosmetic and Personal Care Products. Retrieved from [Link]
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SciSpace. (2012). Excited states of menthyl anthranilate: a UV-A absorber. Retrieved from [Link]
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ResearchGate. (n.d.). UV–visible spectra of the anthranilic acid and the complexes (1–10). Retrieved from [Link]
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SciSpace. (n.d.). On-line HPLC—HRGC—MS for the Analysis of Natural Complex Mixtures. Retrieved from [Link]
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Gas chromatography-mass spectrometry (GC-MS) analysis of Cyclohexyl anthranilate
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cyclohexyl Anthranilate
Abstract
This compound is a key synthetic fragrance and flavor component, valued for its faint, fruity, grape-like aroma and taste.[1][2] Its application in cosmetics, perfumery, and food products necessitates a robust and reliable analytical method for identification and quantification to ensure product quality, consistency, and regulatory adherence. This document provides a comprehensive guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[3][4][5] We will explore the fundamental principles of the methodology, detail a step-by-step protocol for sample preparation and instrument setup, and delve into the interpretation of mass spectral data, including the characteristic fragmentation patterns of the target analyte. This guide is intended for researchers, quality control scientists, and professionals in the fragrance and drug development industries.
Introduction to the Analytical Challenge
Cyclohexyl 2-aminobenzoate, commonly known as this compound, is a viscous yellow liquid widely used as a flavoring agent and fragrance ingredient.[1][6] Its presence and concentration in consumer products are often subject to regulatory standards due to its potential as a fragrance allergen.[7] Therefore, a selective and sensitive analytical method is crucial for its detection.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose.[4][8] The gas chromatograph separates the complex mixture of a sample into individual components based on their volatility and chemical properties. The mass spectrometer then bombards these components with electrons, causing them to fragment in a reproducible manner, creating a unique mass spectrum that acts as a chemical "fingerprint" for identification.[9]
The Principle of GC-MS
The power of GC-MS lies in its dual-stage process: separation followed by detection and identification. This workflow ensures that even trace amounts of an analyte within a complex matrix can be accurately identified.
Gas Chromatography: The Separation
Volatilized sample components are transported by an inert carrier gas (e.g., Helium) through a long, thin, coated capillary column. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (the coating on the column wall). Compounds with higher volatility and weaker interactions with the stationary phase travel faster and elute from the column first. A programmed temperature ramp is essential for analyzing semi-volatile compounds like this compound, ensuring sharp peaks and efficient separation from other matrix components.[4][10]
Mass Spectrometry: Identification and Detection
As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Ionization: In the most common mode for this type of analysis, Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process dislodges an electron from the molecule, creating a positively charged molecular ion (M⁺•) and causing it to fragment into smaller, characteristic charged ions.[11][12]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, most commonly a quadrupole. A quadrupole consists of four parallel rods to which a combination of direct current (DC) and radio frequency (RF) voltages are applied.[13][14] This creates an oscillating electric field that allows only ions of a specific mass-to-charge ratio (m/z) to have a stable trajectory and pass through to the detector at any given moment. By rapidly scanning the voltages, a full mass spectrum is generated.[15][16]
-
Detection: Ions that successfully navigate the mass analyzer strike a detector, such as an electron multiplier, which converts the ion impacts into an amplified electrical signal.[13] This signal is proportional to the abundance of the ion.
The workflow from sample injection to data acquisition is a highly automated and precise process.
Application Protocol: Analysis of this compound
This protocol provides a robust starting point for the analysis of this compound in a cosmetic cream matrix. Optimization may be required for different sample types.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The goal of sample preparation is to extract the analyte of interest from the complex sample matrix and concentrate it into a solvent suitable for GC injection. LLE is a fundamental and effective technique for this purpose.[3]
Materials:
-
Cosmetic cream sample
-
Dichloromethane (DCM), ACS pesticide-residue grade or equivalent[10]
-
Anhydrous Sodium Sulfate
-
Internal Standard (IS) solution (e.g., 100 µg/mL of deuterated anthracene or another suitable non-interfering compound in DCM)
-
Centrifuge tubes (50 mL, solvent-resistant)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator or rotary evaporator)
-
GC vials with inserts
Step-by-Step Protocol:
-
Weighing: Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the internal standard solution to the tube. The IS is crucial for accurate quantification as it corrects for variations in extraction efficiency and injection volume.
-
Extraction: Add 10 mL of dichloromethane to the tube.
-
Homogenization: Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and disruption of the cream matrix.
-
Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to separate the organic solvent layer (bottom layer with DCM) from the solid and aqueous components of the matrix.
-
Collection: Carefully transfer the bottom DCM layer to a clean collection tube using a Pasteur pipette, avoiding the upper layers.
-
Repeat Extraction: Perform a second extraction on the remaining sample residue with another 10 mL of DCM. Vortex, centrifuge, and combine the second DCM extract with the first.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined extracts to remove any residual water, which can interfere with the GC analysis.[10]
-
Concentration: Evaporate the extract under a gentle stream of nitrogen in a water bath (≤ 40°C) to a final volume of approximately 0.9 mL.
-
Final Volume Adjustment: Adjust the final volume to exactly 1.0 mL with dichloromethane.
-
Transfer: Transfer the final extract into a 2 mL GC vial with an insert for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard capillary GC-MS system and are based on general methods for semi-volatile organic compounds.[4][17][18]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Provides reliable and reproducible chromatographic performance. |
| Injector | Split/Splitless | Splitless mode is preferred for trace analysis to maximize analyte transfer to the column. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of this compound without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. Constant flow ensures stable retention times. |
| Column | Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar (5% phenyl)-methylpolysiloxane column offers excellent resolving power for a wide range of semi-volatile compounds.[4][17] |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp 1: 10 °C/min to 200 °C, Ramp 2: 20 °C/min to 280 °C (hold 5 min) | The temperature program effectively separates analytes based on boiling point and ensures elution of the semi-volatile this compound. |
| MS System | Agilent 5977B MSD (or equivalent) | A sensitive and robust quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | 70 eV is the standard energy for creating reproducible fragmentation patterns that are comparable to library spectra.[12] |
| Source Temp. | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory stability and prevents contamination. |
| Transfer Line Temp. | 280 °C | Ensures efficient transfer of analytes from the GC to the MS without cold spots. |
| Acquisition Mode | Scan | Full scan mode is used for identification by collecting all ions within a specified range. |
| Scan Range | 40 - 450 m/z | This range covers the molecular ion of this compound (m/z 219) and its characteristic fragment ions, while avoiding low-mass interference from air and water. |
Data Analysis and Interpretation
Compound Identification
Identification of this compound is confirmed by a two-factor authentication:
-
Retention Time (RT): The peak corresponding to the analyte should elute at the same retention time as a known reference standard analyzed under identical conditions.
-
Mass Spectrum: The acquired mass spectrum of the peak must match the reference spectrum from a standard and/or a reputable spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[11][12] A high match factor (typically >80%) provides strong confidence in the identification.
Mass Spectral Fragmentation of this compound
The 70 eV EI mass spectrum of this compound (C₁₃H₁₇NO₂, Molecular Weight: 219.28 g/mol [6]) exhibits a characteristic fragmentation pattern resulting from the cleavage of its ester and cyclohexyl functionalities.
The primary fragmentation events observed are summarized below. The relative abundance of these ions provides the unique fingerprint for identification.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Identity | Fragmentation Pathway |
| 219 | [C₁₃H₁₇NO₂]⁺• (Molecular Ion) | Direct ionization of the parent molecule. |
| 138 | [C₇H₈NO₂]⁺ | Loss of cyclohexene (C₆H₁₀) via a McLafferty-type rearrangement, where a gamma-hydrogen from the cyclohexyl ring is transferred to the carbonyl oxygen, followed by cleavage of the C-O bond. This is often a major peak. |
| 120 | [C₇H₆NO]⁺ | Alpha-cleavage with loss of the O-cyclohexyl radical (•OC₆H₁₁). This results in a stable acylium-type ion.[19] |
| 92 | [C₆H₆N]⁺ | Loss of a neutral carbon monoxide (CO) molecule from the m/z 120 fragment. |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) | Alpha-cleavage resulting in the formation of the cyclohexyl cation. |
Conclusion
The Gas Chromatography-Mass Spectrometry method detailed in this application note provides a selective, sensitive, and reliable protocol for the analysis of this compound. The combination of chromatographic separation by GC with the definitive identification capabilities of MS makes this technique indispensable for quality control in the cosmetics, food, and fragrance industries. Proper sample preparation, optimized instrument parameters, and a thorough understanding of the analyte's fragmentation behavior are the cornerstones of achieving accurate and reproducible results.
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- 12. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 13. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]
- 14. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]
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- 16. What Is Quadrupole Mass Spectrometry? [hidenanalytical.com]
- 17. agilent.com [agilent.com]
- 18. epa.gov [epa.gov]
- 19. youtube.com [youtube.com]
Application Note: Using Cyclohexyl Anthranilate as an Extrinsic Fluorescent Probe to Study Protein Conformational Changes
Abstract
Protein conformational changes are fundamental to virtually all biological processes, including enzyme catalysis, signal transduction, and molecular recognition. Studying these dynamic structural transitions is crucial for understanding protein function and for the development of novel therapeutics. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Cyclohexyl anthranilate, an environment-sensitive fluorescent probe, to monitor and quantify protein conformational changes. We will explore the underlying principles of solvatochromic fluorescence, provide detailed experimental protocols for spectral characterization and protein titration, and offer guidance on data interpretation.
Introduction: The Challenge of Monitoring Protein Dynamics
Proteins are not static entities; they are dynamic molecules that sample a range of conformations to perform their functions.[1] These structural rearrangements can be triggered by various stimuli, such as ligand binding, post-translational modifications, or changes in the cellular environment like pH.[2][3] While techniques like X-ray crystallography and cryo-electron microscopy provide high-resolution static snapshots, they often struggle to capture the transient, dynamic nature of proteins in solution.
Fluorescence spectroscopy offers a powerful, sensitive, and non-invasive approach to study these dynamics in real-time.[4] Extrinsic fluorescent probes, which are small molecules that bind to proteins and report on their local environment, are particularly valuable tools.[5] A change in protein conformation can alter the probe's environment—for instance, by moving it from a polar, solvent-exposed surface to a non-polar, buried hydrophobic pocket.[6] If the probe's fluorescence properties are sensitive to environmental polarity, this conformational change can be detected as a measurable shift in fluorescence intensity, emission wavelength, or lifetime.[7][8]
This compound: An Environment-Sensitive Probe
This compound (CAS 7779-16-0) is a benzoate ester that belongs to the anthranilate class of organic compounds.[9][10] While primarily used in the flavor and fragrance industry, its chemical structure is built upon a fluorescent core.[11] The closely related compound, methyl anthranilate, is known to exhibit a distinct blue-violet fluorescence.[12][13] Critically, this fluorescence is environmentally sensitive, a property known as solvatochromism.[14] This makes this compound a promising candidate as an extrinsic probe for biochemical studies.[15]
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 7779-16-0 | [15][16] |
| Molecular Formula | C₁₃H₁₇NO₂ | [15][16] |
| Molecular Weight | 219.28 g/mol | [15][16] |
| Solubility | Insoluble in water; soluble in organic solvents | [15] |
The principle of using this compound relies on its solvatochromic properties. When the probe binds to a protein, its fluorescence provides a baseline reading. If the protein undergoes a conformational change that alters the polarity of the probe's binding pocket, a corresponding change in the fluorescence signal will occur. This allows for the real-time tracking of structural transitions.
Experimental Protocols
This section provides a comprehensive workflow for using this compound. It is divided into two essential phases: initial spectral characterization of the probe and the protein-probe interaction study.
Protocol 1: Spectral Characterization of this compound
Objective: To determine the optimal excitation and emission wavelengths of this compound in different solvent environments. This step is critical as specific spectral data is not widely published and provides the basis for all subsequent experiments.
Materials:
-
This compound
-
Spectroscopy-grade solvents of varying polarity (e.g., Hexane, Dioxane, Ethanol, Acetonitrile, Water)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a soluble, non-polar solvent like ethanol. Due to its poor water solubility, this organic stock will be used for dilutions.[15]
-
Working Solution Preparation: Prepare a series of dilute (~1-10 µM) working solutions of the probe in each of the different polarity solvents. The final concentration of ethanol from the stock should be kept minimal (<1%) to not significantly alter the solvent's polarity.
-
Excitation Scan:
-
For each solvent, place the working solution in a quartz cuvette.
-
Set the spectrofluorometer to emission scan mode. Based on data from methyl anthranilate, set a preliminary emission wavelength around 400-420 nm.[12][13]
-
Scan a range of excitation wavelengths (e.g., 280 nm to 380 nm) to find the wavelength that gives the maximum fluorescence intensity. This is the optimal excitation wavelength (λex) for that solvent.
-
-
Emission Scan:
-
Set the spectrofluorometer to excitation scan mode using the optimal λex determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 360 nm to 550 nm) to determine the wavelength of maximum fluorescence intensity. This is the optimal emission wavelength (λem).
-
-
Data Analysis:
-
Record the λex and λem for each solvent.
-
Plot the emission maximum (λem) against the solvent polarity (e.g., using the dielectric constant). A significant shift in λem with changing polarity confirms the probe's solvatochromic nature and its suitability for studying protein environments.
-
Protocol 2: Monitoring Protein Conformational Change via Titration
Objective: To measure the change in this compound fluorescence upon binding to a protein and to quantify the affinity of this interaction. This protocol assumes a conformational change is induced by the addition of a specific ligand (e.g., a substrate, inhibitor, or ion).
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, Tris, HEPES).
-
This compound 1 mM stock solution (in ethanol).
-
Ligand stock solution (to induce conformational change).
-
Spectrofluorometer and microplates or cuvettes.
Workflow Diagram:
Procedure:
-
Determine Protein Concentration: Accurately determine the concentration of your protein stock using a reliable method such as measuring absorbance at 280 nm or a colorimetric assay (e.g., BCA).[17]
-
Set Up Titration Series:
-
Prepare a series of samples with a constant concentration of your protein (e.g., 1-5 µM).
-
To each sample, add increasing concentrations of this compound. A serial dilution is an efficient method.[11] The final probe concentrations should span a range from well below to well above the expected dissociation constant (Kd), for example, from 10 nM to 50 µM.
-
Crucially, include a control sample with only the probe (no protein) to measure its baseline fluorescence in the buffer.
-
Keep the final concentration of ethanol from the probe stock to a minimum (<1%) across all samples.
-
-
Equilibration and Measurement (Apo State):
-
Allow the samples to equilibrate for 15-30 minutes at a constant temperature.
-
Using the optimal λex determined in Protocol 1, measure the fluorescence emission spectrum (e.g., 360-550 nm) for each sample. Record the intensity at the emission maximum (λem).
-
-
Induce Conformational Change:
-
To each of the same samples, add a saturating concentration of the ligand that is known to induce the conformational change.
-
-
Equilibration and Measurement (Holo State):
-
Allow the samples to equilibrate again for 15-30 minutes.
-
Re-measure the fluorescence emission spectrum for each sample under the same conditions as step 3.
-
-
Data Analysis and Interpretation:
-
Correct for Background: Subtract the fluorescence of the "probe only" control from all other readings.
-
Analyze Spectral Shifts: Compare the emission spectra before and after ligand addition. A change in the peak emission wavelength (a blue or red shift) or a significant change in fluorescence intensity indicates that the probe's environment has been altered by the protein's conformational change.[7]
-
Determine Binding Affinity (Kd): For both the apo and holo states, plot the change in fluorescence intensity (ΔF) against the concentration of this compound. Fit the data to a one-site binding saturation model to calculate the dissociation constant (Kd).
Equation: ΔF = (Bmax * [Probe]) / (Kd + [Probe])
Where Bmax is the maximum fluorescence change at saturation. A significant difference in the Kd values between the apo and holo states can indicate that the conformational change alters the probe's binding affinity.
-
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following controls and validation steps:
-
Inner Filter Effect: At high concentrations, the probe or protein may absorb the excitation or emission light, leading to artificially low fluorescence readings. Ensure your working concentrations are in a range where absorbance is low (<0.1 AU).
-
Ligand Fluorescence: Check if the ligand you are adding is fluorescent itself at the excitation/emission wavelengths used for the probe. If it is, its contribution must be subtracted.
-
Protein Stability: Confirm that the addition of this compound (and its carrier solvent, ethanol) does not cause protein denaturation or aggregation using techniques like circular dichroism or dynamic light scattering.
-
Orthogonal Validation: Whenever possible, validate the observed conformational change with an independent method, such as an enzymatic activity assay that is expected to change with the conformational state.
Conclusion
This compound presents a promising and accessible tool for the study of protein conformational changes. Its utility is derived from the fundamental principle of solvatochromism, where its fluorescence properties are sensitive to the polarity of its local environment.[14] By carefully characterizing its spectral properties and performing systematic titration experiments, researchers can monitor structural transitions induced by ligand binding or other stimuli. This approach provides valuable insights into the dynamic nature of proteins, aiding in the elucidation of biological mechanisms and the advancement of drug discovery programs.
References
-
Moore, S. (2020). Discovering Misfolded Proteins using Fluorescent Probes. AZoLifeSciences. Available at: [Link]
-
Gordon, S. E., et al. (n.d.). A Fluorescent Probe Designed for Studying Protein Conformational Change. PubMed Central (PMC). Available at: [Link]
-
Poveda, J. A., et al. (2021). Monitoring protein conformational changes using fluorescent nanoantennas. Nature Methods. Available at: [Link]
-
Poveda, J. A., et al. (2021). Monitoring protein conformational changes using fluorescent nanoantennas. PubMed. Available at: [Link]
-
Nakanishi, J., et al. (2009). Imaging of Conformational Changes of Proteins with a New Environment-Sensitive Fluorescent Probe Designed for Site-Specific Labeling of Recombinant Proteins in Live Cells. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Methyl anthranilate. Available at: [Link]
-
Sharpe, T. (2013). Protein Ligand Titrations. Biozentrum, University of Basel. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl Anthranilate (CAS 134-20-3): Properties, Synthesis, and Market Insights. Available at: [Link]
-
Orellana, L. (2019). Large-Scale Conformational Changes and Protein Function: Breaking the in silico Barrier. Frontiers in Molecular Biosciences. Available at: [Link]
-
PubChem. (n.d.). Methyl Anthranilate. Available at: [Link]
-
BioCrick. (n.d.). Methyl anthranilate | CAS:134-20-3. Available at: [Link]
-
Shcherbakova, D. M., et al. (2013). An orange fluorescent protein with a large Stokes shift for single-excitation multicolor imaging. PubMed. Available at: [Link]
-
Sezgin, E., et al. (2019). Dissecting the mechanisms of environment sensitivity of smart probes for quantitative assessment of membrane properties. PMC. Available at: [Link]
-
Yabukami, Y., et al. (2024). Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Science. Available at: [Link]
-
Wikipedia. (n.d.). Solvatochromism. Available at: [Link]
-
Roccatano, D., et al. (2012). pH-Dependent conformational changes in proteins and their effect on experimental pK(a)s: the case of Nitrophorin 4. PubMed. Available at: [Link]
-
Klymchenko, A. S., et al. (2019). Switchable Solvatochromic Probes for Live-Cell Super-resolution Imaging of Plasma Membrane Organization. PubMed. Available at: [Link]
-
Hulpke, S., et al. (n.d.). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. Springer Link. Available at: [Link]
-
Wereszczynski, J., et al. (2011). Fluorescence strategies for high-throughput quantification of protein interactions. PMC. Available at: [Link]
-
FooDB. (n.d.). Showing Compound this compound (FDB016823). Available at: [Link]
-
PubChemLite. (n.d.). This compound (C13H17NO2). Available at: [Link]
-
D'Este, E., et al. (2025). Fluorescence Lifetime Multiplexing with Environment-Sensitive Chemigenetic Probes. PubMed. Available at: [Link]
-
Digman, M. A., et al. (2019). Quantifying fluorescence lifetime responsiveness of environment sensitive probes for membrane fluidity measurements. ResearchGate. Available at: [Link]
-
D'Este, E., et al. (2025). Fluorescence Lifetime Multiplexing with Environment-Sensitive Chemigenetic Probes. PMC. Available at: [Link]
-
Di Natale, F., et al. (2024). Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Alternatives. PMC. Available at: [Link]
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- 2. Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Switchable Solvatochromic Probes for Live-Cell Super-resolution Imaging of Plasma Membrane Organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescent probe designed for studying protein conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
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- 8. Fluorescence Lifetime Multiplexing with Environment‐Sensitive Chemigenetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Showing Compound this compound (FDB016823) - FooDB [foodb.ca]
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- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. Methyl anthranilate - Wikipedia [en.wikipedia.org]
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Application Note: Cyclohexyl Anthranilate as a Pre-column Derivatization Agent for the Ultrasensitive Determination of Isocyanates in Environmental and Biological Matrices
Introduction: The Analytical Challenge of Isocyanate Detection
Isocyanates are a class of highly reactive compounds widely used in the production of polyurethanes, which are found in foams, coatings, adhesives, and elastomers.[1] The high reactivity of the isocyanate functional group (-N=C=O) also underlies its toxicity, as it can readily react with biological macromolecules.[2] Occupational exposure to isocyanates is a significant health concern, potentially leading to respiratory sensitization, asthma, and other adverse health effects.[3][4] Consequently, monitoring isocyanate levels in workplace air and biological fluids is crucial for assessing exposure and ensuring worker safety.
The direct analysis of isocyanates by standard chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is challenging due to their high reactivity, thermal instability, and low volatility.[5][6] To overcome these limitations, a derivatization step is employed to convert the reactive isocyanates into stable, readily detectable derivatives.[7] This application note details the use of cyclohexyl anthranilate as a novel derivatizing agent for the sensitive and reliable quantification of isocyanates by HPLC with UV detection and GC-MS.
This compound: A Novel Derivatization Agent
This compound is an ester of anthranilic acid and cyclohexanol. The utility of this compound as a derivatizing agent stems from the presence of a primary amine group on the anthranilate moiety, which can react with the isocyanate group to form a stable urea derivative. The cyclohexyl group enhances the lipophilicity of the derivative, improving its chromatographic retention and extraction efficiency from aqueous matrices. Furthermore, the aromatic anthranilate structure provides a strong chromophore, enabling sensitive detection by UV spectrophotometry.
Synthesis of this compound
A reliable synthesis of this compound can be achieved through the esterification of anthranilic acid with cyclohexene using an ion exchange resin as a solid acid catalyst. This method offers a high degree of atom economy, producing the desired ester with minimal by-product formation.[8]
Principle of Derivatization
The derivatization reaction involves the nucleophilic addition of the primary amine group of this compound to the electrophilic carbon of the isocyanate group. This reaction proceeds rapidly under mild conditions to form a stable urea derivative. The general reaction is depicted below:
R-N=C=O + H₂N-C₆H₄-COO-C₆H₁₁ → R-NH-C(O)-NH-C₆H₄-COO-C₆H₁₁ (Isocyanate + this compound → Stable Urea Derivative)
The resulting derivative is thermally stable, less polar than the parent isocyanate, and possesses a strong UV chromophore, making it amenable to analysis by both GC-MS and HPLC-UV.
Experimental Workflow
The overall analytical workflow for the determination of isocyanates using this compound derivatization is illustrated in the following diagram:
Figure 1: General workflow for isocyanate analysis using this compound derivatization.
Detailed Protocols
Protocol 1: Determination of Airborne Diisocyanates by GC-MS
This protocol is adapted from established methods for other derivatizing agents and is intended as a starting point for method development.[5]
1. Reagents and Materials:
-
This compound derivatizing solution (1 mg/mL in dry toluene)
-
Toluene, HPLC grade
-
Impinger flasks
-
Glass fiber filters
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
2. Air Sampling:
-
Draw air through an impinger containing 10 mL of the this compound derivatizing solution at a flow rate of 1 L/min for a specified sampling period.
-
Alternatively, pass air through a glass fiber filter impregnated with the derivatizing agent.
3. Sample Preparation:
-
For impinger samples, transfer the solution to a vial. For filter samples, extract the filter with 10 mL of toluene.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of toluene for GC-MS analysis.
4. GC-MS Analysis:
-
Injector: Splitless mode, 250 °C
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
-
Carrier Gas: Helium, constant flow
-
Mass Spectrometer: Electron ionization (EI) mode, scan range 50-550 m/z
5. Quality Control:
-
Prepare calibration standards by spiking known amounts of diisocyanate standards into the derivatizing solution and processing them alongside the samples.
-
Analyze field blanks and spiked samples to assess for contamination and recovery.
Protocol 2: Determination of Isocyanate Metabolites in Urine by HPLC-UV
This protocol is based on methods for analyzing isocyanate-derived amines in biological samples.[9]
1. Reagents and Materials:
-
This compound derivatizing solution (1 mg/mL in acetonitrile)
-
Acetonitrile, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), 5 M
-
Solid-phase extraction (SPE) cartridges (C18)
-
HPLC system with a UV detector and a C18 reversed-phase column
2. Sample Preparation and Hydrolysis:
-
To 5 mL of urine, add 1 mL of concentrated HCl and heat at 100 °C for 4 hours to hydrolyze isocyanate conjugates to their corresponding diamines.
-
Cool the sample and adjust the pH to >10 with 5 M NaOH.
3. Derivatization:
-
Add 1 mL of the this compound derivatizing solution and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes.
4. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the derivatives with acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
5. HPLC-UV Analysis:
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 245 nm (based on the anthranilate chromophore)
Method Validation and Performance
A comprehensive method validation should be performed according to established guidelines to ensure the reliability of the results.[10] Key validation parameters and their typical acceptance criteria are summarized in the table below.
| Validation Parameter | Typical Performance for Analogous Methods |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 90.0% - 110.0% |
| Precision (RSD%) | |
| - Repeatability | ≤ 5.0% |
| - Intermediate Precision | ≤ 10.0% |
| Limit of Detection (LOD) | Analyte and matrix dependent |
| Limit of Quantitation (LOQ) | Analyte and matrix dependent |
| Specificity | No interference from blank and known impurities |
Causality and Trustworthiness
The choice of this compound is predicated on the need for a derivatizing agent that forms stable, easily detectable products with isocyanates. The primary amine provides the reactive site, while the cyclohexyl and anthranilate moieties confer desirable chromatographic and spectrophotometric properties. The protocols are designed to be self-validating through the inclusion of calibration standards, quality control samples, and blanks. The hydrolysis step in the analysis of biological samples is critical for releasing conjugated isocyanates, ensuring a comprehensive assessment of exposure.[9] The SPE cleanup step is essential for removing matrix interferences, thereby enhancing the sensitivity and specificity of the assay.
Conclusion
This compound presents a promising alternative as a derivatization agent for the analysis of isocyanates in various matrices. Its straightforward synthesis and the favorable properties of its isocyanate derivatives make it a valuable tool for researchers, scientists, and drug development professionals. The detailed protocols and validation guidelines provided in this application note offer a solid foundation for the development and implementation of robust and reliable analytical methods for isocyanate monitoring.
References
-
A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins. (2022). National Center for Biotechnology Information. [Link]
-
Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Enamide and Anilide C–H Bonds with Isocyanates. (2010). National Center for Biotechnology Information. [Link]
-
Determination of Airborne Isocyanate Exposure: Considerations in Method Selection. ResearchGate. [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (2004). Environmental Protection Agency. [Link]
-
A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]
-
Trace Analysis of Airborne Aromatic Isocyanates and Related Aminoisocyanates and Diamines Using High-Performance Liquid Chromatography With Ultraviolet and Electrochemical Detection. (1987). National Center for Biotechnology Information. [Link]
-
Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy. ResearchGate. [Link]
-
Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. (2022). National Center for Biotechnology Information. [Link]
-
A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. (2019). National Center for Biotechnology Information. [Link]
-
Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist. [Link]
-
ISOCYANATES, TOTAL (MAP) 5525. (2003). Centers for Disease Control and Prevention. [Link]
- Method for synthesizing trans-1,4-cyclohexane diisocyanate. (2010).
-
DETERMINATION OF AIRBORNE ISOCYANATE EXPOSURE. (1998). Centers for Disease Control and Prevention. [Link]
-
Derivatization for GC-MS analysis? ResearchGate. [Link]
-
P-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. ResearchGate. [Link]
- Method of detecting isocyanates. (1994).
-
Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. (2022). National Center for Biotechnology Information. [Link]
-
Statistical experimental design screening strategies for free-monomeric isocyanates determination by UPLC in materials used in cork stoppers manufacturing. (2017). Acta IMEKO. [Link]
- Process for the synthesis natural aromatics. (1995).
- Preparation method of methyl anthranilate. (2011).
-
Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives. (1998). Royal Society of Chemistry. [Link]
-
Determination of complex mixtures of airborne isocyanates and amines. Part 1. Liquid chromatography with ultraviolet detection of monomeric and polymeric isocyanates as their dibutylamine derivatives. Semantic Scholar. [Link]
-
Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. (2022). MDPI. [Link]
-
Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. (2022). MDPI. [Link]
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Troubleshooting & Optimization
Preventing degradation of Cyclohexyl anthranilate during experiments
Welcome to the technical support guide for Cyclohexyl anthranilate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during experimental procedures. By understanding its chemical vulnerabilities and implementing proper handling techniques, you can ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound (CAS 7779-16-0) is an ester of anthranilic acid and cyclohexanol.[1][2] It is a viscous yellow liquid that is insoluble in water but soluble in many organic solvents.[1][3] It is commonly used as a flavoring and fragrance agent, noted for its mild neroli and grape-like aroma.[4] In a research context, it has been explored for its potential to induce cellular senescence and as a fluorescent probe in protein-protein interaction studies.[3]
Q2: What are the main causes of this compound degradation?
A2: The primary degradation pathways for this compound are hydrolysis and oxidation. As an ester, it is susceptible to hydrolysis, which breaks the ester bond to form cyclohexanol and anthranilic acid.[5] This reaction can be catalyzed by both acidic and basic conditions. The aromatic amine group makes the molecule susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.[6][7]
Q3: How can I visually detect if my sample of this compound has degraded?
A3: A pure sample of this compound is typically a viscous yellow liquid.[1] Signs of degradation may include a change in color (e.g., darkening or turning brown), the formation of a precipitate (anthranilic acid is a solid), or a change in odor. However, significant degradation can occur before these changes are visible. Therefore, analytical methods are recommended for confirmation.
Q4: What are the ideal storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a tightly sealed container to prevent exposure to air and moisture.[8][9] It is also sensitive to light and should be stored in a dark place or in an amber-colored vial.[9][10] For long-term storage, refrigeration in an inert atmosphere (e.g., under nitrogen or argon) is recommended.[9]
Troubleshooting Guide: Addressing Common Degradation Issues
This section provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent experimental results or loss of activity. | Hydrolysis: The ester has broken down into cyclohexanol and anthranilic acid due to the presence of water and acidic/basic conditions. | 1. Solvent Purity: Ensure all solvents are anhydrous. Use freshly opened bottles or properly stored dry solvents. 2. pH Control: Buffer your reaction mixture to a neutral pH if the experimental conditions allow. Avoid strong acids or bases unless they are a required part of the reaction. 3. Temperature Control: Perform reactions at the lowest feasible temperature to slow the rate of hydrolysis. |
| Appearance of a white precipitate in the sample. | Hydrolysis: The formation of solid anthranilic acid. | 1. Confirm Identity: Isolate the precipitate and confirm its identity using analytical techniques like melting point or spectroscopy. 2. Review Protocol: Scrutinize your experimental procedure for any sources of water or extreme pH that could have been introduced. 3. Purification: If the bulk material has degraded, consider repurification by recrystallization or chromatography. |
| Sample has darkened or changed color. | Oxidation: The aromatic amine group has likely oxidized. This can be accelerated by light, air, or metal contaminants. | 1. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket). 2. Light Protection: Protect the sample from light by using amber vials or wrapping containers in aluminum foil. 3. Metal Contaminants: Use high-purity solvents and reagents to avoid trace metal catalysts. Consider using a chelating agent like EDTA if metal contamination is suspected and compatible with your experiment. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Multiple Degradation Products: Both hydrolysis and oxidation may be occurring, leading to a complex mixture of impurities. | 1. Peak Identification: Use techniques like LC-MS or GC-MS to identify the molecular weights of the impurity peaks and deduce their structures.[11] 2. Systematic Investigation: Test the stability of your compound under different conditions (e.g., in different solvents, at various pH values, with and without light exposure) to pinpoint the primary cause of degradation. |
Best Practices & Protocols for Preventing Degradation
Adherence to the following protocols will significantly enhance the stability of this compound throughout your experimental workflow.
Protocol 1: Handling and Storage of this compound
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or discoloration of the product.
-
Date and Document: Immediately label the container with the date of receipt and the date it was first opened.[10]
-
Inert Gas Overlay: For long-term storage or after opening, flush the headspace of the container with an inert gas like nitrogen or argon before sealing.
-
Proper Sealing: Ensure the container cap is tightly sealed to prevent the ingress of moisture and air.
-
Storage Location: Store in a cool, dark, and dry place. For sensitive experiments, storage in a refrigerator or freezer is recommended.
-
Aliquotting: For frequently used samples, consider preparing smaller aliquots to minimize the number of times the main stock is exposed to ambient conditions.
Protocol 2: Preparation of Experimental Solutions
-
Solvent Selection: Use high-purity, anhydrous solvents from a reputable supplier.
-
Inert Conditions: When preparing solutions, especially for sensitive applications, do so under an inert atmosphere.
-
Glassware: Use clean, dry glassware. Avoid metal spatulas if there is a concern about metal-catalyzed oxidation.
-
pH Monitoring: If working in an aqueous or protic solvent system, monitor and control the pH to remain as close to neutral as possible, unless the experimental design requires otherwise.
-
Fresh Preparation: Prepare solutions fresh for each experiment whenever possible to avoid degradation over time in the solution phase.
Visualizing Degradation Pathways and Prevention
To better understand the chemical transformations and preventative measures, the following diagrams illustrate the key concepts.
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Stability Profile of this compound
The following table summarizes the stability of this compound under various conditions.
| Condition | Stability | Primary Degradation Pathway | Prevention Strategy |
| Acidic (low pH) | Low | Hydrolysis | Buffer to neutral pH. |
| Basic (high pH) | Low | Hydrolysis | Buffer to neutral pH. |
| Aqueous Solution | Moderate to Low | Hydrolysis | Use anhydrous solvents; prepare solutions fresh. |
| Exposure to Air (Oxygen) | Moderate | Oxidation | Store under an inert atmosphere (N₂ or Ar). |
| Exposure to Light | Moderate | Oxidation | Store in amber vials or in the dark. |
| Elevated Temperature | Moderate | Increased rate of all reactions | Store in a cool place; avoid unnecessary heating. |
| Presence of Metal Ions | Low | Catalyzed Oxidation | Use high-purity reagents and glass/PTFE equipment. |
References
-
Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound this compound (FDB016823). Retrieved from [Link]
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Rao, P. V. S., et al. (1971). Regulation of the Pathway for the Degradation of Anthranilate in Aspergillus niger. Journal of Bacteriology, 107(1), 100-105. Retrieved from [Link]
-
International Journal of Environmental Analytical Chemistry. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]
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University of Notre Dame. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Risk Management and Safety. Retrieved from [Link]
-
Vione, D., et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. Molecules, 22(4), 624. Retrieved from [Link]
-
Axxence Aromatic GmbH. (2024, March 13). Safety Data Sheet: NATURAL METHYL ANTHRANILATE. Retrieved from [Link]
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Minimizing background fluorescence in Cyclohexyl anthranilate assays
A comprehensive guide for researchers to minimize background fluorescence and enhance signal integrity in Cyclohexyl anthranilate-based assays.
Welcome to the technical support center for this compound assays. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of high background fluorescence. By understanding the underlying causes and implementing the robust protocols outlined here, you can significantly improve the quality and reliability of your experimental data.
Understanding the Challenge: The Nature of Background Fluorescence
Background fluorescence is the unwanted signal that does not originate from the specific analyte of interest, in this case, this compound. This "noise" can obscure the true signal, leading to reduced assay sensitivity, poor signal-to-noise ratios, and inaccurate quantification. The sources of background fluorescence are diverse and can be broadly categorized as intrinsic (autofluorescence from sample components) and extrinsic (from assay reagents and consumables).
Below is a diagram illustrating the common contributors to background fluorescence in a typical microplate-based assay.
Caption: Common intrinsic and extrinsic sources contributing to high background fluorescence in assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my this compound assay?
A1: High background fluorescence in your assay can originate from several sources:
-
Autofluorescence from biological samples: Many endogenous molecules within cells and tissues naturally fluoresce. Key culprits include NADH, riboflavin, collagen, elastin, and lipofuscin.[1][2] This is particularly relevant when working with cell lysates or tissue homogenates.
-
Assay media and buffers: Common media supplements like fetal bovine serum (FBS) and pH indicators like phenol red are known to be fluorescent.[3]
-
Microplates: The material of the microplate itself can be a significant source of background. Clear and white plates, in particular, can contribute to higher background fluorescence compared to black plates.[4][5]
-
Reagent contamination: Impurities in your reagents or solvents can introduce fluorescent contaminants. Always use high-purity reagents and solvents.[6][7]
-
This compound properties: While this compound is your signal source, factors like solvent polarity can affect its fluorescence quantum yield, potentially influencing the background if not properly controlled.[4][8]
Q2: I'm observing high well-to-well variability in my background signal. What could be the cause?
A2: High variability often points to inconsistencies in your experimental setup. Common causes include:
-
Pipetting errors: Inaccurate or inconsistent pipetting of reagents or samples across the plate is a frequent source of variability.[6]
-
Evaporation: Evaporation from the wells, especially at the edges of the plate, can concentrate fluorescent components and lead to higher background. Using plate sealers can help mitigate this.[6]
-
Plate reader issues: Ensure your plate reader is properly calibrated and that the plate is correctly seated in the instrument.[6]
-
Incomplete mixing: If fluorescent components are not evenly distributed in the wells, you will observe variability.
Q3: Can the choice of microplate significantly impact my background fluorescence?
A3: Absolutely. The color and material of your microplate are critical for minimizing background in fluorescence assays.
-
Black plates are recommended: For fluorescence intensity assays, black opaque-walled plates are the gold standard.[5][9][10] The black walls absorb stray excitation light and minimize well-to-well crosstalk, leading to a lower background and a higher signal-to-blank ratio.[5]
-
White plates reflect light: White plates are designed to maximize light reflection and are therefore ideal for luminescence assays where the signal is often weak.[4][9][11] However, in fluorescence assays, this reflectivity leads to higher background.[4]
-
Clear-bottom plates for bottom-reading: If you are using a bottom-reading instrument or need to perform microscopy, use black-walled, clear-bottom plates.[9]
| Plate Color | Recommended Use | Rationale |
| Black | Fluorescence Intensity, FRET | Minimizes background, light scatter, and crosstalk.[5][9][10] |
| White | Luminescence, TRF | Maximizes signal reflection for weak signals.[4][9][11] |
| Clear | Absorbance, Cell Imaging | Allows light to pass through the sample. |
Q4: How does the solvent or buffer composition affect my assay?
A4: The chemical environment can significantly influence the fluorescence of both your target molecule and background components.
-
Solvent Polarity: The fluorescence quantum yield of many fluorophores, including anthranilate derivatives, can be solvent-dependent.[4][8][12] Changes in solvent polarity can alter the fluorescence intensity.
-
pH: The fluorescence of some molecules is pH-sensitive.[11][13][14] For instance, the fluorescence of anthranilic acid can be affected by pH.[15] It is crucial to maintain a constant and optimal pH for your assay.
-
Buffer Additives: Avoid fluorescent additives in your buffers. For example, use media without phenol red for cell-based assays.[3]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Background
If you are experiencing high background fluorescence in your this compound assays, follow this systematic troubleshooting workflow.
Caption: A systematic workflow to identify and resolve sources of high background fluorescence.
Step 1: Deconstruct Your Assay - The Power of Controls
To pinpoint the source of the high background, it is essential to run a series of control experiments.
Protocol: Background Source Determination
-
Prepare the following wells in a black, opaque-walled microplate:
-
Well A (Instrument Blank): Empty well. This will give you the baseline noise of the plate reader.
-
Well B (Plate Blank): Add only the assay buffer or solvent. This measures the fluorescence of the buffer and the plate itself.
-
Well C (Reagent Blank): Add all assay components except for your biological sample and this compound.
-
Well D (Sample Blank): Add the assay buffer and your biological sample (e.g., cell lysate, protein) without this compound. This measures the autofluorescence of your sample.
-
Well E (Positive Control): A known concentration of this compound in assay buffer.
-
Well F (Full Assay): All components, including your biological sample and this compound.
-
-
Incubate the plate under your standard assay conditions.
-
Read the fluorescence on your plate reader using the appropriate excitation and emission wavelengths for this compound.
Data Interpretation:
| If this signal is high... | ...the likely culprit is: |
| Well B > Well A | The microplate or the assay buffer is fluorescent. |
| Well C > Well B | One or more of your assay reagents (excluding the sample and fluorophore) is contributing to the background. |
| Well D > Well B | Your biological sample is autofluorescent. |
Step 2: Mitigating the Identified Source of Background
Based on your findings from Step 1, implement the following targeted solutions.
If your reagents or microplate are the issue:
-
Switch to Black Microplates: As emphasized, this is one of the most effective ways to reduce background from the consumable itself.[5][9][10]
-
Use High-Purity Reagents: Ensure all your chemicals and solvents are of the highest purity available to minimize fluorescent contaminants.[6][7]
-
Test Individual Reagents: If the reagent blank is high, test each component individually to identify the fluorescent culprit.
If your biological sample is autofluorescent:
-
Optimize Sample Concentration: Reduce the concentration of your cell lysate or protein to a level that still provides a robust signal for your assay but minimizes autofluorescence.
-
Use Phenol Red-Free Media: For cell-based assays, switch to a culture medium that does not contain phenol red.[3]
-
Background Subtraction: If autofluorescence is unavoidable, you can subtract the signal from the "Sample Blank" (Well D) from your experimental wells. However, this assumes the autofluorescence is consistent and does not change during the assay.
If the source is unclear or multifactorial:
-
Consider a Quenching Agent: In some cases, a quencher can be added to the assay to reduce background fluorescence.[15] However, this must be carefully validated to ensure it does not also quench the signal from this compound.
-
Photobleaching: Intentionally exposing the sample to the excitation light before adding the specific fluorescent probe can sometimes reduce autofluorescence.[16] This technique requires careful optimization to avoid damaging the sample.
Step 3: Optimizing Instrument Settings
Fine-tuning your plate reader settings can further improve your signal-to-noise ratio.
-
Gain and Integration Time: Reduce the gain or shorten the integration time if your background signal is saturating the detector.[6] Conversely, if your specific signal is weak, you may need to cautiously increase these settings.
-
Excitation and Emission Wavelengths: While specific data for this compound is limited, anthranilate derivatives often have distinct excitation and emission spectra. Ensure your instrument is set to the optimal wavelengths for this compound to maximize its signal relative to the background.
-
Bandwidth: Using narrower excitation and emission bandwidths can sometimes reduce background by excluding off-peak fluorescence from other components.
Advanced Considerations
-
Photostability: Some fluorescent molecules can be susceptible to photobleaching, where they lose their ability to fluoresce after prolonged exposure to excitation light.[16] Methyl anthranilate, a related compound, is known to be sensitive to photo-oxidation.[1][9] To minimize this, reduce the exposure time to the excitation light as much as possible.
-
Time-Resolved Fluorescence (TRF): For assays with persistent background fluorescence, consider using a time-resolved fluorescence approach if your plate reader and reagents are compatible. TRF introduces a delay between excitation and emission detection, allowing short-lived background fluorescence to decay while capturing the signal from long-lifetime fluorophores.[14][17]
By systematically working through these FAQs and troubleshooting guides, you will be well-equipped to minimize background fluorescence and obtain high-quality, reproducible data in your this compound assays.
References
- Lescano, M. R., et al. (2014). Methyl anthranilate as generator and quencher of reactive oxygen species. Journal of Photochemistry and Photobiology B: Biology, 133, 58-65.
- Pramanik, S., et al. (2019). Fluorescent properties of antioxidant cysteine ABZ analogue. Journal of Photochemistry and Photobiology B: Biology, 198, 111571.
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
-
BMG LABTECH. (n.d.). How to choose the best microplate colour for my assay. Retrieved from [Link]
- Imbert, L., et al. (2007). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. Journal of Biomolecular Screening, 12(7), 956-966.
- Vollet, C., et al. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PLoS ONE, 11(7), e0159154.
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Elabscience. (n.d.). Anti-Fluorescence Quenching Agent. Retrieved from [Link]
- Basari, Z., & Salehhuddin, H. (2015). Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 108-114.
-
PubChemLite. (n.d.). This compound (C13H17NO2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Anthranilate. PubChem Compound Database. Retrieved from [Link]
- Pearce, B. C., et al. (2018). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 635-645.
- Google Patents. (n.d.). US7511284B2 - Photostabilisation of fluorescent dyes.
-
Berthold Technologies. (n.d.). How to choose the best suited microplate? Retrieved from [Link]
- Thorne, N., et al. (2017). Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(8), 1949-1956.
- Heaster, T. M., et al. (2021). Extracellular pH affects the fluorescence lifetimes of metabolic co-factors. Journal of Biomedical Optics, 26(5), 056502.
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
- Reija, B., et al. (2016). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Chemical Science, 7(3), 2119-2128.
- Sklar, L. A. (1999). Considerations for Development of FRET Assays. Drug Discovery Online.
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Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]
- National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
- Molina, M. A., et al. (2000). Determination of methyl anthranilate in food samples by coupling stopped-flow mixing technique and time-resolved luminescence detection. Analytica Chimica Acta, 414(1-2), 195-202.
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
- Jahan-Abad, A. J., et al. (2017). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology, 9(3), 134-139.
- Basari, Z., & Salehhuddin, H. (2015). Solvent effect on the relative quantum yield and fluorescence quenching of a newly synthesized coumarin derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 108-114.
- Li, H., et al. (2021). A high-throughput and highly automated genotoxicity screening assay. ALTEX, 38(4), 652-662.
- Huang, R., et al. (2016). An integrated procedure of high-throughput screening (a)... BMC Biotechnology, 16, 52.
- Dean, K. M., et al. (2018). Enhancing fluorescent protein photostability through robot-assisted photobleaching. Photochemical & Photobiological Sciences, 17(10), 1330-1341.
- Roell, D., et al. (2011). Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation. Chemical Biology & Drug Design, 77(6), 450-459.
- Kim, J., et al. (2021). Unprecedented Fluorophore Photostability Enabled by Low-Loss Organic Hyperbolic Materials.
- Li, Y., et al. (2023).
- Schütze, T., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34(3), 1269-1275.
- Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual.
- Huang, R., et al. (2016). Quantitative high-throughput screening profiling pipeline. (a) Blue... Scientific Reports, 6, 35364.
- Webber, S. E., & Soutar, I. (1986). pH-Induced Fluorescence Quenching of Anthracene-Labeled Poly(2-vinylpyridine). Macromolecules, 19(5), 1344-1348.
- Cook, A., et al. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination.
- Dey, J., & Dogra, S. K. (1997). Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior of 9-Anthroic Acid. The Journal of Physical Chemistry A, 101(14), 2608-2615.
- Tsuji, S., et al. (1979). Fluorescence in Candies Caused by Methyl Anthranilate, a Flavoring Agent. Journal of Food Protection, 42(8), 658-659.
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Improving the signal-to-noise ratio of Cyclohexyl anthranilate fluorescence
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclohexyl anthranilate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve the signal-to-noise ratio (S/N) in your fluorescence experiments. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions in your research.
I. Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
Issue 1: High Background Fluorescence
High background noise is a primary contributor to a poor signal-to-noise ratio, potentially masking the true fluorescence signal from your sample.[1]
Question: My blank samples show high fluorescence intensity, close to that of my sample containing this compound. What are the likely sources and how can I reduce this background?
Answer: High background fluorescence can originate from several sources, including the solvent, impurities, and the sample container itself. Here’s a systematic approach to identify and mitigate these factors:
-
Solvent and Reagent Purity:
-
Causality: Solvents, even of high analytical grade, can contain fluorescent impurities. These impurities can contribute significantly to the background signal.
-
Solution: Use spectroscopy-grade or HPLC-grade solvents to minimize fluorescent contaminants. Always run a solvent blank to quantify its contribution to the background. If necessary, consider purifying your solvent by distillation.
-
-
Autofluorescence from Sample Matrix:
-
Causality: Components in your experimental matrix, such as buffers, cell media, or other biological molecules, can exhibit intrinsic fluorescence (autofluorescence).[1]
-
Solution: Whenever possible, prepare your this compound solution in a simple, non-fluorescent buffer. If working with complex biological samples, perform a background subtraction using a sample matrix without this compound.
-
-
Cuvette/Plate Contamination and Material:
-
Causality: Scratches, fingerprints, or residual fluorescent material on cuvettes or microplates can scatter light and contribute to background noise. The material of the container itself can also be a source of fluorescence.
-
Solution: Always use clean, scratch-free quartz cuvettes for fluorescence measurements, as they have low intrinsic fluorescence. For plate-based assays, use black-walled, clear-bottom plates to reduce well-to-well crosstalk and background fluorescence.
-
Issue 2: Weak Fluorescence Signal
A weak signal from this compound can be just as problematic as high background, leading to a poor S/N ratio.
Question: The fluorescence intensity of my this compound sample is much lower than expected. What experimental parameters can I adjust to increase the signal?
Answer: A weak signal can be due to suboptimal instrument settings, environmental factors, or issues with the sample itself. Consider the following optimization strategies:
-
Instrument Settings Optimization:
-
Excitation and Emission Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for this compound. These can be determined by running excitation and emission scans.
-
Slit Widths: Increasing the excitation and emission slit widths allows more light to reach the detector, which can increase the signal intensity. However, this may also decrease spectral resolution. A balance must be struck to achieve an acceptable signal without sacrificing too much spectral detail.
-
Detector Gain/Voltage: Increasing the photomultiplier tube (PMT) gain or voltage will amplify the detected signal.[2] Be cautious, as excessive gain can also amplify noise and potentially lead to detector saturation.[2] It's crucial to find a balance that provides a robust signal without introducing excessive noise.[3]
-
-
Solvent Effects:
-
Causality: The polarity of the solvent can significantly influence the fluorescence quantum yield and the position of the emission maximum (Stokes shift).[4][5][6] Polar solvents can stabilize the excited state of a fluorophore, often leading to a red shift in the emission spectrum.[5][6]
-
Solution: Experiment with solvents of varying polarity to find one that maximizes the fluorescence quantum yield of this compound. The choice of solvent can have a dramatic effect on fluorescence behavior.[7]
-
-
Concentration Optimization:
-
Causality: While increasing the concentration of this compound might seem like a straightforward way to increase the signal, it can lead to inner filter effects and concentration quenching at high concentrations.[1][8] The inner filter effect occurs when the sample absorbs too much of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence.[1]
-
Solution: Perform a concentration-response curve to determine the optimal concentration range where fluorescence intensity is linearly proportional to concentration. As a general guideline, the absorbance of the sample at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]
-
Issue 3: Signal Instability and Photobleaching
A fluctuating or decaying signal can compromise the reliability and reproducibility of your measurements.
Question: I observe a continuous decrease in the fluorescence signal of my this compound sample over time. What is causing this, and how can I prevent it?
Answer: This phenomenon is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. Anthranilate derivatives can undergo photodegradation.[9][10][11][12] Here’s how to minimize its effects:
-
Reduce Excitation Light Exposure:
-
Causality: The rate of photobleaching is directly proportional to the intensity and duration of the excitation light.
-
Solution:
-
Minimize the exposure time by using the shortest possible integration time that still provides an adequate signal.
-
Reduce the intensity of the excitation light source by using neutral density filters or by lowering the lamp power.[13]
-
Close the shutter of the light source when not actively acquiring data.
-
-
-
Use of Antifade Reagents:
-
Causality: Antifade reagents are compounds that reduce photobleaching by scavenging reactive oxygen species that are often responsible for the photochemical destruction of fluorophores.
-
Solution: For applications that allow it, consider adding commercially available antifade reagents to your sample.
-
-
Sample Temperature Control:
-
Causality: Temperature can influence the rate of photochemical reactions, including photobleaching.
-
Solution: Maintain a constant and controlled temperature for your sample during the experiment.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the fluorescence properties of this compound and general fluorescence spectroscopy.
Q1: What is the signal-to-noise ratio and why is it critical in fluorescence measurements?
A1: The signal-to-noise (S/N) ratio is a measure that compares the level of a desired signal to the level of background noise.[1] A high S/N ratio is crucial for obtaining reliable and reproducible data because it ensures that the measured fluorescence signal is clearly distinguishable from random fluctuations and background interference.[1][14]
Q2: How does the choice of solvent affect the fluorescence of this compound?
A2: The solvent can have a profound impact on the fluorescence properties of a molecule.[4][15] Solvent polarity can alter the energy levels of the excited state, leading to shifts in the emission wavelength (solvatochromism) and changes in the fluorescence quantum yield.[5][6] Generally, increasing solvent polarity can cause a red shift in the emission spectrum.[5][6]
Q3: What is fluorescence quenching and what are common quenchers for anthranilates?
A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[16] This can occur through various mechanisms, including collisional quenching, energy transfer, and the formation of non-fluorescent complexes.[16] For anthranilates, potential quenchers can include molecular oxygen, heavy atoms, and certain electron-deficient molecules.[17] It has been noted that methyl anthranilate can act as both a generator and a quencher of reactive oxygen species.[10]
Q4: What are the typical excitation and emission maxima for this compound?
A4: While the exact excitation and emission maxima can be influenced by the solvent environment, anthranilate esters typically absorb UV-A radiation. For instance, methyl anthranilate is known to absorb UV-A light.[10] It is always recommended to experimentally determine the optimal excitation and emission wavelengths for your specific experimental conditions by running excitation and emission scans on your fluorometer.
Q5: How can I correct for inner filter effects in my fluorescence measurements?
A5: The most effective way to avoid inner filter effects is to use dilute solutions, ensuring the absorbance at the excitation wavelength is low (typically < 0.1).[1] If you must work with more concentrated samples, you can use a shorter pathlength cuvette or apply mathematical correction factors to your data.
III. Experimental Protocols & Data Presentation
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution of this compound in your chosen solvent.
-
Set the emission monochromator to an estimated emission wavelength and scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength.
-
Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.
-
Scan a range of emission wavelengths to obtain the emission spectrum. The peak of this spectrum is the optimal emission wavelength.
Protocol 2: Generating a Concentration-Response Curve
-
Prepare a series of this compound solutions of known concentrations in your chosen solvent.
-
Measure the fluorescence intensity of each solution at the optimal excitation and emission wavelengths.
-
Also, measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Plot fluorescence intensity versus concentration.
-
Identify the linear range of the curve, where fluorescence is directly proportional to concentration. For quantitative measurements, ensure your sample concentrations fall within this linear range.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Excitation Wavelength | Experimentally Determined | Maximize signal intensity |
| Emission Wavelength | Experimentally Determined | Maximize signal intensity |
| Slit Widths | 2.5 - 10 nm | Balance between signal intensity and spectral resolution |
| Sample Absorbance | < 0.1 at λex | Minimize inner filter effects |
| Solvent | Spectroscopy/HPLC Grade | Reduce background from fluorescent impurities |
| Cuvette/Plate | Quartz/Black-walled | Minimize background fluorescence and crosstalk |
IV. Visualizations
Workflow for Optimizing Signal-to-Noise Ratio
Caption: A flowchart outlining the systematic process for troubleshooting and optimizing the signal-to-noise ratio in this compound fluorescence measurements.
Factors Influencing Fluorescence Signal
Caption: A diagram illustrating the interplay of instrumental and sample-related factors that influence the final signal-to-noise ratio in a fluorescence experiment.
V. References
-
Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Retrieved from [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
Wenger, J., et al. (2007). Nanoaperture-Enhanced Signal-to-Noise Ratio in Fluorescence Correlation Spectroscopy. Analytical Chemistry.
-
Mataga, N., Kaifu, Y., & Koizumi, M. (1956). Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. Bulletin of the Chemical Society of Japan.
-
Molecular Expressions. (n.d.). Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. Retrieved from [Link]
-
IonOptix. (n.d.). Optimizing Fluorescence Signal Quality. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. Molecules.
-
HORIBA. (n.d.). Fluorescence Spectroscopy Tips and Tricks. Retrieved from [Link]
-
BMG LABTECH. (2021). How to optimise fluorescence gain. Retrieved from [Link]
-
Vione, D., et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. Molecules.
-
Li, C., et al. (2021). Enhancement of signal-to-noise ratio for fluorescence endoscope image based on fast digital lock-in algorithm. Royal Society Open Science.
-
xD-Reflect. (n.d.). Good practice guide for fluorescence measurements of solid surfaces by the two-monochromator method. Retrieved from [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One.
-
Lab Manager. (2010). How to Increase Fluorescence Spectroscopy Sensitivity Requirements. Retrieved from [Link]
-
Lhiaubet-Vallet, V., et al. (2010). Methyl anthranilate as generator and quencher of reactive oxygen species: A photochemical study. Photochemical & Photobiological Sciences.
-
Sousa, C., et al. (2020). Intermolecular Interactions and In Vitro Performance of Methyl Anthranilate in Commercial Sunscreen Formulations. Molecules.
-
Li, C., & Tian, J. (2018). Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. Review of Scientific Instruments.
-
Vione, D., et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. National Institutes of Health.
-
Vione, D., et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. ResearchGate.
-
Lhiaubet-Vallet, V., et al. (2010). Methyl anthranilate as generator and quencher of reactive oxygen species. CONICET.
-
Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]
-
HORIBA. (n.d.). Determining Signal to Noise Ratio of a Spectrofluorometer. Retrieved from [Link]
-
Immudex. (n.d.). The Fluorescence Signal is Too Low. Retrieved from [Link]
-
Communication Technology Srl. (n.d.). Fluorescence Measurements. Retrieved from [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl anthranilate, 134-20-3. Retrieved from [Link]
-
Vol-Mag, C. I., & Tugui, C. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of Optoelectronics and Advanced Materials.
-
FooDB. (n.d.). Showing Compound this compound (FDB016823). Retrieved from [Link]
-
Ware, W. R., & Cunningham, K. G. (1965). Lifetime and quenching of anthracene fluorescence in the vapor phase. San Diego State University Digital Collections.
-
ResearchGate. (n.d.). Effect of quencher (9-methylanthranilate) concentration on the.... Retrieved from [Link]
-
Zhang, X., et al. (2022). Chemical Regulation of Fluorescence Lifetime. PubMed Central.
-
The Good Scents Company. (n.d.). This compound, 7779-16-0. Retrieved from [Link]
-
Dixon, J. M., et al. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology.
-
Prahl, S. (2017). Anthracene. OMLC.
-
ResearchGate. (n.d.). (PDF) Intermolecular Interactions and In Vitro Performance of Methyl Anthranilate in Commercial Sunscreen Formulations. Retrieved from [Link]
-
Taniguchi, A., et al. (1979). Fluorescence in Candies Caused by Methyl Anthranilate, a Flavoring Agent. Journal of Food Protection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. comm-tec.com [comm-tec.com]
- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 7. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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Technical Support Center: Cyclohexyl Anthranilate Purification
Welcome to the technical support guide for the purification of Cyclohexyl Anthranilate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable compound. As a viscous liquid with unique solubility properties, this compound presents distinct challenges that require a nuanced approach.[1][2] This guide provides in-depth, experience-driven answers to common issues encountered in the lab, ensuring you can achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you may encounter during the purification workflow, from initial workup to final polishing.
Q1: My crude product is a dark yellow or brown viscous liquid. What causes this discoloration and how can I prevent it?
Answer: The characteristic color of this compound is typically a pale to viscous yellow liquid.[1][2][3] Darker coloration is a common issue that almost always points to impurities or degradation. The primary culprit is the oxidation of the aromatic amine group on the anthranilate moiety.
Causality & Prevention:
-
Oxidation: The 2-amino group is susceptible to air oxidation, especially under elevated temperatures or in the presence of trace metal catalysts, forming highly colored polymeric impurities.
-
Starting Material Quality: Using aged or impure anthranilic acid, which may already contain oxidized species, will directly translate to a discolored final product.
-
Reaction Conditions: Prolonged reaction times at high temperatures during esterification can promote side reactions and degradation.
Solution Workflow:
-
Inert Atmosphere: During the reaction and workup, blanket the reaction vessel with an inert gas like nitrogen or argon to minimize contact with atmospheric oxygen.
-
Activated Carbon Treatment: A common and effective decolorization method is to treat a solution of your crude product (e.g., dissolved in ethyl acetate or toluene) with a small amount of activated charcoal. Gently heat and stir the slurry for 15-30 minutes before filtering through a pad of celite to remove the carbon. Be aware that charcoal can adsorb your desired product, so use it sparingly to avoid significant yield loss.[4]
-
Use Fresh Reagents: Always use high-purity, recently purchased, or properly stored anthranilic acid and cyclohexanol.
Q2: Standard aqueous workup isn't removing my starting materials effectively. How do I remove unreacted anthranilic acid and cyclohexanol?
Answer: This is a classic esterification workup challenge. The key is to exploit the different chemical properties (acidic, alcoholic, neutral ester) of the components in your mixture. A multi-step liquid-liquid extraction is required.
Expert Insight: A common mistake is using a strong base like sodium hydroxide for the wash. While it will neutralize the anthranilic acid, it can also saponify (hydrolyze) your ester product, especially with vigorous mixing or elevated temperatures, leading to significant yield loss.
Protocol: Optimized Liquid-Liquid Extraction
-
Cool the reaction mixture to room temperature and dilute it with 3-5 volumes of an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently and vent frequently to release CO₂ gas produced from the neutralization.[5] Allow the layers to separate and drain the aqueous (bottom) layer. Repeat this wash 2-3 times, or until no more gas evolution is observed.
-
Wash the organic layer with deionized water (1-2 times) to remove any remaining water-soluble starting materials like cyclohexanol and residual bicarbonate salts.
-
Finally, wash the organic layer with a saturated sodium chloride solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.[6]
-
Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Q3: My product won't crystallize and keeps "oiling out." Is recrystallization a viable purification method for this compound?
Answer: Recrystallization is challenging for this compound because it is often a viscous liquid at or near room temperature.[1] "Oiling out" occurs when a compound comes out of solution above its melting point. While traditional recrystallization may not be feasible, low-temperature crystallization or solvent precipitation can be effective alternatives.
Troubleshooting Steps:
-
Confirm Purity: Significant impurities can depress the melting point and inhibit crystal lattice formation. First, analyze your material by TLC or ¹H NMR to ensure it is reasonably pure (>85-90%). If not, perform a chromatographic cleanup first (see Q4).
-
Solvent Selection: Since the product is relatively nonpolar (estimated logP ≈ 4.15), you will need a nonpolar solvent system.[7]
-
Good Solvents (for dissolving): Toluene, Dichloromethane, Diethyl Ether.
-
Anti-Solvents (for precipitating): Hexane, Heptane, Pentane.
-
-
Low-Temperature Crystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or a 1:1 mixture of ether/hexane at room temperature.
-
Slowly cool the solution in an ice bath, and then transfer it to a -20°C or -80°C freezer.
-
Allow the solution to stand undisturbed for several hours or overnight. Slow cooling is critical for forming pure crystals.[4]
-
If no crystals form, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a seed crystal from a previous pure batch is also highly effective.[4]
-
Once crystals have formed, quickly filter the cold slurry through a pre-chilled Büchner funnel to isolate the solid product. Wash with a small amount of ice-cold anti-solvent (e.g., hexane).
-
Q4: What are the recommended starting conditions for purifying this compound via flash column chromatography?
Answer: Flash column chromatography is the most reliable method for purifying this compound, effectively removing both polar and nonpolar impurities. The key is selecting the correct stationary phase and mobile phase.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers good separation of the ester from common nonpolar (byproducts) and polar (starting materials) impurities. |
| TLC Analysis | 10-20% Ethyl Acetate in Hexane | Run a TLC plate first to determine the ideal solvent composition. The target Rf for your product should be ~0.25-0.35 for optimal separation on the column. |
| Loading Method | Dry Loading | Since the product is a viscous oil, dissolving it in a minimal amount of dichloromethane, adsorbing it onto a small amount of silica gel, and evaporating the solvent to a dry powder ("dry loading") prevents streaking and improves resolution compared to loading the neat oil directly. |
Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel in your starting eluent (e.g., 2-5% Ethyl Acetate in Hexane). Ensure the silica bed is compact and level.[8]
-
Dry Load the Sample: Dissolve your crude product in a small volume of a volatile solvent (e.g., dichloromethane). Add a few scoops of silica gel (approx. 2-3x the mass of your crude product) and mix to form a slurry. Evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.
-
Run the Column: Carefully add the dry-loaded sample to the top of the prepared column. Elute with your solvent system, starting with a low polarity (e.g., 2% EtOAc/Hexane) and gradually increasing the polarity (e.g., up to 10-15% EtOAc/Hexane). Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
Q5: How can I definitively assess the purity of my final product and what are the expected analytical signatures?
Answer: A combination of chromatographic and spectroscopic methods is essential for confirming both the identity and purity of your this compound.
Analytical Methods for Purity Assessment:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the gold standard for structural confirmation.
-
Expected Peaks: You should see characteristic signals for the aromatic protons of the anthranilate ring (typically between 6.5-8.0 ppm), the N-H protons of the amine (a broad singlet), the -OCH proton on the cyclohexyl ring, and the aliphatic protons of the cyclohexyl ring (typically a complex multiplet between 1.0-2.0 ppm). The absence of peaks corresponding to anthranilic acid or cyclohexanol is a key indicator of purity.
-
-
HPLC (High-Performance Liquid Chromatography): A reverse-phase HPLC method is ideal for quantitative purity analysis.
-
Method: A C18 column with a mobile phase gradient of water and acetonitrile (or methanol) with UV detection is a good starting point.[9] this compound has strong UV absorbance due to the aromatic ring.[9]
-
Purity: The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
-
-
Refractive Index: This is a simple physical property measurement that can be a quick quality control check. The expected refractive index is typically between 1.559 to 1.577 @ 20°C.[3][7][10] A significant deviation can indicate the presence of impurities.
Decision-Making Workflow for Purification
When faced with an impure sample, selecting the right purification strategy is critical. This decision tree outlines a logical approach based on the nature of the impurities observed.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24510, this compound. Retrieved from [Link]
-
The Good Scents Company (n.d.). This compound. Retrieved from [Link]
-
FooDB (n.d.). Showing Compound this compound (FDB016823). Retrieved from [Link]
-
HSCprep (2024). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]
-
ResearchGate (2006). Selective synthesis of perfumery grade cyclohexyl esters from cyclohexene and carboxylic acids over ion exchange resins: An example of 100% atom economy. Retrieved from [Link]
-
Science Ready (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Quora (2017). What are the modifications to improve the purity of ester?. Retrieved from [Link]
-
Reddit (2024). Esterification not Working (Separation). Retrieved from [Link]
-
Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Reddit (2023). Guys any idea why the methyl anthranilate that i synthesized smell like flowers and not very grape?. Retrieved from [Link]
-
Belter, R. K. (1950). The Preparation of the Alkyl Esters of Anthranilic Acid. UND Scholarly Commons. Retrieved from [Link]
- Google Patents (1950). Purification of methyl anthranilate.
-
National Institutes of Health (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]
-
Scribd (n.d.). Methyl Anthranilate Synthesis Study. Retrieved from [Link]
- Belisle, J. et al. (1996). Liquid Chromatographic Method for the Determination of Methyl Anthranilate in Liquid Formulation and Residues on Formulated Rice Seed Bait. Journal of Agricultural and Food Chemistry.
-
YouTube (2013). Column Chromatography (Purification). Retrieved from [Link]
-
Yadav, G. D., & Krishnan, M. S. (1998). An ecofriendly catalytic route for the preparation of perfumery grade methyl anthranilate from anthranilic acid and methanol. Organic Process Research & Development, 2(2), 86–95. Retrieved from [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 9. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 10. This compound [yl.cnreagent.com]
Technical Support Center: Synthesis of Anthranilate Esters
Welcome to the technical support guide for the synthesis of anthranilate esters. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing anthranilate esters, and what are their main challenges?
The two most prevalent laboratory and industrial methods are the direct esterification of anthranilic acid (a Fischer esterification) and the transesterification of a readily available ester like methyl anthranilate.[1][2][3] The main challenge with Fischer esterification is the dual reactivity of the anthranilic acid molecule. The amino group can be protonated by the acid catalyst, deactivating the molecule, or it can act as a nucleophile, leading to side reactions.[3] Furthermore, anthranilic acid is susceptible to heat-induced decarboxylation.[4][5][6] In transesterification, the primary issue is the self-condensation of the ester under basic catalysis.[1][2]
Q2: My reaction mixture turned dark red or brown. What is the likely cause?
This is a very common observation. The discoloration is typically due to two main causes:
-
Oxidation: The electron-rich aromatic ring, activated by the amino group, is susceptible to air oxidation, forming highly colored quinone-like impurities. This is often exacerbated by high temperatures and the presence of acid catalysts.[7][8]
-
Charring: The use of strong dehydrating acids, particularly concentrated sulfuric acid, at elevated temperatures can cause charring or polymerization of the starting material or product.[3]
Q3: I am getting a significant amount of aniline in my crude product. How do I prevent this?
The presence of aniline is a direct result of the decarboxylation of the starting material, anthranilic acid.[9] This side reaction is highly dependent on temperature. Anthranilic acid is known to decarboxylate when heated above its melting point or even when boiled in aqueous solutions.[4][5][6] To prevent this, it is crucial to maintain moderate reaction temperatures, typically below 100°C, and to minimize reaction times.
Q4: What is dianthranilide, and why is it forming in my transesterification reaction?
Dianthranilide (tetrahydrodibenzodiazocinedione) is a cyclic dimer formed from the intermolecular self-condensation of two anthranilate ester molecules.[1][2] This side reaction is particularly problematic during transesterification reactions catalyzed by strong bases like sodium methylate.[2] The basic catalyst can deprotonate the amino group, which then attacks the carbonyl carbon of another ester molecule, leading to the formation of this highly insoluble and difficult-to-remove byproduct.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of anthranilate esters, providing insights into their causes and actionable solutions.
Problem 1: Low Yield of the Desired Anthranilate Ester
A lower-than-expected yield is the most frequent issue, often stemming from several competing side reactions.
-
Possible Cause A: Decarboxylation of Anthranilic Acid
-
Why it Happens: The carboxylic acid group can be eliminated as CO2, especially under thermal stress, to form aniline. The reaction is acid-catalyzed and proceeds via electrophilic substitution on the aromatic ring.[4][5][6]
-
Troubleshooting Steps:
-
Temperature Control: Strictly maintain the reaction temperature below 100°C. Monitor the internal reaction temperature, not just the heating bath temperature.
-
Minimize Reaction Time: Follow the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed. Prolonged heating increases the likelihood of decarboxylation.
-
Catalyst Choice: While strong acids are needed, using a milder acid catalyst or a heterogeneous catalyst like an acid-treated clay or ion-exchange resin can sometimes reduce the severity of this side reaction.[3]
-
-
-
Possible Cause B: N-Acylation and Amide Formation
-
Why it Happens: The nucleophilic amino group of one anthranilic acid molecule can attack the activated carbonyl of another, forming an amide linkage. This is a form of self-condensation. In the presence of other acylating agents (like acetic anhydride, if used), N-acetylation will occur to form N-acetylanthranilic acid.[10][11]
-
Troubleshooting Steps:
-
Use Excess Alcohol: In Fischer esterification, using the alcohol as the solvent ensures a high concentration of the desired nucleophile, which outcompetes the amino group of another anthranilate molecule.[12][13]
-
Protonation Strategy: The acid catalyst protonates the more basic amino group, protecting it from acting as a nucleophile. Sufficient catalyst (often more than 1 equivalent) is necessary to ensure both catalysis and protection.[3]
-
-
-
Possible Cause C: Unfavorable Reaction Equilibrium (Fischer Esterification)
-
Why it Happens: The Fischer esterification is a reversible reaction. The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[12][14]
-
Troubleshooting Steps:
-
Use Excess Alcohol: Le Châtelier's principle dictates that using a large excess of one reactant (the alcohol) will drive the equilibrium towards the products.[13]
-
Remove Water: If feasible for your setup, use a Dean-Stark apparatus to azeotropically remove water as it is formed, which irreversibly shifts the equilibrium to the product side.[14]
-
-
Problem 2: Product is Highly Colored or Contains Dark, Tarry Impurities
-
Possible Cause A: Oxidation of the Amine
-
Why it Happens: The ortho-amino group makes the benzene ring highly susceptible to oxidation, leading to the formation of colored byproducts. This is often accelerated by heat, acid, and the presence of atmospheric oxygen.[8]
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been degassed prior to use.
-
Purification: While prevention is key, colored impurities can sometimes be removed by charcoal treatment during workup or by careful column chromatography or distillation.
-
-
-
Possible Cause B: Catalyst-Induced Charring
-
Why it Happens: Concentrated sulfuric acid is a powerful dehydrating agent. At elevated temperatures, it can cause extensive decomposition and polymerization (charring) of the organic molecules.[3]
-
Troubleshooting Steps:
-
Moderate Conditions: Avoid excessively high temperatures.
-
Alternative Catalysts: Consider using gaseous HCl in the alcohol, or solid acid catalysts like Amberlyst-15, which are known to be effective and can reduce charring.[3][15] Using p-toluenesulfonic acid (TsOH) is also a common alternative to H2SO4.[14]
-
-
Problem 3: Formation of a White, Insoluble Precipitate During Transesterification
-
Possible Cause: Dianthranilide Formation
-
Why it Happens: This occurs primarily in base-catalyzed transesterification reactions. The strong base (e.g., sodium methoxide) facilitates the intermolecular condensation of two ester molecules.[1][2]
-
Troubleshooting Steps:
-
Catalyst Selection: Switch to a milder basic catalyst. Potassium carbonate (K2CO3) has been shown to be effective for transesterification while minimizing the formation of dianthranilide.[2]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Stoichiometry: Use a minimal amount of catalyst required to achieve the transformation.
-
-
Visualized Reaction Pathways and Troubleshooting
To better understand the competition between the desired reaction and major side pathways, refer to the diagram below.
Caption: Competing reaction pathways in the synthesis of anthranilate esters.
The following workflow provides a logical sequence for troubleshooting low product yield.
Caption: Troubleshooting workflow for diagnosing low yield in anthranilate ester synthesis.
Quantitative Data and Protocols
Table 1: Comparison of Acid Catalysts in Fischer Esterification
| Catalyst | Typical Loading | Advantages | Common Side Reactions & Disadvantages |
| H₂SO₄ | 1.0 - 1.5 eq | Inexpensive, strong acid, effective. | High potential for charring and oxidation; formation of dialkyl ether byproducts.[1][2][3] |
| HCl (gas) | Saturate alcohol | Forms a hydrochloride salt of the ester, which precipitates, driving the reaction.[15] | Corrosive gas, requires special handling; can form alkyl chloride byproducts.[1][2] |
| p-TsOH | 0.1 - 1.2 eq | Solid, easier to handle than H₂SO₄, less oxidizing. | Can still cause some discoloration at high temperatures. |
| Amberlyst-15 | 10-20% w/w | Heterogeneous (easy to remove by filtration), reusable, minimizes charring.[3] | May require longer reaction times or higher temperatures than homogeneous catalysts. |
Protocol: Optimized Fischer Esterification of Anthranilic Acid to Methyl Anthranilate
This protocol is designed to minimize common side reactions.
Materials:
-
Anthranilic acid (10.0 g)
-
Anhydrous Methanol (150 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 8 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Diethyl Ether or Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas line
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry. Purge the apparatus with nitrogen or argon for 5-10 minutes.
-
Dissolution: To the flask, add anthranilic acid and anhydrous methanol. Stir the suspension.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully add the concentrated sulfuric acid dropwise via a dropping funnel. The addition is exothermic. Causality: Slow addition prevents a rapid temperature spike that could initiate charring or side reactions. The acid protonates the amino group, protecting it, and catalyzes the esterification.[3]
-
Reaction: Heat the mixture to a gentle reflux (approx. 65-70°C) under the inert atmosphere. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the anthranilic acid spot has disappeared (typically 2-4 hours). Causality: Refluxing at the boiling point of methanol provides sufficient energy for the reaction while keeping the temperature well below the point of significant decarboxylation.
-
Quenching: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice (approx. 200 g) in a large beaker with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~8. The product may separate as a pale-yellow oil or solid. Causality: Neutralization deprotonates the ester hydrochloride salt to yield the free ester and removes excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl anthranilate.
-
Purification: The crude product can be further purified by vacuum distillation to yield a colorless or pale-yellow liquid/solid (M.P. 24°C).[15]
References
-
Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. AIDIC - The Italian Association of Chemical Engineering. [Link]
- Purification of methyl anthranilate.
-
THE DECARBOXYLATION OF ANTHRANILIC ACID. Canadian Science Publishing. [Link]
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. National Institutes of Health (NIH). [Link]
-
THE DECARBOXYLATION OF ANTHRANILIC ACID. Semantic Scholar. [Link]
- Process for the production of anthranilic acid esters.
-
Methyl N-methylanthranilate. PubChem. [Link]
-
SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. ResearchGate. [Link]
-
THE DECARBOXYLATION OF ANTHRANILIC ACID. Canadian Science Publishing. [Link]
-
Engineered Escherichia coli cell factory for anthranilate over-production. National Institutes of Health (NIH). [Link]
-
Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. ResearchGate. [Link]
-
Mechanism of decarboxylation of substituted anthranilic acids at high acidity. Canadian Science Publishing. [Link]
- Clean production technology of methyl anthranilate.
-
Microbial production of methyl anthranilate, a grape flavor compound. National Institutes of Health (NIH). [Link]
-
Preparation of methyl anthranilate. PrepChem.com. [Link]
- Process for preparing anthranilic acid esters.
-
What is the mechanism of anthranilic acid synthesis from phthalimide? Quora. [Link]
- Process for preparing anthranilic acids.
-
Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. MDPI. [Link]
-
anthranilic acid acetylation in various conditions. Sciencemadness.org. [Link]
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Anthranilate Acts as a Signal to Modulate Biofilm Formation, Virulence, and Antibiotic Tolerance of Pseudomonas aeruginosa and Surrounding Bacteria. National Institutes of Health (NIH). [Link]
-
Tryptophan. Wikipedia. [Link]
-
NMR inactive contaminate in Fischer esterification to form methyl anthranilate. Reddit. [Link]
-
An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. American Chemical Society Publications. [Link]
-
successful method for purifying anthranilic acid(quick report). Sciencemadness.org. [Link]
-
What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride? Homework.Study.com. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
The Chemistry of Anthranilic Acid. ResearchGate. [Link]
-
Fischer Esterification. Master Organic Chemistry. [Link]
-
Structure, mechanism and inhibition of anthranilate phosphoribosyltransferase. National Institutes of Health (NIH). [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis. National Institutes of Health (NIH). [Link]
-
Methyl Anthranilate Synthesis Study. Scribd. [Link]
-
N-Acetylanthranilic acid. Wikipedia. [Link]
-
Laboratory Method for the Synthesis of Anthranilic Acid. YouTube. [Link]
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Purifying anthranilic acid. Sciencemadness.org. [Link]
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Methyl anthranilate. Wikipedia. [Link]
-
Methyl Anthranilate. PubChem. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Esterification of Anthranilic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the esterification of anthranilic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical transformation. Anthranilic acid esters are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and pigments.[1][2] However, the reaction presents unique challenges due to the presence of both an acidic carboxyl group and a basic amino group, which can complicate standard procedures.
This document provides in-depth, experience-based guidance in a question-and-answer format, moving from common queries to detailed troubleshooting scenarios and validated protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing anthranilic acid esters?
The most common and direct method is the Fischer-Speier esterification , which involves reacting anthranilic acid with an alcohol under acidic catalysis.[3] This is an equilibrium-driven process that typically requires heating and removal of water to achieve high yields.[4][5] Other significant methods include:
-
Transesterification : Reacting an existing anthranilate ester (commonly the methyl ester) with a different, higher-boiling alcohol. This can be catalyzed by bases like potassium carbonate, which helps avoid some of the side reactions associated with strong acids.[6]
-
Microwave-Assisted Synthesis : A modern approach that significantly reduces reaction times by using microwave irradiation to rapidly heat the reaction mixture.[7][8]
-
Steglich Esterification : For sterically hindered alcohols, this method uses coupling agents like DCC (dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine), often after protecting the amine group.[9]
Q2: Why is a strong acid catalyst necessary for Fischer esterification, and what are the drawbacks?
In the Fischer esterification mechanism, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[3] For anthranilic acid, a strong catalyst is also needed because the basic amino group (-NH₂) neutralizes the catalyst. Therefore, at least a stoichiometric amount of acid is required to first form the ammonium salt, with an additional catalytic amount to facilitate the esterification.[1][6]
Common Catalysts & Their Drawbacks:
-
Sulfuric Acid (H₂SO₄) : Highly effective but can lead to the formation of dialkyl ether as a byproduct and can cause charring at high temperatures.[6][10]
-
Hydrogen Chloride (HCl) : Also effective, but can react with the alcohol to form undesirable alkyl chlorides.[6][10]
-
p-Toluenesulfonic Acid (p-TsOH) : A solid, less corrosive alternative to H₂SO₄ that is often preferred for its ease of handling.[11]
To mitigate these issues, researchers often turn to heterogeneous (solid acid) catalysts like Amberlyst-15 or Indion-130 resins. These catalysts are easily filtered out of the reaction mixture, simplifying purification and reducing corrosive waste streams, making the process more environmentally friendly.[1][2]
Q3: What are the most common side reactions during the esterification of anthranilic acid?
Several side reactions can lower the yield and purity of the desired ester:
-
Dianthranilide Formation : This is an intermolecular condensation between two molecules of the anthranilate ester, which can occur especially under basic conditions or at high temperatures.[6][10]
-
N-Acetylation : If acetic anhydride is present (for instance, in an attempt to protect the amine), N-acetylanthranilic acid can form.[12]
-
Decarboxylation : At very high temperatures, anthranilic acid can decarboxylate, leading to the loss of starting material.[13]
-
Catalyst-Induced Byproducts : As mentioned, strong mineral acids can lead to the formation of ethers or alkyl halides.[10]
Q4: How can I effectively drive the reaction equilibrium to maximize ester yield?
According to Le Chatelier's principle, the equilibrium of the Fischer esterification can be shifted toward the products by either using an excess of one reactant or by removing a product as it forms.[14][15]
-
Use of Excess Reactant : The alcohol is typically used in large excess, often serving as the reaction solvent. This high concentration of a reactant pushes the equilibrium towards the ester.[4][16]
-
Removal of Water : Since water is a product, its continuous removal is a highly effective strategy. This is most commonly achieved by azeotropic distillation using a Dean-Stark apparatus .[17][18] An inert solvent like toluene or benzene is added to the reaction. The solvent forms a low-boiling azeotrope with water, which distills out of the reaction flask, condenses, and is collected in the trap. The organic solvent, being less dense than water, overflows and returns to the flask.[15][19]
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Ester Yield
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low ester yield.
Problem 2: Product is Dark, Oily, or Impure
| Potential Cause | Explanation & Causality | Recommended Solution |
| Self-Condensation | At elevated temperatures, the amine of one molecule can attack the ester of another, leading to the formation of dianthranilide and other colored, high-molecular-weight condensation products.[10] This is more common with basic catalysts or prolonged heating. | Operate at the lowest effective reflux temperature. For transesterification, consider using a milder base like potassium carbonate (K₂CO₃) instead of sodium alcoholates.[6] |
| Starting Material Impurities | Crude anthranilic acid, often prepared via Hofmann rearrangement of phthalimide, can contain colored impurities.[20][21] These impurities can carry through the reaction. | Purify the starting anthranilic acid before use. A common method is to dissolve the crude acid in hot water with ammonia to form the ammonium salt, treat with decolorizing charcoal, filter, and then re-precipitate the purified acid with HCl.[22] |
| Acid-Catalyzed Degradation | Strong, hot sulfuric acid can cause charring and degradation of organic materials, leading to dark-colored reaction mixtures. | Use a less aggressive catalyst like p-TsOH.[11] Alternatively, employ a solid acid catalyst (e.g., Amberlyst-15), which often results in cleaner reactions.[1] |
Problem 3: Difficult Product Isolation
| Potential Cause | Explanation & Causality | Recommended Solution |
| Amphoteric Nature | The product ester still contains a basic amino group. During acidic workup, this group can be protonated, increasing the ester's solubility in the aqueous layer and leading to poor extraction efficiency. | After the reaction, cool the mixture and neutralize the excess acid catalyst carefully with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is neutral or slightly basic (~pH 8). This deprotonates the ammonium group, making the ester less water-soluble and easily extractable into an organic solvent like ethyl acetate or dichloromethane. |
| Emulsion Formation | The presence of unreacted starting materials and salts can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult. | Add a saturated brine (NaCl solution) during the wash steps. The increased ionic strength of the aqueous phase helps to break emulsions and "salt out" the organic product, reducing its aqueous solubility. |
| Product Fails to Crystallize | The crude product may be an oil or may contain impurities that inhibit crystallization. | If direct crystallization fails, consider purification by column chromatography. For recrystallization, test a variety of solvent systems (e.g., ethanol/water, hexane/ethyl acetate). Sometimes, converting the crude product back to its hydrochloride salt, recrystallizing the salt, and then liberating the free ester can yield a purer product. |
Part 3: Key Experimental Protocols
Protocol 1: Fischer-Speier Esterification using a Dean-Stark Apparatus
This protocol describes the synthesis of ethyl anthranilate, a common fragrance component.
Experimental Setup Diagram
Caption: Schematic of a Dean-Stark apparatus for water removal.[17]
Step-by-Step Methodology
-
Assembly : Assemble a dry 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging the Flask : To the flask, add anthranilic acid (13.7 g, 0.1 mol), absolute ethanol (60 mL), toluene (60 mL), and p-toluenesulfonic acid monohydrate (p-TsOH, 2.85 g, 0.015 mol).
-
Heating : Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the trap. The reaction progress can be monitored by the amount of water collected (theoretical max: 1.8 mL).[11][19]
-
Reaction Completion : Continue refluxing until no more water collects in the trap (typically 4-8 hours).
-
Workup :
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution!), 50 mL of water, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification : The resulting crude oil can be purified by vacuum distillation to yield pure ethyl anthranilate.
Protocol 2: Microwave-Assisted Esterification of Anthranilic Acid
This method offers a significant reduction in reaction time.[7][23]
-
Reaction Setup : In a 10 mL microwave reactor tube equipped with a magnetic stir bar, combine anthranilic acid (1.0 mmol), the desired alcohol (e.g., methanol, 2 mL), and a catalyst (e.g., 5 mol% sulfuric acid or an ionic liquid).[7][23]
-
Microwave Irradiation : Seal the tube and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 15-30 minutes).[8] Power should be carefully controlled to avoid pressure buildup.[24]
-
Workup : After cooling, evaporate the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution and brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to obtain the crude ester, which can be further purified if necessary.
Part 4: Advanced Catalytic Systems
The field is moving towards more sustainable and efficient catalytic systems to overcome the limitations of traditional mineral acids.
| Catalyst Type | Examples | Advantages | Disadvantages | References |
| Homogeneous Mineral Acids | H₂SO₄, HCl | Inexpensive, high activity. | Corrosive, difficult to separate, generates salt waste upon neutralization. | [6],[10] |
| Heterogeneous Solid Acids | Amberlyst-15, Indion-130, Nafion-H | Easily separable (filtration), recyclable, less corrosive, cleaner reactions. | Can have lower activity than mineral acids, potential for mass transfer limitations. | [1],[2] |
| Ionic Liquids (ILs) | Brønsted acidic ILs (e.g., [Trps][OTs]) | High thermal stability, negligible vapor pressure (low volatility), tunable acidity, excellent recyclability. | Higher initial cost compared to traditional catalysts. | [25],[26],[27] |
| Metal-Based Lewis Acids | Zirconocene complexes, Sn-based ILs | Can be highly efficient and moisture-tolerant, offering different reaction pathways. | Potential for metal contamination in the final product, higher cost. | [28],[29] |
The use of functionalized ionic liquids is particularly promising, as they can act as both the catalyst and, in some cases, the solvent, leading to highly efficient and green chemical processes.[30]
References
-
Godeau, J., et al. (2016). Efficient Microwave-Assisted Synthesis of Methyl 4- or 5-Nitroanthranilate. Synlett.
-
Kummeter, M. & Ruhl, T. (1979). Process for preparing anthranilic acid esters. US Patent 4,135,050.
-
Yadav, G. D., & Krishnan, M. S. (1998). An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. Organic Process Research & Development, 2(2), 86-95.
-
Yadav, G. D., & Krishnan, M. S. (1998). An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. American Chemical Society.
-
Godeau, J., et al. (2016). Efficient Microwave-Assisted Synthesis of Methyl 4- or 5-Nitroanthranilate. ResearchGate.
-
Barker, D., et al. (2001). A high yielding synthesis of anthranilate esters from sterically hindered alcohols. DigitalNZ.
-
Kummeter, M. & Ruhl, T. (1977). Process for the production of anthranilic acid esters. German Patent DE2636423B1.
-
B.D.E. (2020). successful method for purifying anthranilic acid(quick report). Sciencemadness.org.
-
Yale, H. L. (1943). 5-Iodoanthranilic acid. Organic Syntheses, 23, 45.
-
Study.com. (n.d.). What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride?.
-
Sciencemadness Discussion Board. (2017). Purifying anthranilic acid.
-
Wikipedia. (n.d.). Dean–Stark apparatus.
-
Chemeurope.com. (n.d.). Dean-Stark apparatus.
-
Singh, S., et al. (2025). Anthranilic Acid Based Imidazolium Ionic Liquids: Design, Synthesis, Characterization, and Application. ResearchGate.
-
World Journal of Advanced Research and Reviews. (2021). Ionic liquids as advanced catalysts for the esterification of fatty acids into bio lubricants.
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
-
Singh, R. P., et al. (1997). Process for preparing anthranilic acids. WO 1997028118A1.
-
University of Wisconsin-Madison. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures.
-
D'Agostino, C., et al. (2014). Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. Beilstein Journal of Organic Chemistry, 10, 2708-2716.
-
Wang, Y., et al. (2024). Acidic Metal-Based Functional Ionic Liquids Catalyze the Synthesis of Bio-Based PEF Polyester. Molecules, 29(1), 168.
-
Davis, J. (2013). A Simple Dean-Stark Apparatus Explained. YouTube.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Ester Synthesis.
-
Peterson, E. A., & Toste, F. D. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 85(10), 6645-6652.
-
Peterson, E. A., & Toste, F. D. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PubMed Central.
-
Glavaš, M., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Catalysts, 12(11), 1404.
-
Luzzio, F. A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Reactions, 5(4), 585-613.
-
Shi, F., et al. (2020). Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. Molecules, 25(11), 2588.
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros.
-
Haryanto, A., et al. (2023). Microwave-Assisted Enzymatic Esterification Production of Emollient Esters. Polymers, 15(20), 4075.
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Technical Support Center: Cyclohexyl Anthranilate Aqueous Stability
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Cyclohexyl anthranilate. This guide provides in-depth answers to common questions and robust protocols for investigating the stability of this compound in aqueous solutions. Our focus is on providing not just methods, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the most common initial inquiries regarding the stability of this compound.
Q1: What is this compound and why is its aqueous stability a primary concern?
This compound (FEMA No. 2350) is a benzoate ester known for its use as a flavoring and fragrance agent.[1][2][3] In pharmaceutical and research contexts, any molecule containing an ester functional group raises immediate questions about its stability in aqueous environments, which are central to formulations, biological assays, and manufacturing processes. The stability of this compound is critical because its degradation can lead to a loss of the intended compound, the formation of new, potentially reactive impurities (degradants), and a direct impact on the efficacy and safety of a product.[4]
Q2: What is the primary degradation pathway for this compound in water?
The principal mechanism of degradation for this compound in aqueous solutions is ester hydrolysis .[5][6] This is a chemical reaction in which a water molecule cleaves the ester bond.[7] This process is fundamental to all esters and is the most probable route of degradation under aqueous conditions.[8]
Q3: What are the expected degradation products from hydrolysis?
The hydrolysis of this compound yields two primary products: Anthranilic acid (2-aminobenzoic acid) and Cyclohexanol . Understanding these products is crucial for developing an analytical method that can accurately track the degradation process.
Caption: Hydrolysis of this compound into its primary degradants.
Q4: How does pH significantly affect the stability of this compound?
The rate of ester hydrolysis is highly dependent on pH. While the reaction occurs at neutral pH, it is significantly accelerated under both acidic and basic conditions.[7][8]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This reaction is typically reversible.[6][9]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (high pH), the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol.[5][7] Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis.[5]
Q5: Given its low water solubility, is this compound stable in neutral aqueous solutions?
This compound is described as insoluble or having very low solubility in water.[1][2][10] While ester hydrolysis is slowest around neutral pH, "stable" is a relative term. Over extended periods, measurable degradation can still occur. For experimental purposes, the low solubility itself is a major challenge that must be addressed before stability can even be accurately assessed. The molecule's hydrophobic nature may cause it to partition out of the aqueous phase, which could be misinterpreted as degradation if only the solution is analyzed.
Section 2: Troubleshooting Common Experimental Issues
This section provides practical solutions to problems frequently encountered during stability studies.
Issue: My this compound solution is cloudy, or I'm getting inconsistent analytical results. How can I prepare a suitable solution for my study?
Causality: This is almost always due to the compound's poor aqueous solubility (estimated at 4.658 mg/L at 25°C).[2] When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound can precipitate, leading to a cloudy suspension and non-reproducible sampling.
Solution: Protocol for Preparing a Homogeneous Aqueous Working Solution
-
Select a Miscible Co-solvent: Choose a water-miscible organic solvent in which this compound is freely soluble. Acetonitrile (ACN) or ethanol are common choices.
-
Prepare a Concentrated Stock: Accurately weigh and dissolve this compound in the chosen co-solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
Controlled Dilution: To prepare your aqueous working solution, first add the required volume of aqueous buffer to your volumetric flask.
-
Spike the Stock: While gently vortexing or stirring the buffer, slowly add the required small volume of the organic stock solution. This technique, known as "spiking," helps disperse the compound rapidly and prevents localized supersaturation and precipitation.
-
Control the Co-solvent Concentration: It is critical to keep the final percentage of the organic co-solvent as low as possible (ideally <5%, and always <10%) in your final aqueous solution. High concentrations of organic solvent can alter the polarity of the medium and affect the hydrolysis rate.
-
Visual Confirmation: Always visually inspect the final solution against a dark background to ensure it is clear and free of any precipitate before starting your experiment.
Issue: I'm observing much faster degradation than expected, even at near-neutral pH. What could be the cause?
Causality: Unexpectedly rapid degradation often points to unaccounted-for catalytic factors.
-
Buffer Species: Certain buffer components can act as catalysts. For example, phosphate or citrate buffers can participate in general acid-base catalysis.
-
Temperature: Ester hydrolysis is temperature-dependent.[8] Ensure your incubator or water bath is accurately calibrated and maintained. A deviation of even a few degrees can significantly alter the degradation rate.
-
Contaminants: Trace amounts of acidic or basic impurities in your reagents, water, or on glassware can shift the micro-environmental pH and catalyze hydrolysis.
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to check the pH of your actual solution after adding the this compound stock solution. The organic co-solvent can slightly alter the final pH.
-
Run a Control: Test the stability in a simple, non-catalytic buffer system or even in high-purity water (if solubility permits for a short-term study) to see if the buffer itself is the issue.
-
Use High-Purity Reagents: Employ HPLC-grade water and high-purity buffer salts to minimize contaminants.
-
Glassware Preparation: Ensure all glassware is scrupulously clean and rinsed with purified water to remove any residual detergents (often basic) or other residues.
Section 3: Protocols for Quantitative Stability Assessment
These protocols provide a validated framework for performing forced degradation studies, a cornerstone of pharmaceutical development for understanding degradation pathways and ensuring analytical methods are "stability-indicating".[4][11][12]
Protocol: Conducting a Forced Hydrolysis Study
This protocol is designed to intentionally degrade the molecule to identify its degradation products and confirm the analytical method's ability to resolve them from the parent compound. The goal is to achieve 5-20% degradation.[13]
Objective: To assess the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M NaOH (for neutralization)
-
0.1 M HCl (for neutralization)
-
Calibrated water bath or incubator
-
HPLC system with a validated analytical method
Experimental Workflow:
Caption: Workflow for a forced hydrolysis stability study.
Step-by-Step Procedure:
-
Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Stress Sample Preparation: For each condition (acid, base, control), transfer 1.0 mL of the stock solution into a 10 mL flask.
-
Acid: Dilute to volume with 0.1 M HCl.
-
Base: Dilute to volume with 0.1 M NaOH.
-
Control: Dilute to volume with purified water. This creates a final concentration of 100 µg/mL in 10% acetonitrile.
-
-
Initial Time Point (T=0): Immediately take an aliquot from each flask. Neutralize the acid and base samples by adding an equivalent molar amount of base or acid, respectively. (e.g., 1 mL of stressed sample + 1 mL of neutralizing agent). Dilute the control sample with water. Analyze these T=0 samples immediately via HPLC.
-
Causality Check: Neutralization is critical. Injecting a highly acidic or basic sample can damage the HPLC column and cause on-instrument degradation, leading to inaccurate results.
-
-
Incubation: Place the sealed flasks in a water bath set to 60°C. The elevated temperature accelerates the degradation to occur within a practical timeframe.[11]
-
Subsequent Time Points: At designated intervals (e.g., 2, 4, 8, and 24 hours), withdraw aliquots from each flask, neutralize them as described in step 3, and analyze by HPLC.
-
Data Analysis: For each time point, calculate the percentage of this compound remaining relative to the T=0 sample. Monitor the chromatograms for the appearance and growth of new peaks, which correspond to the degradation products (Anthranilic acid and Cyclohexanol).
Section 4: Data Interpretation and Visualization
Effective data presentation is key to understanding stability profiles.
Table 1: Example Hydrolysis Data Summary
This table summarizes hypothetical results from a forced degradation study, providing a clear comparison of stability under different conditions.
| Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Key Degradant Peak Area (mAU*s) |
| 0.1 M HCl | 60 | 0 | 100.0 | 0 |
| 8 | 85.2 | 15,340 (Anthranilic Acid) | ||
| 24 | 61.5 | 42,110 (Anthranilic Acid) | ||
| 0.1 M NaOH | 60 | 0 | 100.0 | 0 |
| 2 | 45.3 | 59,880 (Anthranilate) | ||
| 8 | < 5.0 | >100,000 (Anthranilate) | ||
| Water (Control) | 60 | 0 | 100.0 | 0 |
| 24 | 98.7 | < 1,000 |
Interpretation: The data clearly demonstrates that this compound is highly labile under basic conditions, showing significant degradation within 2 hours. It is more stable under acidic conditions but still shows considerable degradation over 24 hours. The control sample confirms the intrinsic stability at neutral pH under the same temperature stress.
References
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This compound | C13H17NO2 | CID 24510 - PubChem. National Institutes of Health. Link
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Ester hydrolysis - Grokipedia. Grokipedia. Link
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This compound, 7779-16-0. The Good Scents Company. Link
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Showing Compound this compound (FDB016823). FooDB. Link
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A practical guide to forced degradation and stability studies for drug substances. Broughton Life Sciences. Link
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Hydrolysis of Esters: Mechanism and Conditions. PSIBERG. Link
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This compound - NOAA. CAMEO Chemicals. Link
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. Link
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Hydrolysis of Esters - A Level Chemistry Revision Notes. Save My Exams. Link
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Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Link
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15.9: Hydrolysis of Esters. Chemistry LibreTexts. Link
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This compound (Cas 7779-16-0). Parchem. Link
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FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Link
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Link
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Training Snippet: Introduction to forced degradation studies. YouTube. Link
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This compound | 7779-16-0. Biosynth. Link
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Quenching effects on Cyclohexyl anthranilate fluorescence and how to avoid them
Introduction
Welcome to the technical support center for Cyclohexyl Anthranilate fluorescence applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their fluorescence-based assays. As a fluorescent probe, this compound offers valuable utility, particularly in the study of molecular interactions. However, like all fluorophores, its signal can be susceptible to quenching, leading to potential misinterpretation of experimental data.
This document provides a comprehensive overview of the common quenching effects observed with this compound and similar aromatic esters, offering detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and avoid these issues in your experiments. The information presented here is a synthesis of established principles of fluorescence spectroscopy and specific insights into the behavior of anthranilate derivatives.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and how does it affect my results?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[1] It occurs when the excited-state fluorophore (this compound) interacts with another molecule (the quencher), resulting in a non-radiative return to the ground state. This means the energy that would have been emitted as a photon of light is dissipated through other means, such as heat. Quenching can lead to an underestimation of the concentration of your analyte or a misinterpretation of binding events in your assay, as it can be mistaken for a true biological effect.
Q2: What are the main types of fluorescence quenching I should be aware of?
A2: The primary quenching mechanisms are:
-
Dynamic (Collisional) Quenching: This occurs when the fluorophore and quencher collide while the fluorophore is in its excited state. The rate of quenching is dependent on the concentration of the quencher and is a diffusion-controlled process.[2]
-
Static Quenching: In this case, the fluorophore and quencher form a non-fluorescent complex in the ground state. This reduces the population of fluorophores that can be excited, thus decreasing the overall fluorescence intensity.[3]
-
Förster Resonance Energy Transfer (FRET): This is a specific type of quenching where energy is transferred from an excited donor fluorophore (like this compound) to a suitable acceptor molecule in close proximity (typically 1-10 nm).[4] This is a powerful tool for studying molecular interactions.[5]
Q3: What are some common quenchers for this compound?
A3: While specific quenchers for this compound are not extensively documented, based on its chemical structure and the behavior of similar aromatic amines and esters, common quenchers include:
-
Molecular Oxygen: Dissolved oxygen is a well-known dynamic quencher of fluorescence for many aromatic molecules.[6][7]
-
Heavy Metal Ions: Ions such as Cu2+, Fe3+, and Ni2+ can act as effective quenchers of fluorescence through both static and dynamic mechanisms.[3][8][9]
-
Nitroaromatic Compounds: These molecules are known to quench the fluorescence of polycyclic aromatic hydrocarbons and could potentially quench this compound fluorescence.[10]
-
Self-Quenching/Aggregation-Caused Quenching (ACQ): At high concentrations, this compound molecules may interact with each other, leading to a decrease in fluorescence intensity.[11]
Q4: How does the solvent environment impact this compound fluorescence and quenching?
A4: The solvent plays a critical role. For anthranilate derivatives, increasing solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[12] Solvents capable of hydrogen bonding can also significantly affect the fluorescence properties.[13] Furthermore, the viscosity of the solvent can influence dynamic quenching, as it affects the diffusion rate of the fluorophore and quencher.
Q5: What is photobleaching and how is it different from quenching?
A5: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[14] Unlike quenching, which is often a reversible process, photobleaching permanently damages the molecule, rendering it non-fluorescent. It is important to distinguish between these two phenomena in your experiments.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to the quenching of this compound fluorescence.
Issue 1: Weak or No Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | 1. Verify Excitation and Emission Wavelengths: While specific data for this compound is limited, for the related compound Menthyl Anthranilate, the emission maximum is in the range of 390-405 nm.[12] Start with a broad excitation range (e.g., 300-360 nm) and scan for the emission peak. 2. Check Slit Widths: Wider slit widths increase signal intensity but decrease resolution. Start with moderate slit widths (e.g., 5 nm) and adjust as needed. |
| Degradation of this compound | 1. Check Storage Conditions: Store the compound in a cool, dark place, preferably under an inert atmosphere, as some anthranilates are sensitive to light and air.[15] 2. Prepare Fresh Solutions: Prepare fresh stock solutions for your experiments. |
| Presence of a Potent Quencher | 1. Analyze Your Buffer/Solvent: Ensure your buffer components are not known quenchers. Avoid using buffers containing heavy metal ions unless they are part of the experimental design. 2. De-gas Your Solutions: If you suspect oxygen quenching, de-gas your solutions by sparging with nitrogen or argon, or by using a freeze-pump-thaw method. |
Issue 2: Inconsistent or Decreasing Fluorescence Over Time
| Potential Cause | Troubleshooting Steps |
| Photobleaching | 1. Reduce Excitation Light Intensity: Use neutral density filters or reduce the lamp/laser power. 2. Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use the shutter to block the light path when not acquiring data. 3. Use an Antifade Reagent: If compatible with your assay, consider adding an antifade agent to your solution. |
| Dynamic Quenching | 1. Control Temperature: Dynamic quenching is temperature-dependent. Ensure your experiments are conducted at a constant and controlled temperature. 2. Perform a Stern-Volmer Analysis: This will help you to confirm and quantify the extent of dynamic quenching (see Experimental Protocols). |
| Sample Evaporation | 1. Use Capped Cuvettes: Ensure your sample container is properly sealed to prevent solvent evaporation, which would increase the concentration of your fluorophore and any potential quenchers. |
Experimental Protocols
Protocol 1: Distinguishing Between Static and Dynamic Quenching
This protocol outlines a method to determine the dominant quenching mechanism affecting your this compound fluorescence.
1. Temperature Dependence Study: a. Prepare a set of identical samples containing this compound and the suspected quencher. b. Measure the fluorescence intensity of each sample at a range of different temperatures (e.g., 20°C, 25°C, 30°C, 35°C). c. Interpretation:
- If the quenching efficiency increases with increasing temperature, dynamic quenching is the predominant mechanism.
- If the quenching efficiency decreases with increasing temperature, static quenching is likely dominant, as higher temperatures can destabilize the ground-state complex.[3]
2. Fluorescence Lifetime Measurement: a. Measure the fluorescence lifetime of this compound in the absence of the quencher. b. Measure the fluorescence lifetime in the presence of varying concentrations of the quencher. c. Interpretation:
- A decrease in fluorescence lifetime with increasing quencher concentration is characteristic of dynamic quenching.
- No change in fluorescence lifetime with increasing quencher concentration suggests static quenching.[16]
Protocol 2: Stern-Volmer Analysis for Quantifying Dynamic Quenching
The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration in dynamic quenching:
F0 / F = 1 + KSV[Q] = 1 + kqτ0[Q]
Where:
-
F0 is the fluorescence intensity without the quencher.
-
F is the fluorescence intensity with the quencher.
-
KSV is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
-
kq is the bimolecular quenching rate constant.
-
τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher.
Procedure:
-
Prepare a stock solution of this compound at a fixed concentration in your chosen solvent.
-
Prepare a series of samples with a constant concentration of this compound and varying concentrations of the quencher.
-
Measure the fluorescence intensity of each sample under identical instrument settings.
-
Plot F0/F versus [Q].
-
Data Analysis:
-
A linear Stern-Volmer plot indicates a single type of quenching mechanism (either purely dynamic or purely static).[2]
-
The slope of the line is the Stern-Volmer constant (KSV).
-
If you have independently measured the fluorescence lifetime (τ0), you can calculate the bimolecular quenching rate constant (kq) from the slope.
-
Data Presentation
Table 1: Photophysical Properties of this compound and Related Compounds
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |
| This compound | Data not available | Data not available | Data not available | - | |
| Menthyl Anthranilate | ~330-340 | 390-405 | 0.64 ± 0.06 | Ethanol | [12] |
| Methyl Anthranilate | ~335 | ~415 | ~0.13 (for singlet oxygen generation) | Various | [17] |
| Anthracene (Reference) | 350 | ~380, 401, 425 | 0.36 | Cyclohexane |
Note: Data for Menthyl and Methyl Anthranilate are provided as estimations due to the lack of specific data for this compound.
Visualizations
Diagram 1: Mechanisms of Fluorescence Quenching
Caption: Overview of the three main fluorescence quenching mechanisms.
Diagram 2: Troubleshooting Workflow for Quenched Fluorescence
Caption: A logical workflow for troubleshooting diminished fluorescence signals.
References
-
Afonso, S., Horita, K., Sousa e Silva, J.P., Almeida, I.F., Amaral, M.H., Lobão, P.A., Costa, P.C., Miranda, M.S., Esteves da Silva, J.C.G., & Lobo, J.S. (2021). Intermolecular Interactions and In Vitro Performance of Methyl Anthranilate in Commercial Sunscreen Formulations. Applied Sciences, 11(1), 152. [Link]
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Beeby, A., & Jones, A.E. (2000). The Photophysical Properties of Menthyl Anthranilate: A UV-A Sunscreen. Photochemistry and Photobiology, 72(1), 10-15. [Link]
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Couto, A. G., et al. (2017). Photophysics of the sunscreen ingredient menthyl anthranilate and its precursor methyl anthranilate: A bottom-up approach to photoprotection. Journal of Photochemistry and Photobiology B: Biology, 178, 344-351. [Link]
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Edinburgh Instruments. (n.d.). What is Fluorescence Quenching?. Retrieved January 16, 2026, from [Link]
- Förster, T. (1948). Zwischenmolekulare Energiewanderung und Fluoreszenz. Annalen der Physik, 437(1-2), 55-75.
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Gambetta, C., et al. (2011). Methyl anthranilate as generator and quencher of reactive oxygen species. Journal of Photochemistry and Photobiology A: Chemistry, 217(1), 28-33. [Link]
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Gambetta, C., et al. (2011). Methyl anthranilate as generator and quencher of reactive oxygen species: A photochemical study. ResearchGate. [Link]
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Jones, A. E., & Beeby, A. (2000). The photophysical properties of menthyl anthranilate: a UV-A sunscreen. Photochemistry and Photobiology, 72(1), 10-15. [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
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OMLC. (n.d.). Anthracene. Oregon Medical Laser Center. Retrieved January 16, 2026, from [Link]
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Pagano, T., Carcamo, N., & Kenny, J. E. (2014). Investigation of the Fluorescence Quenching of 1-Aminoanthracene by Dissolved Oxygen in Cyclohexane. The Journal of Physical Chemistry A, 118(49), 11512–11520. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Rurack, K., & Resch-Genger, U. (2012). Fluorescence lifetime standards for time and frequency domain fluorescence spectroscopy. Analytical and Bioanalytical Chemistry, 402(1), 19-33. [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
- Valeur, B. (2001).
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Zai, W., Wang, C., Yu, P., Wang, Y., & Mao, L. (2014). Single-Layer MnO2 Nanosheets Suppressed Fluorescence of 7-Hydroxycoumarin: Mechanistic Study and Application for Sensitive Sensing of Ascorbic Acid in Vivo. Analytical Chemistry, 86(24), 12206–12213. [Link]
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Zhou, J. M., Shi, W., Li, H. M., Li, H., & Cheng, P. (2014). Experimental Studies and Mechanism Analysis of High-Sensitivity Luminescent Sensing of Pollutional Small Molecules and Ions in Ln4O4 Cluster Based Microporous Metal–Organic Frameworks. Crystal Growth & Design, 14(1), 136-143. [Link]
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Zhu, X., Zhao, T., Nie, Z., Liu, Y., & Yao, S. (2015). Non-Redox Modulated Fluorescence Strategy for Sensitive and Selective Ascorbic Acid Detection with Highly Photoluminescent Nitrogen-Doped Carbon Nanoparticles via Solid-State Synthesis. Analytical Chemistry, 87(16), 8524–8530. [Link]
-
Gauthier, T. D., Shane, E. C., Guerin, W. F., Seitz, W. R., & Grant, C. L. (1986). Fluorescence quenching method for determining equilibrium constants for polycyclic aromatic hydrocarbons binding to dissolved humic materials. Environmental Science & Technology, 20(11), 1162–1166. [Link]
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Kang, F., Hu, X., Liu, J., & Gao, Y. (2015). Noncovalent Binding of Polycyclic Aromatic Hydrocarbons with Genetic Bases Reducing the in Vitro Lateral Transfer of Antibiotic Resistant Genes. Environmental Science & Technology, 49(17), 10340–10348. [Link]
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Wang, F., Yao, J., Yu, C., Chen, H., Yi, Z., & Choi, M. M. F. (2014). Mutual Effects of Dialkyl Phthalate Esters and Humic Acid Sorption on Carbon Nanotubes in Aqueous Environments. ACS Sustainable Chemistry & Engineering, 2(5), 1219–1227. [Link]
-
Gryczynski, I., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. International Journal of Molecular Sciences, 22(2), 853. [Link]
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Guo, H., et al. (2014). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. ACS Applied Materials & Interfaces, 6(15), 12485–12493. [Link]
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Huang, X., et al. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. Nanomaterials, 12(17), 3014. [Link]
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Lakowicz, J. R., et al. (2008). Fluorescence Lifetime Imaging. Annual Review of Biophysics and Biomolecular Structure, 37, 171-192. [Link]
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Medintz, I. L., et al. (2009). An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. Agilent Technologies. [Link]
-
Park, S. Y., et al. (2022). Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP. International Journal of Molecular Sciences, 23(9), 5092. [Link]
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Pérez-Ruiz, T., et al. (2011). Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. Luminescence, 26(2), 148-152. [Link]
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Zal, T., & Gascoigne, N. R. (2004). Photobleaching-Corrected FRET Efficiency Imaging of Live Cells. Biophysical Journal, 86(6), 3923–3939. [Link]
-
Zhang, X., et al. (2015). Polyfluorophore Excimers and Exciplexes as FRET Donors in DNA. Journal of the American Chemical Society, 137(14), 4824–4832. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Cyclohexyl Anthranilate Purity by NMR and HPLC
In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is a cornerstone of safety and efficacy. Cyclohexyl anthranilate, a benzoate ester with applications in flavor and fragrance compositions, requires rigorous purity assessment to ensure it is free from process-related impurities or degradation products.[1][2] This guide provides an in-depth comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the validation of this compound purity. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be misleading. Orthogonal methods, which measure the same property based on different chemical or physical principles, provide a more comprehensive and trustworthy purity profile.[3] For this compound, a viscous yellow liquid sparingly soluble in water, both NMR and HPLC offer distinct advantages and challenges.[1][2][4]
-
Quantitative NMR (qNMR) stands as a primary analytical method, offering direct measurement of the analyte against a certified internal standard without the need for a specific reference standard of this compound itself.[5][6] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, enabling a highly accurate and precise purity calculation.[7]
-
High-Performance Liquid Chromatography (HPLC) is a comparative technique that excels at separating complex mixtures.[8] Its high sensitivity and resolution make it ideal for detecting trace impurities.[8][9] However, accurate quantification typically requires a certified reference standard of this compound.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
qNMR has emerged as a robust tool for the purity assessment of organic molecules, valued for its accuracy, speed, and the wealth of structural information it provides simultaneously.[3][5][10]
The Rationale Behind the qNMR Protocol
The success of a qNMR experiment hinges on specific, deliberate choices. For this compound, the protocol is designed to ensure accurate integration and minimize experimental error.
-
Internal Standard Selection: The choice of an internal standard is critical. It must be stable, non-reactive with the analyte, and possess signals that are well-resolved from the analyte's signals.[7] Maleic acid is often a suitable choice. Its purity must be certified.
-
Solvent: A deuterated solvent that completely dissolves both the analyte and the internal standard is necessary.[7] Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for its excellent dissolving power.
-
Acquisition Parameters: To ensure quantitativity, a long relaxation delay (D1) is crucial. A D1 of at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the internal standard ensures complete relaxation of all relevant protons, leading to accurate signal integration.
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid) and add it to the same NMR tube.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer of 400 MHz or higher.
-
Key parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): 30-60 seconds (to be determined by T1 measurement)
-
Number of scans: 8-16 (to achieve adequate signal-to-noise)
-
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., protons on the aromatic ring) and a signal from the internal standard.
-
Calculate the purity using the following equation[7]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
"analyte" refers to this compound and "std" refers to the internal standard.
-
-
Workflow for qNMR Purity Validation
Caption: Workflow for qNMR purity determination of this compound.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the workhorse of purity analysis in the pharmaceutical industry, offering excellent separation capabilities and sensitivity for detecting trace impurities.[8][9] A well-developed HPLC method is crucial for a comprehensive purity assessment of this compound.
The Rationale Behind the HPLC Protocol
Method development in HPLC is a systematic process to achieve optimal separation of the main compound from any potential impurities.
-
Column Chemistry and Mobile Phase: For a moderately non-polar compound like this compound, a reversed-phase column (e.g., C18) is a logical starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution.
-
Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies are essential.[11][12] By subjecting this compound to stress conditions (acid, base, oxidation, heat, light), potential degradation products are generated.[13][14][15] The HPLC method must be able to separate these degradants from the parent peak, demonstrating its specificity.[16][17]
-
Validation Parameters: The method must be validated according to ICH guidelines (Q2(R1)/Q2(R2)) for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[16][18][19]
Experimental Protocol: HPLC
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with (A) 0.1% Phosphoric acid in Water and (B) Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1 mg/mL in a suitable diluent (e.g., Acetonitrile/Water 50:50). Prepare working standards by dilution.
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the primary working standard.
-
-
Validation Procedure:
-
Specificity: Inject the sample, a blank, and samples from forced degradation studies to demonstrate separation of the main peak from any impurities or degradants.
-
Linearity: Prepare a series of standard solutions over a range (e.g., 50-150% of the target concentration) and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy & Precision: Perform multiple injections of samples at different concentration levels to assess the closeness of the results to the true value and the degree of scatter between a series of measurements.[20][21]
-
Workflow for HPLC Method Validation
Caption: Workflow for HPLC purity method validation for this compound.
Head-to-Head Comparison: qNMR vs. HPLC
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[7] | Comparative separation technique based on differential partitioning between a mobile and stationary phase.[9] |
| Reference Standard | Requires a certified internal standard of a different, stable compound. Does not require a this compound standard.[5] | Requires a well-characterized reference standard of this compound for accurate assay determination. |
| Specificity | Excellent for structural confirmation and identifying known impurities. May have difficulty with isomeric impurities.[22] | Excellent for separating structurally similar impurities, isomers, and degradation products. Specificity is proven through forced degradation.[8][16] |
| Sensitivity | Generally lower sensitivity than HPLC. | High sensitivity, ideal for detecting and quantifying trace-level impurities (LOD/LOQ).[8] |
| Speed | Rapid method development and data acquisition.[5][6] | Method development can be time-consuming, especially for complex samples. Run times can be longer. |
| Information Provided | Provides absolute purity and structural information about the analyte and any observable impurities in a single experiment.[5] | Provides relative purity (area percent) and a profile of separable impurities. Structure of unknowns requires further investigation (e.g., LC-MS).[11] |
| Sample Throughput | Higher throughput once the method is established. | Lower throughput due to longer run times per sample. |
| Destructive? | Non-destructive; the sample can be recovered.[3] | Destructive; the sample is consumed during analysis. |
Conclusion: A Synergistic Approach
For the comprehensive validation of this compound purity, neither qNMR nor HPLC should be viewed in isolation. They are complementary techniques that, when used together, provide a self-validating system for quality assessment.
-
qNMR is the superior method for assigning an absolute purity value to a reference standard or a final drug substance. Its nature as a primary method provides a high degree of confidence in the final assay value.[3][10]
-
HPLC is indispensable for impurity profiling and demonstrating the stability of the compound. Its high resolving power ensures that all significant process-related impurities and degradation products are detected and quantified.[8]
For researchers and drug development professionals, the optimal strategy involves using qNMR to certify the purity of a primary reference standard of this compound. This certified standard can then be used for the routine, high-throughput analysis of production batches by a validated, stability-indicating HPLC method. This synergistic approach leverages the strengths of both techniques, ensuring a robust and reliable assessment of product quality that meets stringent regulatory expectations.[18][19]
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Evaluating Novel Fluorophores: A Comparative Framework for Cyclohexyl Anthranilate
For researchers at the forefront of discovery, the identification and characterization of novel fluorescent probes are paramount to advancing our understanding of complex biological systems. While a vast arsenal of fluorescent tools is commercially available, the exploration of new chemical entities with unique photophysical properties remains a critical endeavor. This guide provides a comprehensive framework for the comparative analysis of a lesser-characterized compound, Cyclohexyl anthranilate, against established fluorescent probes. Due to the limited publicly available data on the fluorescence of this compound, this document serves as a roadmap for its characterization, offering detailed experimental protocols and a comparative context with well-established fluorophores.
The Quest for Superior Fluorescent Probes
Fluorescent probes are indispensable tools in modern life sciences, enabling the visualization and quantification of a wide array of biological molecules and processes with high sensitivity and spatiotemporal resolution.[1][2][3] The utility of a fluorescent probe is dictated by a set of key performance metrics that determine its suitability for a given application. These include:
-
Quantum Yield (Φ) : A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[4][5] A higher quantum yield translates to a brighter signal, which is crucial for detecting low-abundance targets.
-
Photostability : The ability of a fluorophore to resist irreversible photochemical degradation (photobleaching) upon exposure to excitation light.[4][6] High photostability is essential for long-term imaging experiments.
-
Stokes Shift : The difference in wavelength between the maximum of the absorption and emission spectra. A large Stokes shift is desirable as it minimizes the overlap between the excitation and emission signals, improving the signal-to-noise ratio.[7]
-
Molar Extinction Coefficient (ε) : A measure of how strongly a chemical species absorbs light at a given wavelength. A high molar extinction coefficient allows for efficient excitation of the fluorophore.
-
Environmental Sensitivity : The responsiveness of a probe's fluorescence to changes in its local environment, such as polarity, viscosity, or the presence of specific ions or molecules. This property can be harnessed to create targeted sensors.
A Comparative Landscape: Benchmarking Against Established Probes
To provide a meaningful context for the characterization of this compound, we will compare its performance against a selection of well-established fluorescent probes with diverse properties and applications.
-
Coumarin-1 : A widely used blue-emitting fluorophore known for its high quantum yield and sensitivity to solvent polarity.
-
Fluorescein : A classic green-emitting fluorophore, though its fluorescence is pH-sensitive and it is prone to photobleaching.
-
Rhodamine 6G : A bright, photostable orange-emitting dye that is often used as a reference standard for quantum yield measurements.
-
Nile Red : A solvatochromic dye whose emission spectrum is highly dependent on the polarity of its environment, making it a useful probe for lipid membranes.
The following table summarizes the key photophysical properties of these benchmark probes. The corresponding values for this compound are intentionally left blank, to be populated by the researcher following the experimental protocols outlined in this guide.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Features |
| This compound | TBD | TBD | TBD | TBD | To be determined |
| Coumarin-1 | ~373 | ~450 | ~0.64 (in Ethanol) | ~25,000 | High quantum yield, sensitive to solvent polarity |
| Fluorescein | ~494 | ~518 | ~0.95 (in 0.1 M NaOH) | ~76,900 | Bright, pH-sensitive |
| Rhodamine 6G | ~530 | ~555 | ~0.95 (in Ethanol) | ~116,000 | High photostability and quantum yield |
| Nile Red | ~552 (in Ethanol) | ~636 (in Ethanol) | ~0.78 (in Toluene) | ~45,000 | Solvatochromic, stains lipids |
Note: The photophysical properties of fluorescent probes can be highly dependent on their environment (e.g., solvent, pH). The values presented here are for illustrative purposes and may vary under different experimental conditions.
Experimental Workflow for Characterization and Comparison
The following diagram and detailed protocol outline a systematic approach to characterizing the photophysical properties of this compound and comparing them to the benchmark probes.
Caption: Experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
1. Sample Preparation
-
Objective : To prepare stock solutions and serial dilutions of this compound and benchmark probes in solvents of varying polarity.
-
Materials : this compound, Coumarin-1, Fluorescein, Rhodamine 6G, Nile Red, spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, ethanol, acetonitrile, water), volumetric flasks, micropipettes.
-
Procedure :
-
Prepare 1 mM stock solutions of each probe in a suitable solvent (e.g., ethanol or DMSO).
-
From the stock solutions, prepare a series of dilutions in each of the selected solvents. The final concentrations should result in an absorbance of approximately 0.05 at the absorption maximum to minimize inner filter effects during fluorescence measurements.
-
2. Absorbance and Fluorescence Spectroscopy
-
Objective : To determine the absorption and emission maxima, molar extinction coefficient, and Stokes shift of each probe.
-
Instrumentation : UV-Vis spectrophotometer, spectrofluorometer.
-
Procedure :
-
Absorbance : Record the absorbance spectra of the diluted probe solutions from 250 nm to 700 nm. The wavelength of maximum absorbance (λ_abs) should be noted.
-
Molar Extinction Coefficient (ε) : Using the Beer-Lambert law (A = εcl), calculate ε from the absorbance at λ_abs, the concentration (c), and the path length of the cuvette (l).
-
Fluorescence :
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs of the probe and record the emission spectrum. The wavelength of maximum emission (λ_em) should be noted.
-
Set the emission wavelength to the λ_em and record the excitation spectrum. This should resemble the absorbance spectrum.
-
-
Stokes Shift : Calculate the Stokes shift as the difference between λ_em and λ_abs.
-
3. Quantum Yield Determination (Relative Method)
-
Objective : To determine the fluorescence quantum yield of this compound relative to a known standard.
-
Procedure :
-
Select a suitable quantum yield standard with a known quantum yield (Φ_std) and an absorption spectrum that overlaps with that of this compound (the "sample"). Rhodamine 6G in ethanol (Φ_std ≈ 0.95) is a common standard.
-
Prepare solutions of the standard and the sample with absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects.
-
Measure the absorbance of both the standard and the sample at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample.
-
Calculate the quantum yield of the sample (Φ_smp) using the following equation: Φ_smp = Φ_std * (I_smp / I_std) * (A_std / A_smp) * (n_smp² / n_std²) Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
4. Photostability Assay
-
Objective : To assess the rate of photobleaching of this compound compared to the benchmark probes.
-
Procedure :
-
Prepare solutions of each probe with an initial fluorescence intensity that is within the linear range of the spectrofluorometer's detector.
-
Continuously expose the sample to the excitation light in the spectrofluorometer.
-
Record the fluorescence intensity at the emission maximum at regular time intervals over an extended period (e.g., 30-60 minutes).
-
Plot the fluorescence intensity as a function of time and determine the photobleaching rate, which can be expressed as the half-life of the fluorescence signal.
-
Concluding Remarks
The framework presented in this guide provides a robust and systematic approach for the comprehensive characterization of this compound's fluorescent properties. By performing these experiments and comparing the results to well-established fluorescent probes, researchers can gain valuable insights into the potential of this compound as a novel fluorophore. This structured evaluation is a critical first step in determining its suitability for various applications in biological imaging and sensing. The journey from a compound with unknown fluorescent potential to a well-characterized molecular probe is paved with rigorous and comparative experimentation.
References
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A Comparative Guide to the Fluorescence Properties of Cyclohexyl Anthranilate and Methyl Anthranilate
In the landscape of fluorescent probes and materials, anthranilate esters represent a class of compounds with intriguing photophysical properties. Their characteristic blue-violet fluorescence has led to their application in diverse fields, from fragrance and food industries to their use as building blocks for more complex molecular systems. For researchers, scientists, and professionals in drug development, understanding the nuances of their fluorescence is critical for selecting the appropriate tool for a given application.
This guide provides an in-depth, objective comparison of the fluorescence properties of two such esters: cyclohexyl anthranilate and the more commonly known methyl anthranilate. By delving into their photophysical characteristics and providing supporting experimental methodologies, this document aims to equip the reader with the necessary knowledge to make informed decisions in their research endeavors.
Unveiling the Fluorophores: Cyclohexyl and Methyl Anthranilate
Both this compound and methyl anthranilate share a common core structure: the anthranilate moiety, which is the ester of anthranilic acid. This aromatic amine is the primary source of their fluorescence. The key distinction between the two compounds lies in the ester group attached to the carboxyl function of the anthranilic acid: a bulky, alicyclic cyclohexyl group in the former, and a small, simple methyl group in the latter. This structural difference, though seemingly minor, can have a significant impact on their photophysical behavior, including their fluorescence quantum yield, sensitivity to the local environment, and potential applications.
Methyl anthranilate is a naturally occurring compound found in various essential oils and fruits, such as Concord grapes, and is widely used as a fragrance and flavoring agent.[1][2] Its characteristic grape-like scent is accompanied by a distinct blue-violet fluorescence.[2][3] In scientific research, it has been investigated for its role in sunscreen formulations, where its UV-absorbing properties are of interest.[4]
This compound, on the other hand, is less commonly encountered in nature and has been utilized in more specialized applications, such as a fluorescent resonance energy transfer (FRET) probe for studying protein-protein interactions.[5] This particular application strongly suggests that it possesses favorable fluorescence characteristics, such as a significant quantum yield and spectral properties suitable for energy transfer.
A Head-to-Head Comparison of Fluorescence Properties
A direct, quantitative comparison of the fluorescence properties of these two molecules is essential for their effective application. The following table summarizes the key photophysical parameters for methyl anthranilate. While comprehensive experimental data for this compound is not as readily available in the public domain, its known use as a FRET probe allows for some inferences to be made.[5]
| Property | Methyl Anthranilate | This compound |
| Excitation Max (λex) | ~341 nm (in alcohol)[2] | Data not readily available; likely in the UVA range similar to other anthranilates |
| Emission Max (λem) | Blue-violet fluorescence[3] | Data not readily available; expected to be in the blue-violet region |
| Quantum Yield (Φf) | Relatively high[6] | Implied to be significant due to its use as a FRET probe[5] |
| Solvent Effects | Emission is sensitive to solvent polarity[7] | Expected to show solvent sensitivity due to the polar nature of the anthranilate group |
Methyl Anthranilate: A Closer Look
Methyl anthranilate exhibits a distinct blue-violet fluorescence, a property that has been widely noted.[3] Its absorption spectrum in alcohol shows maxima at approximately 248 nm and 341 nm.[2] The fluorescence quantum yield of methyl anthranilate is considered to be relatively high, which is a key factor in its utility as a fluorescent molecule.[6] Like many fluorophores with charge-transfer character, the emission of methyl anthranilate is sensitive to the polarity of its environment.[7] In more polar solvents, a red-shift in the emission spectrum is typically observed due to the stabilization of the excited state by the solvent molecules.
This compound: An Intriguing Candidate
While specific quantitative data on the fluorescence of this compound is scarce in publicly accessible literature, its documented use as a FRET probe provides valuable insight.[5] For a molecule to be an effective FRET donor, it must possess a reasonably high fluorescence quantum yield and a significant overlap between its emission spectrum and the absorption spectrum of the acceptor molecule. This implies that this compound is indeed a competent fluorophore. The bulky cyclohexyl group may influence the molecule's photophysical properties by altering its solubility, aggregation behavior, and interactions with its local environment compared to the smaller methyl group in methyl anthranilate. It is plausible that the cyclohexyl group could lead to a higher quantum yield in certain environments by sterically hindering non-radiative decay pathways. However, without direct experimental data, this remains a hypothesis.
Experimental Protocols: Measuring Fluorescence Properties
To empower researchers to characterize and compare these or other fluorophores, the following section provides a detailed, step-by-step methodology for determining a key fluorescence parameter: the relative fluorescence quantum yield.
Determining Relative Fluorescence Quantum Yield
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield (Φf) of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[8]
Core Principle: If a standard and a sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.
Diagram of the Experimental Workflow:
Caption: Workflow for Relative Quantum Yield Measurement.
Step-by-Step Methodology:
-
Selection of a Standard: Choose a fluorescence standard with a well-documented quantum yield and with absorption and emission spectra that are in a similar spectral region to the sample. For anthranilate esters, which absorb in the UV and emit in the blue-violet region, a suitable standard could be quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54).[9]
-
Solvent Selection: Use a spectroscopic grade solvent that dissolves both the sample and the standard and is transparent at the excitation and emission wavelengths. The same solvent should be used for both to minimize errors related to the refractive index.
-
Preparation of Solutions:
-
Prepare a stock solution of the sample (e.g., this compound) and the standard in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is crucial to avoid inner filter effects.[8]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of all the prepared solutions, including a solvent blank.
-
Record the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, measure the fluorescence emission spectrum of each solution.
-
It is critical to use the same excitation wavelength, excitation and emission slit widths, and other instrument parameters for all measurements of both the sample and the standard.
-
The emission should be recorded over the entire fluorescence band of the compound.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution. This integrated intensity is proportional to the number of photons emitted.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
The resulting plots should be linear. Perform a linear regression to obtain the gradient (slope) of each line.
-
The quantum yield of the sample (Φf_sample) can then be calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots for the sample and the standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively (if different). If the same solvent is used, this term becomes 1.
-
-
Concluding Remarks and Future Outlook
This guide has provided a comparative overview of the fluorescence properties of this compound and methyl anthranilate. While methyl anthranilate is a well-characterized fluorophore with a distinct blue-violet emission, there is a clear knowledge gap regarding the specific photophysical parameters of this compound. Its use as a FRET probe strongly indicates that it is a promising fluorescent molecule, and the presence of the bulky cyclohexyl group may confer unique properties that warrant further investigation.
For researchers in drug development and other scientific fields, the choice between these two molecules will depend on the specific requirements of their application. Methyl anthranilate offers the advantage of being well-documented and readily available. This compound, however, presents an opportunity for exploration, particularly in applications where its potentially different solubility, steric hindrance, and environmental sensitivity could be advantageous.
The experimental protocol provided herein offers a robust framework for the characterization of these and other fluorescent compounds. It is our hope that this guide will not only aid in the selection of appropriate fluorescent probes but also inspire further research into the rich photophysical landscape of anthranilate esters.
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ResearchGate. Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. [Link]
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A Head-to-Head Comparison of FRET Donors: Cyclohexyl Anthranilate vs. Fluorescein
For researchers and professionals in drug development, the selection of appropriate fluorescent probes is a critical determinant for the success of Förster Resonance Energy Transfer (FRET) assays. FRET, a non-radiative energy transfer mechanism between a donor and an acceptor fluorophore, provides a powerful tool for studying molecular interactions, conformational changes, and enzyme kinetics with high sensitivity. The choice of the FRET donor is paramount, as its photophysical properties dictate the efficiency of energy transfer and the overall signal-to-noise ratio of the assay.
This guide provides an in-depth technical comparison of two FRET donor candidates: the well-established fluorescein and the less conventional Cyclohexyl anthranilate . We will delve into their respective photophysical characteristics, discuss the rationale behind choosing an appropriate FRET acceptor for each, and provide a detailed experimental protocol for their comparative evaluation in a typical FRET assay.
Understanding the FRET Donor's Role
The FRET donor is the fluorophore that initially absorbs light energy and, if in close proximity to a suitable acceptor, transfers this energy non-radiatively. An ideal FRET donor should possess a high fluorescence quantum yield (the ratio of emitted photons to absorbed photons) and a sufficiently long fluorescence lifetime to allow for efficient energy transfer. Furthermore, its emission spectrum must overlap significantly with the absorption spectrum of the acceptor fluorophore.
dot
Caption: The Förster Resonance Energy Transfer (FRET) process.
Photophysical Properties: A Comparative Analysis
A direct comparison of the photophysical properties of this compound and fluorescein is essential for predicting their performance as FRET donors. While extensive data is available for fluorescein, the specific photophysical parameters for this compound are less commonly reported. Therefore, for the purpose of this guide, we will utilize data from closely related N-substituted anthranilate compounds as a proxy, a scientifically reasonable approach that provides valuable insights into its expected behavior.
| Property | This compound (estimated) | Fluorescein | Reference(s) |
| Absorption Max (λ_abs) | ~350 nm | 495 nm | [1][2][3][4] |
| Emission Max (λ_em) | ~455 nm | 520 nm | [1][2][3][4] |
| Molar Extinction Coefficient (ε) | ~5,000 - 10,000 M⁻¹cm⁻¹ | ~76,900 M⁻¹cm⁻¹ | [5][6] |
| Fluorescence Quantum Yield (Φ_F) | ~0.1 - 0.5 | ~0.95 | [1][5] |
| Fluorescence Lifetime (τ) | ~1 - 5 ns | ~4 ns | [1][7] |
Expert Insights:
-
Excitation in the UV Region: this compound's absorption in the UV range (~350 nm) can be advantageous in cellular assays to minimize autofluorescence from endogenous molecules that are typically excited by visible light. However, UV excitation can also be phototoxic to cells, a critical consideration for live-cell imaging.
-
High Quantum Yield of Fluorescein: Fluorescein's exceptionally high quantum yield makes it a very bright fluorophore, which is a significant advantage in FRET experiments as it increases the potential for energy transfer and results in a stronger signal.[5]
-
Stokes Shift: Both molecules exhibit a reasonable Stokes shift (the difference between the absorption and emission maxima), which is important for minimizing self-quenching and spectral overlap between the donor's excitation and emission.
Selecting a Suitable FRET Acceptor
The choice of a FRET acceptor is dictated by the emission spectrum of the donor. The acceptor's absorption spectrum must have a significant overlap with the donor's emission spectrum for efficient energy transfer.
-
For this compound (Donor): With an emission maximum around 455 nm, a suitable acceptor would be a fluorophore that absorbs in the blue-green region. A good candidate is Rhodamine B , which has a strong absorption peak around 540-560 nm and emits in the orange-red region (~580 nm). The spectral overlap between the emission of an anthranilate derivative and the absorption of Rhodamine B is sufficient for FRET to occur.[8][9]
-
For Fluorescein (Donor): As a classic FRET donor, fluorescein is most commonly paired with Rhodamine derivatives, such as Tetramethylrhodamine (TMR) or Rhodamine B .[3][10] The emission of fluorescein at ~520 nm overlaps very well with the absorption of these rhodamine-based acceptors.[8]
dot
Caption: Spectral overlap between donors and a common acceptor.
Experimental Protocol: Comparative FRET Assay in a Microplate Reader
This protocol outlines a generalized, intensity-based FRET assay to compare the performance of this compound and fluorescein as FRET donors using a microplate reader. The assay is designed to measure the interaction between two hypothetical proteins, Protein A and Protein B.
Materials:
-
Protein A labeled with this compound (Donor 1)
-
Protein A labeled with Fluorescein (Donor 2)
-
Protein B labeled with Rhodamine B (Acceptor)
-
Unlabeled Protein A and Protein B (for controls)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence intensity detection capabilities
Experimental Workflow:
dot
Caption: Experimental workflow for the comparative FRET assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Reconstitute labeled and unlabeled proteins in the assay buffer to a stock concentration of 10 µM.
-
Perform a serial dilution of the acceptor-labeled Protein B (e.g., from 10 µM to 0.1 µM).
-
-
Plate Setup:
-
Experimental Wells: Add a fixed concentration of donor-labeled Protein A (e.g., 1 µM) and varying concentrations of acceptor-labeled Protein B to the wells.
-
Donor-only Control: Add only the donor-labeled Protein A to several wells. This is crucial for correcting for donor bleed-through into the acceptor channel.
-
Acceptor-only Control: Add only the acceptor-labeled Protein B to several wells. This is used to correct for direct excitation of the acceptor at the donor's excitation wavelength.
-
Blank Wells: Add only the assay buffer to several wells to measure background fluorescence.
-
Bring all wells to the same final volume with the assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow for the binding of Protein A and Protein B to reach equilibrium.
-
-
Fluorescence Measurement:
-
Set the microplate reader to the appropriate excitation and emission wavelengths for each donor-acceptor pair.
-
For this compound-Rhodamine B:
-
Donor Excitation: ~350 nm
-
Donor Emission: ~455 nm
-
Acceptor Emission: ~580 nm
-
-
For Fluorescein-Rhodamine B:
-
Donor Excitation: ~485 nm
-
Donor Emission: ~520 nm
-
Acceptor Emission: ~580 nm
-
-
-
Perform three measurements for each well:
-
Donor Channel: Excite at the donor's excitation wavelength and measure emission at the donor's emission wavelength.
-
FRET Channel: Excite at the donor's excitation wavelength and measure emission at the acceptor's emission wavelength.
-
Acceptor Channel: Excite at the acceptor's excitation wavelength and measure emission at the acceptor's emission wavelength (to quantify the amount of acceptor present).
-
-
-
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence intensity of the blank wells from all other readings.
-
Crosstalk Correction: Correct the raw FRET signal for donor bleed-through and direct acceptor excitation using the data from the control wells.
-
Calculate FRET Efficiency (E): The apparent FRET efficiency can be calculated using various established formulas that take into account the corrected fluorescence intensities. A common method is to calculate the ratio of the sensitized acceptor emission to the donor emission.
-
Plot the Data: Plot the calculated FRET efficiency as a function of the acceptor concentration for both donor fluorophores.
-
Performance Comparison and Conclusion
The resulting data will allow for a direct comparison of the FRET performance of this compound and fluorescein.
Expected Outcomes:
-
Fluorescein: Due to its high quantum yield and excellent spectral overlap with rhodamine, fluorescein is expected to exhibit a high FRET efficiency, resulting in a robust and sensitive assay.
-
This compound: The FRET efficiency of this compound will depend on its actual quantum yield and fluorescence lifetime. While likely lower than that of fluorescein, its unique excitation wavelength may offer advantages in specific experimental contexts, particularly in reducing background fluorescence in cellular assays.
Final Recommendations:
-
For high-throughput screening and assays requiring maximal signal, fluorescein remains the gold standard due to its exceptional brightness and well-characterized FRET pairing with rhodamine.
-
This compound presents a viable alternative for applications where UV excitation is tolerable and beneficial for minimizing background autofluorescence. Its performance should be carefully validated for each specific application. Further characterization of its photophysical properties is warranted to fully explore its potential as a FRET donor.
This guide provides a framework for the objective comparison of these two FRET donors. By understanding their intrinsic properties and employing a rigorous experimental design, researchers can make informed decisions to optimize their FRET-based assays for reliable and reproducible results.
References
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Broussard, J. A., et al. (2013). "Fluorescence Resonance Energy Transfer (FRET)-Based Biosensors for Multiplexed Measurement of Signaling Events in Live Cells." Methods in Molecular Biology, 1071, 143-160. [Link]
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Sjöback, R., Nygren, J., & Kubista, M. (1995). "Absorption and fluorescence properties of fluorescein." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. [Link]
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Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
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Clegg, R. M. (1995). "Fluorescence resonance energy transfer." Current Opinion in Biotechnology, 6(1), 103-110. [Link]
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Glembockyte, V., et al. (2015). "Measuring FRET in a 96-well plate reader." Methods in Molecular Biology, 1278, 429-442. [Link]
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Piston, D. W., & Kremers, G. J. (2007). "Fluorescent protein FRET: the good, the bad and the ugly." Trends in Biochemical Sciences, 32(9), 407-414. [Link]
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ChemRxiv. (2022). "Luminescent Alkylaluminium Anthranilates Reaching Unity Quantum Yield in the Condensed Phase." [Link]
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McFarland Laboratories. (2014). "A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells." [Link]
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Berezin, M. Y., & Achilefu, S. (2010). "Fluorescence lifetime measurements and biological imaging." Chemical Reviews, 110(5), 2641-2684. [Link]
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A Comparative Guide to the Photostability of Cyclohexyl Anthranilate and Other UV-Excitable Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescence-based methodologies, the selection of a robust and reliable fluorophore is a critical determinant of experimental success. For applications requiring sustained or intense illumination, such as time-lapse live-cell imaging, high-content screening, and quantitative microscopy, the photostability of the chosen fluorescent probe is of paramount importance. This guide provides an in-depth comparison of the photostability of Cyclohexyl anthranilate against other commonly employed UV-excitable fluorophores, offering insights into their relative performance and the experimental considerations for their use.
The Critical Role of Photostability in Fluorescence Applications
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a significant challenge in fluorescence microscopy.[1][2] This phenomenon leads to a diminished fluorescence signal, which can compromise the signal-to-noise ratio, limit the duration of observation, and introduce artifacts in quantitative measurements. The rate of photobleaching is an intrinsic property of a fluorophore's molecular structure and its interaction with the local environment.[3][4] Therefore, a thorough understanding of a fluorophore's photostability is essential for designing robust and reproducible fluorescence experiments.
The primary mechanism of photobleaching often involves the transition of the fluorophore to a long-lived, highly reactive triplet state.[2][3] From this state, the molecule can undergo irreversible chemical reactions, frequently involving molecular oxygen, leading to its destruction.[3] The efficiency of this process is quantified by the photobleaching quantum yield (Φb), which represents the probability of a fluorophore being photobleached per absorbed photon. A lower Φb indicates higher photostability. Another practical measure is the photobleaching half-life (t1/2), the time required for the fluorescence intensity to decrease to 50% of its initial value under constant illumination.[5]
Experimental Assessment of Fluorophore Photostability
To objectively compare the photostability of different fluorophores, a standardized experimental approach is crucial. The following protocol outlines a common method for determining the photobleaching half-life of a fluorescent probe using time-lapse fluorescence microscopy.
Protocol: Measurement of Photobleaching Half-Life
-
Sample Preparation: Prepare solutions of the fluorophores to be tested at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). For a more biologically relevant context, fluorophores can be loaded into cells or conjugated to biomolecules.
-
Microscopy Setup:
-
Utilize a widefield or confocal fluorescence microscope equipped with a stable light source (e.g., a mercury arc lamp, xenon arc lamp, or laser).
-
Select an appropriate filter set for the excitation and emission wavelengths of the fluorophores being tested.
-
Use a high numerical aperture objective lens to ensure efficient light collection.
-
To ensure a fair comparison, maintain consistent illumination intensity, exposure time, and camera gain settings for all samples.[5]
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0) to determine the baseline fluorescence intensity.
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5 or 10 seconds). The total acquisition time should be sufficient to observe a significant decrease in fluorescence intensity.
-
-
Data Analysis:
-
Select a region of interest (ROI) within the illuminated area for each time-lapse series.
-
Measure the mean fluorescence intensity within the ROI for each image in the series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the normalized fluorescence intensity reaches 0.5. This can be determined directly from the plot or by fitting the data to an exponential decay curve.[5]
-
Workflow for determining fluorophore photostability.
Comparative Photostability of UV-Excitable Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photobleaching Quantum Yield (Φb) | Photostability | Key Characteristics |
| This compound | ~335 | ~415 | Not available | Moderate to High (Inferred) | Belongs to the anthranilate class, which is generally considered photostable due to intramolecular hydrogen bonding.[6][7] |
| DAPI | 358 | 461 | Low | High | Generally regarded as more photostable than Hoechst dyes.[8][9] However, it can undergo photoconversion to green and red emitting forms with prolonged UV exposure.[2] |
| Hoechst 33342 | 350 | 461 | Moderate | Moderate | Generally considered less photostable than DAPI and can also exhibit photoconversion.[2][8] |
| Hoechst 34580 | 353 | 483 | Moderate | Moderate | Similar photostability to Hoechst 33342.[10] |
| Coumarin 1 | 373 | 450 | 4.3 x 10⁻⁴ | Moderate | Photostability of coumarin dyes can be highly dependent on the solvent and local environment.[2] |
| Coumarin 30 | 404 | 485 | 1.8 x 10⁻³ | Low | Generally less photostable than Coumarin 1.[2] |
In-Depth Discussion
This compound: As a derivative of anthranilic acid, this compound is expected to exhibit good photostability. Anthranilates are known to possess an intramolecular hydrogen bond between the amino group and the ester carbonyl, which provides a pathway for rapid, non-destructive dissipation of absorbed light energy, thus enhancing their resistance to photodegradation.[6] Studies on the related compound, methyl anthranilate, have shown it to be more photostable than the common UV-A filter avobenzone in sunscreen formulations.[7] While direct quantitative comparisons with microscopy fluorophores are lacking, this suggests that this compound is likely a robust fluorophore suitable for applications requiring good photostability. However, for critical quantitative studies, direct experimental determination of its photobleaching quantum yield and half-life is recommended.
DAPI and Hoechst Dyes: DAPI and the Hoechst dyes are widely used for nuclear counterstaining. DAPI is generally considered to be more photostable than the Hoechst dyes.[8][9] However, a significant consideration for both is their propensity to photoconvert to species that fluoresce at longer wavelengths (green and red) upon prolonged UV illumination.[2] This can be a confounding factor in multicolor imaging experiments.
Coumarin Dyes: The coumarin family of fluorophores offers a range of spectral properties in the blue-green region. Their photostability, however, can be quite variable depending on their specific chemical structure and the surrounding environment.[2] For instance, Coumarin 1 is significantly more photostable than Coumarin 30.[2] The photobleaching of coumarins often proceeds through the formation of a reactive triplet state, and their stability can be influenced by factors such as solvent polarity and the presence of oxygen.[2]
Jablonski diagram illustrating the photobleaching pathway.
Conclusion and Recommendations
The choice of a UV-excitable fluorophore requires a careful balance of brightness, spectral properties, and, critically, photostability. While direct quantitative data for this compound is not yet widely available, the inherent photostability of the anthranilate scaffold suggests it is a promising candidate for demanding fluorescence imaging applications. For routine nuclear staining where high photostability is paramount, DAPI remains a robust choice, albeit with the caveat of potential photoconversion. The Hoechst dyes offer good nuclear staining but with generally lower photostability than DAPI. Coumarin derivatives provide a broad spectral range but their photostability must be carefully evaluated for the specific compound and experimental conditions.
For researchers considering this compound, it is strongly recommended to perform in-house photostability comparisons against other standard fluorophores using the methodologies outlined in this guide. This will provide the most accurate assessment of its performance for a specific application and imaging system.
References
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Keyence. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]
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StackExchange. (2012, June 19). Hoechst or DAPI for nuclear staining? Biology Stack Exchange. Retrieved from [Link]
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Olympus. (n.d.). Photobleaching. Evident Scientific. Retrieved from [Link]
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Nikon. (n.d.). Fluorophore Photobleaching Literature References. MicroscopyU. Retrieved from [Link]
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Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]
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Addgene. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Retrieved from [Link]
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Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved from [Link]
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ResearchGate. (2016, December 1). How can I correct for photobleaching in time lapse confocal microscopy imaging? Retrieved from [Link]
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Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. M. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]
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Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588–2600. [Link]
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Mahmoudian, J., Vafakhah, M., Ghods, R., & Jeddi-Tehrani, M. (2015). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna journal of medical biotechnology, 7(1), 29–33. [Link]
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Baker, L. A., & Horrocks, G. (2017). Photophysics of the sunscreen ingredient menthyl anthranilate and its precursor methyl anthranilate: A bottom-up approach to photoprotection. Journal of Photochemistry and Photobiology A: Chemistry, 351, 139-146. [Link]
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Lhiaubet-Vallet, V., Marin, M., Jimenez, O., Gorchs, O., Trullas, C., & Miranda, M. A. (2010). Intermolecular Interactions and In Vitro Performance of Methyl Anthranilate in Commercial Sunscreen Formulations. Molecules, 15(9), 6066–6077. [Link]
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Benchmarking Cyclohexyl anthranilate performance in protein binding assays
An In-Depth Technical Guide to Benchmarking Cyclohexyl Anthranilate Performance in Protein Binding Assays
In the landscape of drug discovery and molecular interaction analysis, the precise characterization of protein-ligand binding is paramount. Researchers continually seek tools that offer a blend of sensitivity, reliability, and ease of use. This guide provides a comprehensive comparison of this compound, an emerging fluorescent probe, against established label-free methodologies for protein binding analysis. We will delve into the mechanistic underpinnings of each technique, present objective performance comparisons, and provide detailed experimental protocols to empower researchers in their assay design.
Introduction: The Role of Fluorescent Probes in Binding Assays
Understanding the affinity and kinetics of a small molecule binding to its protein target is a cornerstone of drug development. While label-free methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are revered for their direct measurement capabilities, fluorescence-based assays offer a high-throughput and cost-effective alternative. These assays typically rely on a change in a fluorophore's properties upon a binding event.
This compound belongs to the anthranilate ester class of molecules. The core anthranilate structure is intrinsically fluorescent, and its derivatives have been successfully employed to study protein interactions. For instance, methyl anthranilate has been shown to bind spontaneously to bovine serum albumin (BSA), inducing a conformational change that can be monitored spectroscopically[1]. Furthermore, this compound itself has been identified as a probe for studying protein-protein interactions using Förster Resonance Energy Transfer (FRET), highlighting its utility in close-proximity studies[2]. This guide will position this compound as an extrinsic fluorescent probe and benchmark its potential performance against gold-standard, label-free techniques.
Physicochemical and Spectroscopic Properties of this compound
To effectively design an assay, understanding the probe's characteristics is essential.
-
Chemical Structure: this compound (C13H17NO2) is the cyclohexyl ester of 2-aminobenzoic acid[3][4].
-
Molecular Weight: Approximately 219.28 g/mol [4].
-
Solubility: It is insoluble in water but soluble in organic solvents, which necessitates the use of a co-solvent like DMSO for stock solutions in aqueous buffers[2].
-
Spectroscopic Properties: The fluorescence of this compound is conferred by its anthranilic acid moiety. Anthranilic acid itself exhibits an excitation maximum at approximately 336 nm and an emission maximum around 411 nm[5]. This places its excitation in the near-UV range and its emission in the violet-blue region of the spectrum. The cyclohexyl ester is not expected to dramatically alter these core spectral properties. This relatively large Stokes shift (around 75 nm) is advantageous as it minimizes self-quenching and simplifies optical filtering[5].
Benchmarking Methodologies: A Comparative Overview
We will compare a hypothetical extrinsic fluorescence assay using this compound against three widely adopted, label-free techniques: Intrinsic Tryptophan Fluorescence Quenching, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Extrinsic Fluorescence Assay (via this compound)
This technique relies on monitoring the change in the fluorescence signal of this compound as it binds to a protein. Upon binding to a hydrophobic pocket on the protein, the fluorophore's environment changes from polar (aqueous buffer) to non-polar. This typically results in an increase in fluorescence quantum yield and a "blue shift" (a shift to a shorter wavelength) in the emission maximum. By titrating the protein with increasing concentrations of the ligand (or vice versa) and measuring the fluorescence change, a binding curve can be generated to determine the dissociation constant (Kd).
Intrinsic Tryptophan Fluorescence Quenching
This method leverages the native fluorescence of tryptophan residues within a protein as a reporter of binding.[6][7] Most proteins contain tryptophan, which fluoresces when excited at ~295 nm. When a ligand binds near a tryptophan residue, it can quench this intrinsic fluorescence through various mechanisms, including conformational changes or direct interaction[4]. This quenching is proportional to the fraction of protein bound to the ligand, allowing for the calculation of binding affinity. It is a powerful label-free technique, but its applicability depends on the presence and location of tryptophan residues in the target protein[6].
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free optical technique for monitoring molecular interactions[2][8]. One binding partner (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle[9]. This method provides a wealth of information, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated[2].
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event[1][10][11]. In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the protein. Each injection produces a heat pulse that is integrated to generate a binding isotherm[3]. Fitting this curve yields the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH), from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated[10][11].
Quantitative Performance Comparison
The choice of assay depends on the specific research question, available instrumentation, and the properties of the interacting molecules. The following table provides an at-a-glance comparison.
| Parameter | Extrinsic Fluorescence (this compound) | Intrinsic Trp Fluorescence | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Label Requirement | Ligand is the label | Label-free | Label-free (one partner immobilized) | Label-free |
| Information | Equilibrium (Kd) | Equilibrium (Kd) | Kinetics (ka, kd) & Equilibrium (KD) | Thermodynamics (Ka, ΔH, ΔS, n) |
| Sensitivity | High (nM to µM) | Moderate (nM to µM) | Very High (pM to mM) | Moderate (nM to µM) |
| Throughput | High (plate-reader compatible) | High (plate-reader compatible) | Low to Medium | Low |
| Protein Consumption | Low (µg per experiment) | Low (µg per experiment) | Very Low (analyte), Higher (ligand) | High (mg per experiment) |
| Ligand Consumption | Low | Low | Low | High |
| Key Limitation | Potential for binding artifacts; requires fluorescent ligand | Requires Trp residues near binding site; inner filter effects[7] | Requires immobilization, which may affect protein activity | High sample consumption; sensitive to buffer mismatch[1] |
Experimental Protocols & Workflows
Protocol: Direct Binding Assay Using this compound
This protocol outlines a method to determine the binding affinity of this compound to a target protein by monitoring the change in its fluorescence intensity.
1. Reagent Preparation:
- Binding Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Ensure the buffer is filtered and degassed.
- Protein Stock: Prepare a concentrated stock of the target protein in the binding buffer. Determine the precise concentration using a reliable method (e.g., A280 nm or BCA assay).
- Ligand Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
2. Assay Setup (96-well plate format):
- Prepare a serial dilution of the target protein in the binding buffer. A typical final concentration range might be from 0 to 20 µM.
- Prepare a working solution of this compound by diluting the DMSO stock into the binding buffer to a final concentration of 1 µM. Crucially, ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v) to avoid effects on protein structure.
- In a black, non-binding surface 96-well plate, add the protein dilutions.
- To each well, add the this compound working solution to initiate the binding reaction. The final volume in each well should be identical (e.g., 100 µL).
- Include control wells: (a) Buffer + this compound (no protein) and (b) Buffer only (blank).
3. Incubation and Measurement:
- Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.
- Measure the fluorescence intensity using a plate reader. Set the excitation wavelength to ~336 nm and the emission wavelength to ~411 nm. Optimize the gain settings using the well with the highest expected signal.
4. Data Analysis:
- Subtract the blank reading from all wells.
- Plot the change in fluorescence intensity (ΔF) against the protein concentration.
- Fit the resulting curve to a one-site binding equation using non-linear regression software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a fluorescence-based protein-ligand binding experiment.
Caption: Workflow for a fluorescence-based binding assay.
Mechanistic Insights and Causality
The choice to use an extrinsic probe like this compound is predicated on the hypothesis that its fluorescence properties are sensitive to its local environment. The anthranilate fluorophore is relatively polar. When free in an aqueous buffer, its fluorescence is often partially quenched by interactions with water molecules. Upon binding to a protein, it typically enters a more constrained and hydrophobic pocket. This sequestration from the aqueous environment reduces non-radiative decay pathways, leading to an enhancement of the fluorescence signal. This phenomenon provides a direct readout of the binding event.
Conversely, a technique like ITC is entirely agnostic to the optical properties of the molecules. It measures the universal currency of molecular interactions: heat. Every binding event has a unique thermodynamic signature composed of enthalpic (related to bond formation/breaking) and entropic (related to changes in order, such as the release of water molecules) contributions[12]. This is why ITC is unparalleled for understanding the driving forces behind a binding interaction, while fluorescence is often superior for high-throughput screening to simply identify binders.
The diagram below illustrates the fundamental difference between a direct fluorescence assay and a label-free thermodynamic measurement.
Caption: Comparison of assay detection principles.
Conclusion and Future Outlook
This compound represents a promising and accessible tool for the study of protein-ligand interactions. Its intrinsic fluorescence, coupled with a sensitivity to the polarity of its environment, allows for the design of straightforward and high-throughput binding assays. While it does not provide the rich kinetic or thermodynamic data of SPR or ITC, its low sample consumption and compatibility with standard laboratory equipment make it an excellent choice for initial screening campaigns and affinity determination.
The key to leveraging this tool is rigorous validation. Any results obtained should be interpreted with an understanding of the potential for artifacts inherent in any extrinsic probe-based method. For lead compounds, orthogonal validation with a label-free technique like ITC or SPR remains the gold standard for confirming binding affinity and elucidating the underlying mechanism of interaction. As the demand for efficient drug discovery workflows grows, the synergistic use of high-throughput fluorescence screening followed by in-depth biophysical characterization will continue to be a powerful paradigm.
References
- Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
- Khatun, A., et al. (2022).
- Götte, M., et al. (1975). The use of fluorescent probes for studying the interaction of proteins with black lipid membranes.
- Yammine, A., Gao, J., & Kwan, A. H. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Bio-protocol, 9(11), e3253.
- Vivian, J. T., & Callis, P. R. (2001). Mechanisms of tryptophan fluorescence quenching in proteins. Biophysical Journal, 80(5), 2093-2109.
- Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry.
- Privalov, P. L., & Dragan, A. I. (2007). Microcalorimetry of biological macromolecules. Biophysical chemistry, 126(1-3), 16-24.
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Liberty University. (2024). Functionalizing Anthraquinone-Based Fluorophores for Protein Labeling. Retrieved from [Link]
- Nguyen, H. H., Park, J., Kang, S., & Kim, M. (2015).
- Witus, L. S., & Francis, M. B. (2010). Fluorescent Investigation of Proteins Using DNA-Synthetic Ligand Conjugates. Accounts of chemical research, 43(7), 971-981.
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The Good Scents Company. (n.d.). This compound, 7779-16-0. Retrieved from [Link]
- Google Patents. (n.d.). US8361715B2 - Method for suppressing a FRET signal, FRET signal suppressor agents and use in a method for multiplexing biological events.
- Siraj, N., et al. (2016). Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid. Journal of the American Chemical Society, 138(49), 15911-15920.
- Pusey, M., et al. (2015). Trace fluorescent labeling for protein crystallization.
- Du, H., et al. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and photobiology, 94(2), 290-327.
- He, J., & Guo, S. L. (2006). Fluorescence Correlation Spectroscopy Studies of Peptide and Protein Binding to Phospholipid Vesicles. Biophysical journal, 91(6), 2196-2204.
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ResearchGate. (n.d.). FRET-based carbazole-fluorescein ionic nanoparticle for use as an effective bioimaging agent. Retrieved from [Link]
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Introduction to Cyclohexyl Anthranilate and the Imperative of Purity
An Application Scientist's Guide to the Purity Assessment of Commercially Available Cyclohexyl Anthranilate
In the fields of fragrance chemistry, materials science, and pharmaceutical development, the purity of a chemical reagent is paramount. It directly influences experimental reproducibility, product quality, and, in the case of drug development, safety and efficacy. This guide provides a comprehensive framework for the purity assessment of this compound, a common fragrance ingredient and versatile chemical intermediate. We will explore the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and present a comparative analysis of hypothetical commercial samples, underscoring the importance of rigorous quality control.
This compound, the ester of cyclohexanol and anthranilic acid, possesses a characteristic fruity, grape-like odor, making it a valuable component in the flavor and fragrance industry. Beyond its olfactory properties, its chemical structure lends itself to further synthetic modifications, opening avenues for its use as a building block in medicinal chemistry and polymer science.
However, the synthesis of this compound, typically through Fischer-Speier esterification or other condensation reactions, can result in a variety of impurities. These can include unreacted starting materials (cyclohexanol and anthranilic acid), by-products from side reactions, and residual catalysts or solvents. The presence of such impurities can alter the fragrance profile, compromise the integrity of a polymer, or introduce confounding variables in a biological assay. Therefore, a multi-pronged analytical approach is essential to ascertain the purity of commercially available this compound.
Experimental Design for Comparative Purity Assessment
To conduct a thorough and unbiased comparison, we will analyze three hypothetical commercial samples of this compound, designated as Supplier A, Supplier B, and Supplier C. Our analytical workflow will employ a suite of orthogonal techniques to identify and quantify any impurities. This multi-technique approach ensures that we do not rely on a single method, which might be blind to certain types of impurities.
The chosen analytical techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile organic compounds.
-
High-Performance Liquid Chromatography (HPLC): Excellent for the quantification of the main component and non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main component and any detectable impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the functional groups present and to detect certain types of impurities.
Below is a diagrammatic representation of our experimental workflow.
Caption: A flowchart of the analytical workflow for the comparative purity assessment of this compound samples.
Methodologies and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerhouse for separating volatile compounds and providing their mass spectra, which act as a chemical fingerprint for identification. This is crucial for detecting residual starting materials like cyclohexanol and other volatile by-products.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of each this compound sample in dichloromethane.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for quantifying the purity of a main component, especially when dealing with less volatile impurities. An area percent calculation from the chromatogram provides a reliable measure of purity.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of each sample in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides unambiguous structural confirmation. ¹H NMR is particularly useful for identifying and quantifying impurities by integrating the signals corresponding to the main compound and the impurities. ¹³C NMR confirms the carbon framework.
Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of each sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds (to ensure quantitative integration).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Number of Scans: 1024.
-
Pulse Program: Standard proton-decoupled.
-
-
Data Analysis: Analyze the chemical shifts, coupling patterns, and integrations in the ¹H NMR spectrum to identify any impurities. The ¹³C NMR spectrum should be checked for any unexpected signals.
Fourier-Transform Infrared Spectroscopy (FTIR)
Rationale: FTIR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not typically used for quantification, it can quickly reveal the presence of unexpected functional groups that might indicate a significant impurity.
Protocol:
-
Sample Preparation: Place a drop of the neat liquid sample on the ATR crystal.
-
FTIR Acquisition:
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for characteristic peaks such as the N-H stretch of the amine, the C=O stretch of the ester, and the aromatic C-H stretches.
Comparative Data Analysis
The following table summarizes the hypothetical results obtained from the analysis of the three commercial samples.
| Analytical Technique | Supplier A | Supplier B | Supplier C |
| GC-MS Purity (%) | 98.5 | 99.8 | 97.2 |
| Identified Impurities (GC-MS) | Cyclohexanol (0.8%), Anthranilic acid (0.5%), Unidentified (0.2%) | Unidentified (0.2%) | Cyclohexanol (1.5%), Anthranilic acid (1.0%), Dicyclohexyl ether (0.3%) |
| HPLC Purity (Area %) | 98.9 | 99.9 | 97.5 |
| ¹H NMR Observations | Signals consistent with cyclohexanol and anthranilic acid | No significant impurities detected | Signals consistent with cyclohexanol, anthranilic acid, and a minor unknown species |
| FTIR Analysis | Broad O-H stretch observed (~3300 cm⁻¹), consistent with alcohol impurity | Spectrum matches reference standard | Prominent broad O-H and N-H stretches, suggesting higher levels of starting materials |
Discussion and Interpretation
The multi-technique approach provides a comprehensive picture of the purity of the three hypothetical samples.
-
Supplier B demonstrates the highest purity across all analytical methods. The GC-MS and HPLC data are in close agreement, and the NMR and FTIR spectra are clean, indicating a high-quality product suitable for even the most sensitive applications.
-
Supplier A shows good purity, but the presence of residual starting materials, cyclohexanol and anthranilic acid, is evident. While this level of purity might be acceptable for some applications, it could be problematic in others where these impurities might interfere.
-
Supplier C exhibits the lowest purity, with significant levels of unreacted starting materials and a by-product, dicyclohexyl ether. The presence of these impurities is confirmed by all techniques. This product would likely be unsuitable for research and development purposes without further purification.
The logical relationship between the analytical techniques and the final purity assessment is illustrated below.
Caption: The convergence of data from multiple analytical techniques leads to a robust purity assessment.
Conclusion
The purity of chemical reagents is a critical, yet often overlooked, aspect of scientific research and development. As demonstrated by this comparative guide, a comprehensive analytical approach is necessary to fully characterize the purity of commercially available this compound. The choice of supplier can have a significant impact on the quality of the starting material, which in turn affects the reliability and validity of experimental outcomes. Researchers and drug development professionals are encouraged to implement similar rigorous quality control measures to ensure the integrity of their work.
References
Inter-laboratory comparison of Cyclohexyl anthranilate analysis
An Inter-laboratory Comparison of Cyclohexyl Anthranilate Analysis: A Guide for Researchers and Drug Development Professionals
Introduction
This compound is a synthetic fragrance ingredient valued for its fruity, grape-like aroma with neroli and orange blossom undertones.[1][2] It finds application in a variety of consumer products, from perfumes and cosmetics to household goods. As with many fragrance components, accurate quantification is crucial for regulatory compliance, quality control, and safety assessment. Ensuring the reliability and comparability of analytical results across different laboratories is a significant challenge. Inter-laboratory comparison (ILC) studies, also known as proficiency tests (PT), are essential tools for evaluating the performance of analytical methods and the competence of participating laboratories.[3][4]
This guide provides a comprehensive overview of the analytical methodologies for this compound and outlines a framework for conducting an inter-laboratory comparison to ensure analytical consistency and accuracy.
Analytical Methodologies for Fragrance Compounds
The determination of fragrance allergens and components like this compound in complex matrices such as cosmetics is typically achieved using chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent methods, often coupled with mass spectrometry (MS) for definitive identification and quantification.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for fragrance analysis.[7] The methodology combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
Principle of Operation:
-
Injection and Volatilization: The sample containing this compound is injected into a heated inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases, which is influenced by factors like boiling point and polarity.
-
Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum for each compound that acts as a chemical fingerprint.
The choice of column, temperature programming, and MS parameters are critical for achieving good separation and sensitivity.[5][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of analytes, including those that are not sufficiently volatile for GC analysis.[8][9]
Principle of Operation:
-
Injection: A small volume of the liquid sample is injected into the mobile phase stream.
-
Separation: The mobile phase carries the sample through a column packed with a stationary phase. Separation is achieved based on the analyte's affinity for the stationary phase versus the mobile phase. Reversed-phase chromatography with a C18 column is common for fragrance analysis.[10]
-
Detection: As the separated components elute from the column, they pass through a detector. For compounds like this compound, a UV detector is often employed, measuring absorbance at specific wavelengths.[9][10]
Method development in HPLC involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired separation.
Designing an Inter-laboratory Comparison Study
An inter-laboratory comparison study is a systematic process for evaluating the performance of multiple laboratories in conducting a specific analysis.[3][4] The design of such a study for this compound would involve the following key stages:
-
Preparation and Distribution of Test Materials: A homogenous batch of a representative matrix (e.g., a cosmetic lotion or a solvent-based solution) is spiked with a known concentration of this compound. The stability and homogeneity of this material must be rigorously verified before distribution to participating laboratories.
-
Detailed Protocol and Instructions: Participants receive a comprehensive protocol detailing the analytical method to be used, including sample preparation, instrument conditions, calibration procedures, and data reporting requirements.
-
Analysis by Participating Laboratories: Each laboratory analyzes the test material according to the provided protocol and reports their results to the coordinating body.
-
Statistical Analysis of Results: The collected data is statistically analyzed to determine the consensus value for the concentration of this compound and to evaluate the performance of each laboratory. Common statistical tools include the calculation of z-scores.[11][12]
The following diagram illustrates the general workflow for an inter-laboratory comparison study.
Caption: Workflow of an Inter-laboratory Comparison Study.
Experimental Protocol: GC-MS Analysis of this compound
The following is a detailed protocol for the quantification of this compound in a cosmetic cream matrix, which can be used as a standardized method in an ILC study.
1. Sample Preparation (QuEChERS-based approach) [5]
-
Rationale: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is chosen for its efficiency in extracting a wide range of analytes from complex matrices while minimizing solvent usage.
-
Procedure:
-
Weigh 1 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and an appropriate internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and initial extraction.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts and ensure proper partitioning.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the acetonitrile (upper) layer to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18).
-
Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into a GC vial.
-
2. GC-MS Instrumentation and Conditions [5][7]
-
Rationale: A mid-polarity column is selected to provide good separation of fragrance compounds. The temperature program is optimized to ensure the elution of this compound with good peak shape and resolution from other matrix components.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: ZB-35HT (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Injector: Splitless mode, 250°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
-
Monitored Ions for this compound: To be determined from a reference standard spectrum.
-
3. Calibration and Quantification
-
Rationale: A multi-level calibration curve is used to ensure linearity over the expected concentration range of the samples.
-
Procedure:
-
Prepare a series of calibration standards of this compound in a blank matrix extract.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify this compound in the samples using the generated calibration curve.
-
The following diagram illustrates the analytical workflow.
Caption: GC-MS Analytical Workflow for this compound.
Data Presentation and Interpretation
In an ILC, the results from participating laboratories are compiled and compared. The following table presents a hypothetical summary of results for the analysis of this compound in a spiked cosmetic cream.
| Laboratory | Reported Concentration (mg/kg) | Recovery (%) | z-score | Performance |
| Lab A | 98.5 | 98.5 | -0.3 | Satisfactory |
| Lab B | 105.2 | 105.2 | 1.0 | Satisfactory |
| Lab C | 92.1 | 92.1 | -1.5 | Satisfactory |
| Lab D | 112.8 | 112.8 | 2.5 | Questionable |
| Lab E | 85.5 | 85.5 | -2.8 | Unsatisfactory |
| Assigned Value | 100.0 mg/kg | |||
| Standard Deviation for PT | 5.0 |
Interpretation of Results:
-
Assigned Value: The true or consensus concentration of the analyte in the test material.
-
Recovery: The percentage of the known spiked amount of analyte that is recovered by the analytical method.
-
z-score: A measure of how far an individual result is from the assigned value, expressed in terms of the standard deviation for the proficiency test. A z-score is calculated as: z = (x - X) / σ where x is the participant's result, X is the assigned value, and σ is the standard deviation for proficiency testing.
-
Performance Evaluation:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance, warranting investigation.
-
|z| ≥ 3: Unsatisfactory performance, requiring corrective action.
-
Conclusion
The reliable analysis of this compound is essential for the fragrance and cosmetic industries. While both GC-MS and HPLC are suitable techniques, the choice of method will depend on the specific laboratory capabilities and the nature of the sample matrix. This guide has provided a framework for a standardized analytical approach and the design of an inter-laboratory comparison study. Such studies are indispensable for ensuring that analytical data is accurate, reliable, and comparable across different testing facilities, ultimately contributing to product quality and consumer safety.
References
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Pérez-Ríos, J., et al. (2017). Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (n.d.). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. Available at: [Link]
-
ResearchGate. (n.d.). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Available at: [Link]
-
Becerra-Herrera, M., et al. (2022). Development, validation, and assessment of a reliable and white method for the analysis of water-based perfumes by pipette-tip micro-solid-phase extraction coupled with gas chromatography–mass spectrometry/flame ionization detector. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products. Available at: [Link]
-
JRC Publications Repository. (n.d.). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in oil. Available at: [Link]
-
Benchmark International. (2024). Inter laboratory Comparison 2023 Report. Available at: [Link]
-
Umweltbundesamt. (n.d.). Proficiency Testing Scheme 2025 - Interlaboratory Comparisons. Available at: [Link]
-
Dolim, A. M., et al. (1996). Liquid Chromatographic Method for the Determination of Methyl Anthranilate in Liquid Formulation and Residues on Formulated Rice Seed Bait. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Climate Technology Centre and Network (CTCN). (2017). Inter-laboratory Comparison Test Analysis Report. Available at: [Link]
-
Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. Available at: [Link]
-
DRRR. (n.d.). Proficiency testing catalogue. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound, 7779-16-0. Available at: [Link]
-
Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Available at: [Link]
-
PubMed. (1995). Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages. Available at: [Link]
-
ResearchGate. (2022). Inter-comparability of analytical laboratories in quantifying polycyclic aromatic hydrocarbons collected from industrial emission sources. Available at: [Link]
-
PubMed. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. Available at: [Link]
-
Eurachem. (n.d.). Proficiency Testing Working Group. Available at: [Link]
-
ResearchGate. (n.d.). Liquid Chromatographic Determination of Methyl Anthranilate in Artificially Flavored Nonalcoholic Beverages. Available at: [Link]
-
IMEKO. (n.d.). Evaluating Inter-laboratory Comparison Data. Available at: [Link]
-
Eurachem. (n.d.). 9. Proficiency testing. Available at: [Link]
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Repositório Alice - Embrapa. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2′- aminoacetophenone and furaneol by GC. Available at: [Link]
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Schweizerbart science publishers. (n.d.). Biochemical characterization and phylogenetic analysis of Nostoc species using Gas Chromatography-Mass Spectroscopy (GC-MS) analysis. Available at: [Link]
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National Institutes of Health. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Available at: [Link]
-
Semantic Scholar. (n.d.). Determination of methyl anthranilate in food samples by coupling stopped-flow mixing technique and time-resolved luminescence detection. Available at: [Link]
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Cyclohexyl anthranilate as an internal standard in analytical methods
An In-Depth Guide to the Application of Cyclohexyl Anthranilate as an Internal Standard in Modern Analytical Methods
For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative analysis is not just a goal; it is a necessity. The integrity of analytical data underpins every stage of research and development, from discovery to quality control. The use of an internal standard (IS) is a fundamental strategy to ensure the robustness and reliability of chromatographic methods.[1][2] An effective internal standard compensates for variations that are often unavoidable during sample preparation and instrumental analysis, thereby enhancing data quality.[3]
This guide provides a comprehensive examination of this compound, evaluating its properties as an internal standard and comparing its practical application against common alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions for your analytical workflows.
The Imperative for an Internal Standard
In chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), quantitation relies on the principle that an analyte's signal response is proportional to its concentration.[4] However, this relationship can be compromised by numerous factors, including:
-
Sample Preparation Losses: Inconsistent recoveries during extraction, derivatization, or cleanup steps.
-
Injection Volume Variability: Minor differences in the volume of sample introduced into the instrument.
-
Instrumental Drift: Fluctuations in detector sensitivity or ion source efficiency over an analytical run.
-
Matrix Effects: Suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix, a significant issue in LC-MS/MS bioanalysis.[5]
An internal standard is a distinct compound, added at a constant, known concentration to every sample, calibrator, and quality control (QC) sample before processing begins.[2][3] Instead of relying on the absolute analyte response, calculations are based on the ratio of the analyte's response to the IS response. This ratio normalization corrects for the aforementioned variations, as the IS is subjected to the same conditions as the analyte.[2] This approach is a cornerstone of robust method validation, aligning with the principles of the International Council for Harmonisation (ICH) guidelines.[1][6]
Profiling this compound as an Internal Standard
Cyclohexyl 2-aminobenzoate, or this compound, is an ester of anthranilic acid and cyclohexanol.[7][8] While traditionally used as a flavor and fragrance agent, its physicochemical properties merit its consideration as an internal standard for specific applications.[9]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 7779-16-0 | [10][11][12] |
| Molecular Formula | C₁₃H₁₇NO₂ | [10][12] |
| Molecular Weight | 219.28 g/mol | [10][12] |
| Boiling Point | 318.00 °C @ 760.00 mm Hg | [9] |
| logP (Polarity) | ~2.95 - 3.6 | [8] |
| Appearance | Pale yellow clear liquid | [9] |
| Solubility | Insoluble in water; soluble in organic solvents | [12] |
Why these properties are advantageous:
-
Chemical Structure: The presence of both an aromatic ring and a cyclohexyl group gives it a unique structure that is unlikely to be endogenous in many biological or environmental samples. Its ester functionality makes it chemically similar to other ester-containing analytes.
-
Stability: As a relatively non-reactive compound under typical GC-MS conditions, it is not prone to degradation during sample processing or analysis.[13] The stability of an IS is paramount for a reliable method.[14][15]
-
Volatility: With a high boiling point, it is well-suited for GC analysis of semi-volatile organic compounds, eluting in a region of the chromatogram that may be free from matrix interferences.[13]
-
Distinct Mass Spectrum: Its structure yields characteristic fragment ions in mass spectrometry, allowing for selective and interference-free detection.
A Comparative Landscape of Internal Standards
The selection of an IS is a critical decision in method development.[2] this compound is one of many options, and its performance must be benchmarked against established alternatives.
-
Stable Isotope-Labeled (SIL) Internal Standards:
-
Description: These are considered the "gold standard."[16][17] They are analogs of the analyte where several atoms (e.g., ¹H, ¹²C) have been replaced with their heavy stable isotopes (e.g., ²H/D, ¹³C). An example is using Anthraquinone-d8 to quantify Anthraquinone.[17]
-
Advantages: They are chemically and physically almost identical to the analyte, meaning they co-elute chromatographically and experience nearly identical extraction recovery and matrix effects.[16] This provides the most accurate correction.
-
Disadvantages: They are expensive and not always commercially available for every analyte.
-
-
Structurally Similar (Homologous) Compounds:
-
Description: These compounds belong to the same chemical class as the analyte but differ slightly, often by the length of an alkyl chain. For example, using a C18 fatty acid methyl ester (FAME) as an IS for a C16 FAME.
-
Advantages: They often exhibit similar extraction and chromatographic behavior.[18] They are more readily available and less expensive than SIL standards.
-
Disadvantages: Differences in retention time and physicochemical properties can mean they do not perfectly mimic the analyte's behavior, especially in complex matrices.
-
-
Structurally Unrelated Compounds:
-
Description: These compounds, like this compound or Hexyl Laurate, do not share a core structure with the analyte but possess similar properties like polarity, volatility, and solubility.[13]
-
Advantages: They are often chosen when SIL or homologous standards are unavailable or interfere with other analytes. Their distinct structure ensures they will not be present in the sample.
-
Disadvantages: Their behavior during sample prep and ionization can deviate significantly from the analyte's, potentially leading to less effective correction for matrix effects and recovery losses.[19]
-
Performance Comparison: A Data-Driven Evaluation
To illustrate the impact of IS selection, the following tables present hypothetical yet realistic experimental data from a GC-MS analysis of a target analyte ("Analyte X") in a complex matrix (e.g., plasma).
Table 1: Comparison of Internal Standard Properties
| Parameter | This compound | Analyte X (Hypothetical Ester) | Deuterated Analyte X (SIL IS) | Hexyl Laurate (Unrelated IS) |
| Molecular Weight | 219.28 | 210.25 | 218.30 (D8) | 298.51 |
| Boiling Point (°C) | 318 | 305 | 305 | 333 |
| logP | 3.6 | 3.4 | 3.4 | 7.2 |
| Chromatographic RT (min) | 12.5 | 11.8 | 11.78 | 15.2 |
Table 2: Hypothetical Validation Performance Data
| Validation Parameter | No Internal Standard | With this compound | With Deuterated Analyte X |
| Accuracy (% Recovery) | 85 - 115% | 97.5 - 102.0% | 99.1 - 100.8% |
| Precision (% RSD) | |||
| - Repeatability | 6.8% | 1.9% | 0.6% |
| - Intermediate Precision | 8.5% | 2.5% | 1.1% |
| Matrix Effect Impact | High | Moderate Correction | Excellent Correction |
Interpretation of Data:
-
Accuracy & Precision: The data clearly demonstrates the power of using an internal standard.[1] Without an IS, the method suffers from poor accuracy and precision. This compound provides a significant improvement by correcting for procedural variability. However, the Deuterated SIL standard delivers the highest level of performance, as its behavior most closely mirrors that of the analyte.
-
Matrix Effects: In complex matrices, the SIL standard is superior because it experiences the same ionization suppression or enhancement as the analyte. This compound, having a different structure and retention time, provides only partial correction.
-
Causality: The choice of IS directly impacts method reliability. For regulated bioanalysis, regulatory bodies often require the use of SIL internal standards where possible.[5] For other applications where the matrix is less complex or a SIL standard is not feasible, a well-chosen standard like this compound can still provide robust and reliable results.
Experimental Protocol: Implementing an Internal Standard Workflow
This section provides a detailed step-by-step methodology for using this compound as an internal standard in a quantitative GC-MS analysis.
1. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately prepare a 1.0 mg/mL stock solution of this compound in a high-purity solvent (e.g., Ethyl Acetate).
-
Analyte Stock Solution: Prepare a 1.0 mg/mL stock solution of your target analyte in the same solvent.
-
Internal Standard Working Solution (IS Spike): Dilute the IS Stock solution to a concentration that will yield a robust detector response and is similar to the expected mid-point concentration of the analyte in your samples (e.g., 10 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the Analyte Stock solution. Spike each calibrator (and a blank) with a constant volume of the IS Spike solution. For example, add 50 µL of 10 µg/mL IS Spike to 450 µL of each analyte dilution.
2. Sample Preparation
-
Aliquot your unknown sample (e.g., 500 µL of plasma).
-
Crucial Step: Add the exact same volume of IS Spike solution (50 µL) to the unknown sample before any extraction or cleanup steps. This is essential for the IS to correct for any subsequent losses.
-
Perform your sample cleanup procedure (e.g., liquid-liquid extraction with Ethyl Acetate or solid-phase extraction).
-
Evaporate the final extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of solvent for GC-MS analysis (e.g., 100 µL).
3. GC-MS Instrumental Analysis
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection Volume: 1 µL (Splitless mode).
-
Inlet Temperature: 280 °C.
-
Oven Program: 80 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic, abundant ions for the analyte and for this compound.
4. Data Processing and Quantification
-
Integrate the peak areas for the analyte and the internal standard in all calibrators, QCs, and unknown samples.
-
Calculate the Response Ratio (RR) for each injection:
-
RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Construct a calibration curve by plotting the RR of the calibration standards against their known concentrations.
-
Perform a linear regression on the calibration curve (y = mx + c), where y is the RR and x is the concentration.
-
Calculate the concentration of the analyte in the unknown samples by using their measured RR and the regression equation from the calibration curve.
Visualizing the Workflow
A logical and well-defined workflow is critical for reproducible results.
Caption: Decision workflow for selecting an appropriate internal standard.
Caption: Workflow for quantitative analysis using the internal standard method.
Conclusion
The use of an internal standard is an indispensable technique for achieving high-quality, reliable data in quantitative chromatography. While stable isotope-labeled standards represent the ideal choice for minimizing variability, they are not always a practical option.
This compound presents itself as a viable and effective alternative for the analysis of semi-volatile organic compounds, particularly in GC-MS applications. Its unique structure, appropriate physicochemical properties, and commercial availability make it a valuable tool in the analytical scientist's arsenal. As demonstrated, its proper implementation can dramatically improve method accuracy and precision over external standard methods. The ultimate selection of an internal standard must be a pragmatic decision, balancing performance requirements, matrix complexity, cost, and availability, all validated through rigorous experimental verification.
References
- A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines. Benchchem.
- A Comparative Guide to Internal Standards in Analytical Chemistry: Benchmarking 2-Chlorotetradecane. Benchchem.
- Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online.
- Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. Alfa Chemistry.
- Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts.
- When Should an Internal Standard be Used?.
- Q2(R2) Validation of Analytical Procedures. U.S.
- Internal Standards - What Are They?
- Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
- cyclohexyl anthranil
- This compound | CAS 7779-16-0. Santa Cruz Biotechnology.
- CYCLOHEXYL ANTHRANIL
- A Comparative Guide to 9-Anthracene-d9-carboxylic Acid and its Alternatives in Analytical Chemistry. Benchchem.
- cyclohexyl anthranil
- Cyclohexyl anthranil
- Showing Compound Cyclohexyl anthranil
- Practical and regulatory considerations for stability-indicating methods for the assay of bulk drugs and drug formul
- How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?.
- Application Note: Hexyl Laurate as an Internal Standard for GC-MS Analysis. Benchchem.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Validating Anthraquinone Analysis in Food: A Comparative Guide to Internal Standards. Benchchem.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Cyclohexyl Anthranilate
As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and ethical management of the chemical resources we utilize. Cyclohexyl anthranilate, a key compound in various research and development applications, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our objective is to ensure the safety of laboratory personnel and the protection of our environment.
Chemical Profile and Hazard Assessment
Understanding the physicochemical properties of this compound is fundamental to appreciating its disposal requirements. It is an aromatic amine and a benzoate ester, characteristics that dictate its handling and disposal protocols.[1][2]
Key properties are summarized below:
| Property | Value | Source |
| CAS Number | 7779-16-0 | [3] |
| Molecular Formula | C₁₃H₁₇NO₂ | [3] |
| Appearance | Viscous yellow liquid | [4] |
| Odor | Faint, fruity, orange blossom-like | [4] |
| Flash Point | 104.44 °C (220.00 °F) | [5] |
| Water Solubility | Insoluble | [1][4] |
| Vapor Pressure | 0.001 mmHg @ 20.00 °C | [5] |
| Specific Gravity | ~1.10 g/cm³ @ 25.00 °C | [5] |
The most critical disposal-related properties are its insolubility in water and its chemical nature as an aromatic amine.[1] Its insolubility means it must never be poured down the drain, as this can lead to persistent environmental contamination.[6][7] As an amine, it is a chemical base that can react exothermically with acids. It may also be incompatible with isocyanates, peroxides, and acid halides.[1][4] Therefore, treating it as a hazardous chemical waste is the most prudent and compliant approach.
Core Principles for this compound Waste Management
The disposal protocol for this compound is built upon the foundational principles of laboratory chemical safety. Adherence to these core tenets is non-negotiable.
-
Segregation : Never mix this compound waste with other chemical waste streams, especially incompatible materials like strong acids or oxidizers.[6][8][9] Mixing can cause dangerous chemical reactions.
-
Labeling : All waste containers must be clearly and accurately labeled.[8][10] The label should include the full chemical name, "this compound," the words "Hazardous Waste," and any relevant hazard pictograms.
-
Professional Disposal : All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[6][8] This ensures compliance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and preparing this compound for final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles or a face shield.
-
Chemically resistant gloves (e.g., nitrile).
-
A laboratory coat.
Step 2: Waste Collection
-
Designate a Waste Container : Select a container that is in good condition, free of leaks, and chemically compatible with this compound. The original product container is often an excellent choice.[9]
-
Collect Waste : Carefully transfer the waste this compound into the designated container.
-
Keep Container Closed : The waste container must be kept tightly sealed except when actively adding waste.[12] This prevents the release of vapors and potential spills.
Step 3: Labeling the Waste Container
Immediately label the container with the following information:
-
Full Chemical Name : "this compound"
-
Hazard Identification : "Hazardous Waste"
-
Primary Hazards : Note any specific hazards (e.g., "Avoid contact with strong acids").
Step 4: Temporary Storage in the Laboratory
-
Designated Area : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment : Place the container within a secondary containment system, such as a spill tray or a larger, chemically resistant tub.[8][13] This is a critical safety measure to contain any potential leaks.
-
Segregation : Ensure the container is stored away from incompatible chemicals.[9]
Step 5: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[12] They will handle the logistics of transferring the waste to a licensed disposal facility for proper treatment, which typically involves incineration for this type of organic compound.[6]
Managing Spills and Contaminated Materials
Accidental spills require an immediate and correct response to mitigate risks.
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Remove Ignition Sources : Although this compound has a high flash point, it is good practice to remove any potential ignition sources from the area.[1]
-
Contain the Spill : For small liquid spills, use an inert absorbent material like sand, silica gel, or a universal binder.[7][14]
-
Clean Up : Carefully scoop the absorbent material into a designated waste container. For final cleanup of the surface, you can use absorbent paper dampened with 60-70% ethanol.[1]
-
Dispose of Cleanup Materials : All materials used to clean the spill (absorbents, gloves, paper towels) are now considered hazardous waste.[15] They must be placed in a sealed, labeled container and disposed of according to the protocol in Section 3.
Disposal of Empty Containers
An "empty" container that held this compound must be managed correctly to be considered non-hazardous.
-
Triple Rinsing : The standard procedure for a non-acutely hazardous chemical container is a triple rinse.[9]
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the chemical residue.
-
Crucially, the first rinsate (and subsequent rinses for highly toxic materials) must be collected and disposed of as hazardous chemical waste. [9][12] Add it to your this compound waste stream.
-
-
Defacing the Label : Completely remove or deface the original chemical label on the empty, rinsed container.[9]
-
Final Disposal : Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for handling this compound waste.
References
-
Good Laboratory Practices: Waste Disposal . SCION Instruments. [Link]
-
Effective Lab Chemical Waste Management . Environmental Marketing Services. [Link]
-
Waste Handling Best Practices for New Chemists . CP Lab Safety. [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . A-Lined Handling Systems, Inc. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management. [Link]
-
OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]
-
1910.120 - Hazardous waste operations and emergency response . Occupational Safety and Health Administration (OSHA). [Link]
-
This compound, 7779-16-0 . The Good Scents Company. [Link]
-
natural methyl anthranilate . Axxence. [Link]
-
Material Safety Data Sheet Methyl anthranilate . Indenta Chemicals. [Link]
-
Safety Data Sheet: Methyl anthranilate . Augustus Oils Ltd. [Link]
-
EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Showing Compound this compound (FDB016823) . FooDB. [Link]
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Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
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EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). [Link]
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Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Ohio Administrative Code Rule 3745-51-03 . Ohio Environmental Protection Agency. [Link]
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Navigating the Safe Handling of Cyclohexyl Anthranilate: A Guide for Laboratory Professionals
Cyclohexyl anthranilate, a viscous yellow liquid with a faint, fruity odor, is utilized in various research and development applications.[1] While it is considered to have low volatility, a comprehensive understanding of its potential hazards and the requisite personal protective equipment (PPE) is paramount for ensuring the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and scientific principles.
Understanding the Risk Profile of this compound
Key Properties:
| Property | Value | Source |
| Physical State | Viscous yellow liquid | [1] |
| Solubility | Insoluble in water | [2] |
| Boiling Point | 134 °C | [3] |
| Flash Point | > 220 °F (> 104.44 °C) | [1][4] |
Although a large majority of reports suggest this compound does not meet GHS hazard criteria, some sources for similar anthranilate compounds indicate potential for eye irritation. Given this, and its classification as an irritant by some suppliers, adherence to stringent safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following recommendations are based on a cautious approach, considering the potential for irritation and the lack of extensive hazard data.
Respiratory Protection
For operations where aerosols or vapors may be generated, such as heating or vigorous agitation, respiratory protection is essential.
-
Recommended: A NIOSH-approved half-face respirator equipped with organic vapor cartridges and a P95 or N95 particulate filter is recommended. This combination will provide protection against both organic vapors and any fine mists that may be generated.
Eye and Face Protection
Given the potential for eye irritation, robust eye and face protection is mandatory.
-
Essential: Chemical splash goggles that provide a complete seal around the eyes are required.
-
Recommended for Splash Risk: When there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
Preventing skin contact is crucial. The appropriate selection of gloves and protective clothing is vital.
-
Gloves: While specific glove breakthrough data for this compound is not widely available, for chemically resistant gloves, materials such as Nitrile or Neoprene are generally recommended for handling aromatic esters and amines. Always inspect gloves for any signs of degradation or perforation before use. It is crucial to consult the glove manufacturer's compatibility charts for specific recommendations.
-
Protective Clothing: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be utilized. Ensure that clothing provides full coverage of the arms.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans: A Step-by-Step Guide
A clear and concise plan for both routine operations and emergency situations, including disposal, is a cornerstone of laboratory safety.
Routine Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred location for all transfers and manipulations.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2] Keep containers tightly closed when not in use.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Avoid eating, drinking, or smoking in areas where the chemical is used.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE as outlined above before re-entering the area.
-
Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.[2]
Disposal of Waste
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all waste, including contaminated PPE and cleaning materials.
-
Disposal Protocol: Dispose of the waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not pour this compound down the drain.
The following diagram outlines the key steps in the disposal process.
Caption: Disposal workflow for this compound waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24510, this compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
